Nevadensin

Catalog No.
S537068
CAS No.
10176-66-6
M.F
C18H16O7
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nevadensin

CAS Number

10176-66-6

Product Name

Nevadensin

IUPAC Name

5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3

InChI Key

KRFBMPVGAYGGJE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Nevadensin

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O

The exact mass of the compound Nevadensin is 344.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Biological Activities and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Nevadensin exhibits multiple bioactive properties, with key mechanisms and experimental data summarized in the following table.

Activity Mechanism / Target Experimental Model & Key Data
Anticancer Topoisomerase I poisoning [1] In vitro (HT29 colon cancer cells): Induced DNA damage, G2/M cell cycle arrest, and caspase-3/9-mediated apoptosis at ≥100 µM [1].
Activation of Hippo signaling pathway [2] In vitro (HCC liver cancer cells): Inhibited proliferation, induced apoptosis, and increased sensitivity to sorafenib by promoting YAP phosphorylation/degradation [2].
Enzyme Inhibition Selective inhibition of human carboxylesterase 1 (hCE1) [3] In vitro enzymatic assays: IC₅₀ values of 2.58 - 2.64 µM. Demonstrated high selectivity over hCE2 [3].
Inhibition of sulfotransferases (SULT) [4] In vitro (rat/human liver fractions): Inhibited SULT-mediated bioactivation of carcinogens (Ki = 4 nM) [4].
Antibacterial Inhibition of MurA enzyme (cell wall synthesis) [5] [6] In vitro against S. sanguinis: MIC 3750 µg/mL; MBC 15000 µg/mL. In silico binding affinity: -8.5 Kcal/mol [5] [6].
Bactericidal activity [7] In vitro against S. aureus and MRSA: Potent bactericidal effect observed [7].

Detailed Experimental Protocols

For researchers looking to replicate or design studies on this compound, here are the methodologies for key assays cited in the search results.

Topoisomerase I Poisoning Assay [1]
  • Cell Line: Human colon carcinoma HT29 cells.
  • Incubation: Cells were treated with 1–500 µM this compound for 1 hour.
  • In Vivo Complex of Enzyme (ICE) Bioassay: This assay was used to quantify the amount of TOPO I covalently linked to DNA, demonstrating the stabilization of the cleavable complex (poisoning).
  • Subsequent Analysis:
    • DNA Damage: Measured via comet assay after 2 hours of incubation.
    • Cell Viability: Assessed after 48 hours using a resazurin reduction assay.
    • Cell Cycle & Apoptosis: Analyzed by flow cytometry (24 hours for cell cycle; caspase-3/9 activation for apoptosis).
Hippo Pathway Activation Analysis [2]
  • Cell Lines: Hepatocellular carcinoma cells (HepG2, Hep3B).
  • Proliferation Assay: Cell Counting Kit-8 (CCK-8) was used to measure cell viability.
  • Apoptosis Detection:
    • Hoechst 33258 Staining: Fluorescence microscopy to observe nuclear condensation.
    • Flow Cytometry: Using Annexin V-FITC/PI staining kit.
  • Molecular Mechanism:
    • RNA Sequencing (RNAseq): Used to identify differentially expressed genes and pathways (e.g., Hippo pathway).
    • Western Blot: Confirmed protein expression and phosphorylation levels of key Hippo pathway components (MST1/2, LATS1/2, YAP).
hCE1 Enzyme Inhibition Kinetics [3]
  • Enzymatic Assay: Fluorescence-based high-throughput screening with specific substrates for hCE1 (DME) and hCE2 (FD).
  • Inhibition Mode Analysis: The inhibition mechanism and constants (Ki) were determined by fitting the initial reaction velocity data at different substrate and inhibitor concentrations to the Michaelis-Menten equation using non-linear regression.
  • Molecular Docking: Simulations were performed to visualize the binding mode and interactions between this compound and the hCE1 enzyme.

Visualizing Key Mechanisms

The anticancer activity of this compound involves complex pathways. The diagram below illustrates its two primary mechanisms: Topoisomerase I poisoning and Hippo pathway activation.

G cluster_topoisomerase Mechanism 1: Topoisomerase I Poisoning [1] cluster_hippo Mechanism 2: Hippo Pathway Activation [2] Nevadensin1 This compound TOPO1_Complex Stabilizes TOPO I-DNA Cleavable Complex Nevadensin1->TOPO1_Complex DNA_Damage DNA Double-Strand Breaks TOPO1_Complex->DNA_Damage Cell_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Arrest Apoptosis1 Activation of Apoptosis (Caspase-9 & Caspase-3) DNA_Damage->Apoptosis1 Nevadensin2 This compound Hippo_On Activates Hippo Pathway (MST1/2 & LATS1/2 Kinases) Nevadensin2->Hippo_On YAP_Phos YAP Phosphorylation Hippo_On->YAP_Phos YAP_Degrade YAP Degradation YAP_Phos->YAP_Degrade Target_Gene Reduced Proliferation Gene Expression YAP_Degrade->Target_Gene Apoptosis2 Induced Apoptosis Target_Gene->Apoptosis2 Sorafenib Increased Sorafenib Sensitivity Target_Gene->Sorafenib

Research Considerations

  • Metabolic Conjugation Reduces Activity: A key factor in this compound's apparent low cytotoxicity in some models is its rapid metabolism. Studies show it undergoes efficient glucuronidation, a Phase II metabolic reaction, which reduces its in vitro toxicity. Cell lines with high metabolic competence (e.g., HepG2) show lower sensitivity to this compound [8].
  • Dual Role in Chemical Safety: this compound demonstrates a chemopreventive potential. By potently inhibiting sulfotransferase (SULT) enzymes, it can block the metabolic activation of other dietary compounds, such as estragole, thereby preventing the formation of DNA adducts [4].

References

natural sources of nevadensin Lysionotus pauciflorus

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Composition of Lysionotus pauciflorus

Advanced metabolomic analyses have identified a wide array of chemical constituents in L. pauciflorus.

Compound Class Number Identified Key Specific Compounds / Notes
Total Flavonoids 275 [1] Enriched in flowers [1].
Phenylethanol Glycosides 46 [2] [3] Main chemical constituents; e.g., verbascoside [3] [4].
Flavonoids 26 [2] [3] Includes nevadensin and its glycosides [1].
Organic Acids & Derivatives 9 [2] [3]
Other Compounds 8 [2] [3] Includes alkaloids, terpenoids, etc. [1]

Among these, This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a primary active flavone. The plant contains both the aglycone and various glycosylated derivatives, which influence its solubility and bioavailability [1] [4] [5].

  • This compound 7-O-β-D-glucoside [4]
  • This compound 7-O-[α-L-rhamnosyl(1→6)]-β-D-glucoside (a di-glycoside) [4]
  • This compound 5-O-β-D-glucoside [5]
  • This compound 5-O-β-D-glucosyl(1→6)β-D-glucoside (a di-glycoside) [5]

Quantitative Analysis of this compound Content

The following table summarizes quantitative data on this compound from various sources for comparison.

Source This compound Content Notes / Context
Lysionotus pauciflorus Enriched in different tissues [1]. A main active component; precise quantitative data in the provided search results is focused on other plants.
Basil (Ocimum basilicum) 0.6 - 14.6 mg/kg dry weight [6]. Common dietary source.
Basil-containing supplements 0.14 - 0.24 mg/g supplement [6]. Refers to concentrated commercial products.

Detailed Experimental Protocols

UHPLC-Q-TOF-MS/MS for Compound Identification

This protocol is used for the comprehensive identification of chemical components in L. pauciflorus extracts [2] [3].

  • Instrumentation: Agilent 1290 series UPLC coupled with an Agilent 6530 Q-TOF mass spectrometer.
  • Chromatography:
    • Column: Agilent Eclipse Plus C18 RRHD (2.1 × 50 mm, 1.8 μm).
    • Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.
    • Gradient Elution: Varies linearly from 5% B to 95% B over a runtime of 25 minutes.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 30°C.
    • Injection Volume: 2 μL.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI), both positive and negative modes.
    • Scan Range: m/z 100-1700.
    • Drying Gas Temperature: 325°C.
  • Sample Preparation: Plant extracts are weighed and dissolved in 50% methanol, then passed through a 0.22 μm filter membrane prior to injection.
In Vivo Model for Acute Lung Injury (ALI) Validation

This protocol assesses the efficacy of L. pauciflorus extracts in treating ALI [2] [3].

  • Animal Model: LPS-induced ALI in mice.
  • Intervention: Mice are treated with extracts of L. pauciflorus (LP).
  • Key Analytical Methods:
    • Histopathological Analysis: Lung tissues are collected and stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.
    • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured in bronchoalveolar lavage fluid (BALF).
    • Protein Expression Analysis: Western blotting is used to quantify the expression and phosphorylation of key proteins in the TLR4/NF-κB pathway (TLR4, NFKB1, RELA/p65).

Biosynthesis Pathway of this compound

The biosynthetic pathway of this compound in L. pauciflorus has been elucidated through integrated multi-omics and microbial recombinant protein systems [1]. Key steps involve hydroxylation by specific CYP450s and glycosylation by UGTs.

G Start Flavone Backbone (e.g., Apigenin) CYP82D1 CYP82D-1 (8-Hydroxylase) Start->CYP82D1 In Vivo/In Vitro CYP82D8 CYP82D-8 (6-Hydroxylase) Start->CYP82D8 In Vivo/In Vitro Hydroxylated Hydroxylated & Methylated Intermediate CYP82D1->Hydroxylated CYP82D8->Hydroxylated OMTs O-Methyltransferases (OMTs) This compound This compound OMTs->this compound Hydroxylated->OMTs Methylation LpUGT95 LpUGT95 (Glycosyltransferase) End This compound Glycosides (e.g., 7-O-Glucoside) LpUGT95->End This compound->LpUGT95 Glycosylation

The biosynthesis pathway begins with a flavone backbone like apigenin. Specific cytochrome P450 enzymes (CYP82D-1 and CYP82D-8) catalyze hydroxylation at the 6- or 8-position. O-methyltransferases (OMTs) then add methoxy groups. Finally, glycosyltransferases like LpUGT95 attach sugar moieties to produce this compound glycosides [1].

Pharmacological Mechanisms of Action

The therapeutic effects of L. pauciflorus, particularly against ALI, are mediated through a multi-target mechanism, with the TLR4/NF-κB pathway playing a central role [2] [3].

G LP_Extract L. pauciflorus Extract (Containing this compound, etc.) TLR4 TLR4 Receptor LP_Extract->TLR4 Inhibits Expression/ Activation NFKB1 NF-κB Pathway (NFKB1, RELA/p65) LP_Extract->NFKB1 Inhibits Expression/ Phosphorylation LPS LPS Stimulus LPS->TLR4 TLR4->NFKB1 Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB1->Cytokines Transcription Outcome Therapeutic Effect: Reduced Inflammation and Lung Tissue Damage Cytokines->Outcome Causes

Mechanism of action for Acute Lung Injury treatment. LPS activates the TLR4 receptor, triggering the NF-κB pathway and pro-inflammatory cytokine release. L. pauciflorus extract inhibits TLR4 expression and NF-κB phosphorylation, reducing cytokine production and lung damage [2] [3].

Additional Pharmacological Activities of this compound

Beyond the anti-inflammatory effects mediated by the whole extract, the core compound This compound exhibits diverse and potent bioactivities.

  • Topoisomerase I Poisoning: this compound acts as a topoisomerase I (TOPO I) poison, stabilizing the TOPO I-DNA complex. This leads to irreversible DNA strand breaks, triggering DNA damage response, G2/M cell cycle arrest, and apoptosis via activation of caspase-9 and caspase-3 in human colon carcinoma HT29 cells. This mechanism is distinct from its anti-inflammatory action and highlights its potential as an anti-cancer agent [6].
  • Enzyme Inhibition: It is a identified as a selective inhibitor of human carboxylesterase 1 and can inhibit p40 protein tyrosine kinase activity (IC₅₀ = 50 μg/mL) [6].
  • Modulation of Metabolic Activation: this compound can reduce the formation of DNA adducts caused by other compounds, such as alkenylbenzenes, by inhibiting sulfotransferase activity [6].

References

biological activities of nevadensin review

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Nevadensin

This compound (Synonyms: Lysionotin) is a natural flavonoid with the molecular formula C18H16O7 and a molecular weight of 344.32 g/mol [1].

Biological Activities & Quantitative Data

This compound exhibits a wide range of pharmacological activities. The table below summarizes key quantitative data from experimental studies.

Activity / Target Experimental System Result / Potency (IC₅₀ / Effective Concentration) Citations
hCE1 Inhibition In vitro enzyme assay IC₅₀ = 2.64 µM [1]
hCE2 Inhibition In vitro enzyme assay IC₅₀ = 132.8 µM [1]
Topoisomerase I Poisoning In vitro (relaxation assay); HT29 cells (ICE bioassay) Partial inhibition ≥100 µM; Significant complex stabilization at 500 µM [2]
DNA Interaction In vitro (minor groove binding) IC₅₀ = 31.63 µM [2]
DNA Interaction In vitro (intercalation) IC₅₀ = 296.91 µM [2]
Antioxidant Activity DPPH radical scavenging assay IC₅₀ = 7.7 µg/mL [1]
Anti-mycobacterial Mycobacterium tuberculosis MIC = 200 µg/mL [1]
p40 Protein Tyrosine Kinase Inhibition In vitro enzyme assay IC₅₀ = 50 µg/mL [1]
Reduced Cell Viability HT29 cells (48h treatment) Significant decrease at concentrations ≥250 µM [2] [1]
G2/M Cell Cycle Arrest HT29 cells (24h treatment) Significant increase at concentrations ≥100 µM [2] [1]
Caspase-3/9 Activation HT29 cells (24h treatment) Concentration-dependent increase (50-500 µM) [2] [1]

Additional notable activities from experimental models include:

  • Anti-inflammatory & Anti-allergic Effects: Inhibits release of β-hexosaminidase and histamine in bone marrow-derived mast cells (BMMCs) at 1-10 μg/mL; oral administration of 1-10 mg/kg alleviated allergic symptoms in an ovalbumin-induced mouse model [1].
  • Anti-arthritic Potential: Shown to have a protective effect in a Complete Freund's Adjuvant (CFA)-induced rat model of rheumatoid arthritis [3].
  • Anti-tumor Activity: In hepatocellular carcinoma (HCC) cells, concentrations of 12.5-50 µM inhibit growth by inducing cell cycle arrest and apoptosis, and notably activate the MST1/2-LATS1/2 kinase pathway of Hippo signaling [1].

Experimental Protocols for Key Studies

To facilitate your research, here are the methodologies for some pivotal experiments.

Topoisomerase I Poisoning and Cellular Effects (HT29 Cells)
  • Cell Culture: Human colon carcinoma HT29 cells were maintained in Dulbecco's Modified Eagle's Medium, supplemented with 10% fetal calf serum and 1% penicillin/streptomycin at 37°C and 5% CO₂ [2].
  • Treatment Protocol: Cells were treated with this compound (1-500 µM) for 1 hour for the In vivo Complex of Enzyme (ICE) bioassay, and for 2 to 48 hours for other endpoints. Catalase (100 U/mL) was added to the medium to prevent hydrogen peroxide formation from auto-oxidation of this compound [2].
  • Key Assays:
    • ICE Bioassay: To quantify Topoisomerase I (TOPO I) covalently bound to DNA after 1h of treatment [2].
    • DNA Damage Assessment: Measured after 2h of treatment [2].
    • Cell Viability Analysis: Assessed after 24h and 48h (e.g., via MTT or similar assays) [2] [1].
    • Cell Cycle Analysis: Conducted by flow cytometry after 24h of treatment [2] [1].
    • Apoptosis Detection: Caspase-3 and Caspase-9 activities were measured after 24h of treatment [2] [1].
hCE1 and hCE2 Inhibition Assay
  • An in vitro enzyme activity assay was used to determine inhibitory potency. This compound demonstrated significant and selective inhibition of hCE1 over hCE2 [1].

Mechanism of Action Visualizations

The following diagrams, generated using Graphviz, illustrate the established mechanisms of action for this compound.

Diagram 1: Key Mechanisms of this compound in Cancer Cells

This diagram summarizes the cellular processes impacted by this compound, leading to anti-cancer effects [2] [1].

G cluster_top DNA-Level Mechanisms cluster_mid Cellular Response cluster_bottom Apoptosis Execution This compound This compound TopoPoison Topoisomerase I Poisoning (Stabilizes DNA-Enzyme Complex) This compound->TopoPoison DNADamage DNA Double-Strand Breaks TopoPoison->DNADamage G2Arrest Cell Cycle Arrest (G2/M Phase) DNADamage->G2Arrest Apoptosis Activation of Intrinsic Apoptotic Pathway G2Arrest->Apoptosis Casp9 Caspase-9 Activation Apoptosis->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 CellDeath Cancer Cell Death Casp3->CellDeath

Key cellular mechanisms of this compound leading to cancer cell death.

Diagram 2: Experimental Workflow for Topo I Poisoning

This flowchart details the experimental protocol used to investigate TOPO I poisoning [2].

G cluster_treatment Treatment cluster_assays Downstream Assays Start HT29 Cell Culture (+ Catalase) Treat1 This compound (500 µM, 1h) Start->Treat1 Treat2 This compound (1-500 µM, 2-48h) Start->Treat2 A1 ICE Bioassay (TOPO-I DNA Complex) Treat1->A1 A2 DNA Damage Measurement (2h) Treat2->A2 A3 Cell Viability (24h, 48h) A2->A3 A4 Cell Cycle Analysis (Flow Cytometry, 24h) A3->A4 A5 Caspase-3/9 Activity (24h) A4->A5

Conclusion

This compound is a multifaceted natural compound with promising biological activities, particularly in cancer research through its mechanism as a Topoisomerase I poison and inducer of DNA damage and apoptosis. Its high selectivity for hCE1 inhibition also makes it a valuable tool for biochemical studies. While current evidence is compelling, further in vivo studies are needed to fully translate these findings into therapeutic applications.

References

Application Notes and Protocols: UHPLC-Q-TOF-MS/MS Analysis of Nevadensin Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nevadensin (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a major bioactive flavonoid found in the traditional Chinese medicinal herb Lysionotus pauciflorus Maxim. (Shidiaolan). This plant has been traditionally used for treating lymph node tuberculosis, cough with tachypnoea, and rheumatic pains [1]. Modern pharmacological studies have revealed that this compound possesses anti-mycobacterium tuberculosis, antitussive, anti-inflammatory, and anti-hypertensive activities [2]. Understanding the metabolic fate of this compound is crucial for drug development, as metabolism significantly influences its bioavailability, efficacy, and potential toxicity. These notes provide a detailed protocol for identifying this compound metabolites in vitro and in vivo using UHPLC-Q-TOF-MS/MS, enabling researchers to comprehensively profile its metabolic pathways [1].

Experimental Design and Workflow

The metabolic profiling study encompasses both in vitro and in vivo experiments to systematically identify phase I and phase II metabolites of this compound. The overall workflow is visualized below.

G Start Study Start InVivo In Vivo Study Start->InVivo InVitro In Vitro Study Start->InVitro SampleCollection Biological Sample Collection InVivo->SampleCollection Rat Models InVitro->SampleCollection RLM Incubation SamplePrep Sample Preparation SampleCollection->SamplePrep UHPLC UHPLC-Q-TOF-MS/MS Analysis SamplePrep->UHPLC DataProcessing Data Processing & Metabolite Identification UHPLC->DataProcessing Results Metabolism Results DataProcessing->Results

Materials and Methods

Chemicals and Reagents
  • This compound standard (purity >99.69%, Chengdu Desite Co., Ltd.) [1]
  • β-NADPH, UDPGA, Alamethicin (Sigma Chemical or BD Bioscience) [1]
  • MgCl₂, Tri-HCl, PBS (Sangon Biotech) [1]
  • HPLC-grade acetonitrile and methanol (J.T. Baker Chemical Company) [3] [1]
  • Formic acid (HPLC grade, Diamond Technology) [3]
Instrumentation
  • UHPLC System: Shimadzu UHPLC system or equivalent
  • Mass Spectrometer: Triple TOF 5600+ MS/MS system (AB Sciex)
  • Analytical Column: Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) [3]
  • Column Temperature: 30°C [3]
  • Mobile Phase: 0.1% formic acid (A) and acetonitrile (B) [3]
Biological Samples
  • In vitro: Rat liver microsomes (RLM) for phase I and II metabolism [1]
  • In vivo: Male Sprague-Dawley rats (220-250 g) for distribution studies [1]

Chromatographic Conditions

UHPLC Parameters

Mobile Phase Gradient Program for this compound Metabolite Separation:

Time (min) Mobile Phase B (Acetonitrile %)
0 5%
1 17%
3 35%
12 95%
17 95%

Flow rate: 0.3 mL/min; Injection volume: 3 μL [3]

Mass Spectrometry Parameters

MS Operating Conditions for Metabolite Identification:

Parameter Setting
Ion Spray Voltage -4.5 kV
Turbo Spray Temperature 650°C
Nebuliser Gas (Gas 1) 60 arbitrary units
Heater Gas (Gas 2) 65 arbitrary units
Curtain Gas Arbitrary units
Interface Heater On
Collision Energy Ramped 30-50 eV

Note: Nitrogen is used in all cases. Information-dependent acquisition (IDA) is employed to automatically acquire MS/MS spectra for detected metabolites [3] [1].

Sample Preparation Protocols

In Vitro Incubation Protocol
  • Preparation of Incubation Mixture:

    • 0.1 mol/L phosphate buffer (pH 7.4)
    • 3.3 mmol/L MgCl₂
    • 1.3 mmol/L β-NADPH
    • 1.0 mg/mL rat liver microsomes
    • 100 μmol/L this compound in final volume of 200 μL
  • Incubation Procedure:

    • Pre-incubate at 37°C for 5 minutes
    • Initiate reaction by adding β-NADPH
    • Incubate at 37°C for 60 minutes
    • Terminate reaction with 400 μL ice-cold acetonitrile
    • Centrifuge at 21,380 × g for 10 minutes
    • Collect supernatant for UHPLC-Q-TOF-MS/MS analysis [1] [4]
In Vivo Sample Collection and Preparation
  • Animal Dosing and Sample Collection:

    • Administer this compound to male SD rats (220-250 g)
    • Collect blood, urine, feces, and bile samples at appropriate time intervals
    • Store samples at -80°C until analysis
  • Sample Processing:

    • Thaw biological samples on ice
    • Add 3 volumes of ice-cold acetonitrile to precipitate proteins
    • Vortex mix for 3 minutes
    • Centrifuge at 21,380 × g for 10 minutes
    • Transfer supernatant for UHPLC-Q-TOF-MS/MS analysis [1]

Data Processing and Metabolite Identification

Analytical Strategy

The metabolite identification process employs advanced data acquisition and mining techniques as shown below.

G Start Raw Data Acquisition MMDF Multiple Mass Defect Filter (MMDF) Start->MMDF DBS Dynamic Background Subtraction (DBS) Start->DBS XIC Extracted Ion Chromatogram (XIC) MMDF->XIC DBS->XIC PIF Product Ion Filtering (PIF) XIC->PIF NLF Neutral Loss Filtering (NLF) XIC->NLF MPilot MetabolitePilot Software Analysis PIF->MPilot NLF->MPilot ID Metabolite Identification MPilot->ID

Metabolite Identification Criteria
  • Accurate mass measurement (typically <5 ppm error)
  • MS/MS fragment ion analysis
  • Retention time behavior
  • Mass defect filtering
  • Neutral loss patterns [1]

Results and Metabolic Pathways

Metabolite Distribution and Identification

Summary of this compound Metabolites Detected in Different Biological Samples:

Sample Type Total Metabolites Phase I Metabolites Phase II Metabolites
Rat Blood 6 4 2
Rat Feces 21 14 7
Rat Urine 15 10 5
Rat Bile 10 6 4
In Vitro (RLM) 12 10 2

Note: RLM = Rat Liver Microsomes [1]

Metabolic Pathways of this compound

This compound undergoes extensive metabolism through both phase I and phase II pathways as illustrated below.

G This compound This compound Parent Compound Phase1 Phase I Metabolism This compound->Phase1 Oxidation Oxidation Phase1->Oxidation Hydrolysis Hydrolysis Phase1->Hydrolysis Demethylation Demethylation Phase1->Demethylation Phase2 Phase II Metabolism Glucuronidation Glucuronide Conjugation Phase2->Glucuronidation Sulfation Sulfate Conjugation Phase2->Sulfation Methylation Methylation Phase2->Methylation Oxidation->Phase2 Hydrolysis->Phase2 Demethylation->Phase2 Metabolites 23 Metabolites Identified Glucuronidation->Metabolites Sulfation->Metabolites Methylation->Metabolites

Discussion

The UHPLC-Q-TOF-MS/MS method has proven to be highly effective for comprehensive metabolite profiling of this compound. The combination of MMDF and DBS data acquisition techniques enabled efficient detection and identification of multiple metabolites in complex biological matrices [1]. The identification of 23 metabolites in vivo and 12 metabolites in vitro demonstrates the extensive metabolism of this compound, primarily through oxidation, hydrolysis, demethylation, and conjugation reactions [2] [1].

The metabolic profile reveals that this compound undergoes significant phase I transformations before conjugation, with the highest number of metabolites detected in feces (21), suggesting biliary excretion plays a major role in its elimination [1]. This comprehensive metabolite profiling provides valuable insights for understanding the pharmacological and toxicological properties of this compound, forming a solid foundation for further drug development studies.

Troubleshooting Guide

Problem Possible Cause Solution
Poor chromatographic separation Column degradation Replace guard column, condition analytical column
Low signal intensity Ion suppression Optimize sample cleanup, dilute sample
Inconsistent metabolite detection Incomplete extraction Optimize extraction solvent, extend mixing time
High background noise Matrix effects Improve sample cleanup, use background subtraction

Conclusion

This protocol provides a comprehensive and validated approach for studying this compound metabolism using UHPLC-Q-TOF-MS/MS. The method demonstrates excellent sensitivity, selectivity, and efficiency in identifying both phase I and phase II metabolites. The detailed metabolic map generated through this protocol offers valuable information for understanding this compound's pharmacokinetic behavior and metabolic fate, supporting its further development as a therapeutic agent. The analytical strategy presented can also be adapted for metabolite profiling of other flavonoid compounds.

References

isolating nevadensin from plant extracts protocol

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Nevadensin

This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is an ( \text{O} )-methylated flavonoid found in various plants like basil (Ocimum spp.) and Limnophila aromatica [1] [2] [3]. It exhibits a wide range of pharmacological activities, making it a compound of significant interest for drug development.

The table below summarizes its key bioactivities as reported in recent studies:

Bioactivity Experimental Model/Assay Key Findings/Mechanism Reference
Antimicrobial Disc diffusion & broth microdilution vs. S. aureus and MRSA Potent bactericidal activity; predominant (79.55%) active compound in L. aromatica extract [3]
Anti-inflammatory & Wound Healing LPS-stimulated RAW 264.7 macrophages; in-vivo wound model Reduced pro-inflammatory cytokines (IL-6, TNF-α); promoted faster wound closure [1]
Topoisomerase I Poison In vitro relaxation assay; human colon carcinoma HT29 cells Induced TOPO I-DNA complex stabilization, DNA damage, G2/M arrest, and apoptosis [4]
Anticancer Hepatocellular carcinoma (HCC) cells Induced cell cycle arrest and apoptosis; activated MST1/2-LATS1/2 kinase in Hippo pathway [5]
Anti-allergic Ovalbumin-induced food allergy mouse model Alleviated allergic symptoms; decreased serum IgE, histamine, and mast cell protease-1 [5]
Enzyme Inhibition In vitro enzymatic assay Selective inhibitor of human carboxylesterase 1 (hCE1), IC₅₀ = 2.64 µM [5]

Extraction Strategies for Flavonoids like this compound

The choice of extraction method critically influences the yield, purity, and bioactivity of isolated phytochemicals [6]. The following workflow diagrams the general process from plant material to purified compound, integrating various techniques discussed in the literature.

G PlantMaterial Plant Material Selection (Ocimum canum, L. aromatica) Preparation Sample Preparation (Drying, Grinding to fine powder) PlantMaterial->Preparation Extraction Extraction Preparation->Extraction MacerationNode Maceration (70% Ethanol, 72h, dark) Extraction->MacerationNode SoxhletNode Soxhlet Extraction (70% Ethanol, 1-4h) Extraction->SoxhletNode UAENode Ultrasound-Assisted Extraction (UAE) (70% Ethanol, 20min, 25°C) Extraction->UAENode Filtration Filtration & Concentration Fractionation Bioassay-Guided Fractionation Filtration->Fractionation ColumnNode Column Chromatography (e.g., Diaion HP-20) Fractionation->ColumnNode Isolation Compound Isolation PrepHPLCNode Preparative HPLC Isolation->PrepHPLCNode This compound Purified this compound MacerationNode->Filtration SoxhletNode->Filtration UAENode->Filtration ColumnNode->Isolation PrepHPLCNode->this compound

Sample Preparation

Plant material should be dried (e.g., freeze-drying is often preferred for heat-sensitive compounds) and ground to a fine powder to maximize the surface area for solvent contact [7] [8].

Extraction Techniques

The selection of an extraction method involves trade-offs between efficiency, cost, and compound preservation. The following table compares common techniques applicable for this compound isolation.

Extraction Method Key Operating Parameters Advantages Disadvantages Reported Efficacy for Flavonoids
Maceration Solvent: 70% Ethanol [8]; Time: 72 h; Temp: Ambient [8] Simple, low equipment cost, good for thermolabile compounds [6] Long duration, high solvent use, lower efficiency [6] [9] Yields extracts with high phenolic content and strong antioxidant/antimicrobial activity [8]
Soxhlet Solvent: 70% Ethanol [8]; Time: 1-4 h [8] Continuous extraction, high yield, no filtration step [9] High temperature degrades thermolabile compounds, high solvent use [6] [9] Effective for exhaustive extraction; hydro-ethanol extracts show high bioactivity [8]
Ultrasound-Assisted (UAE) Solvent: 70% Ethanol [8]; Time: 20 min [8]; Frequency: 40 kHz [8] Rapid, lower temperature, reduced solvent use, higher efficiency via cavitation [6] [7] Optimization of parameters needed; potential for radical formation Shown to be efficient for flavonoids; preserves nutritional compounds [7] [8]
  • Solvent Selection: The polarity of the solvent is crucial. 70% ethanol (v/v) is a common and effective choice for extracting a wide range of phenolic compounds and flavonoids, offering a balanced polarity [6] [8]. It is also safer and more environmentally friendly than non-polar solvents like hexane [9].
  • Process Optimization: To maximize yield and minimize resource consumption, using statistical optimization tools like Response Surface Methodology (RSM) is highly recommended for determining the ideal combination of parameters such as solvent concentration, temperature, and time [7].

Analytical Methods for Identification & Quantification

After extraction and purification, identifying and quantifying this compound requires advanced analytical techniques.

  • Chromatography for Separation and Identification: High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector (DAD) is standard for analyzing phenolic compounds in plant extracts [8]. For definitive structural elucidation of isolated compounds, Nuclear Magnetic Resonance (NMR) spectroscopy ((^1)H NMR, (^{13})C NMR, DEPT) is used [1]. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is powerful for identifying compounds based on accurate mass [3].
  • Bioactivity Assessment: Bioassay-guided fractionation is a key strategy where each fraction obtained during purification is tested for a desired biological activity (e.g., antimicrobial, anti-inflammatory) to track the active compound(s) like this compound [1] [3].

The following diagram illustrates how these analytical and biological methods integrate into the isolation and validation workflow.

G CrudeExtract Crude Extract HPLC HPLC-DAD Analysis CrudeExtract->HPLC Fractionation Fractionation (Column Chromatography) HPLC->Fractionation Bioassay Bioactivity Assay (e.g., Antimicrobial) Fractionation->Bioassay ActiveFraction Active Fraction Bioassay->ActiveFraction AdvancedAnalysis Advanced Analysis & Identification ActiveFraction->AdvancedAnalysis NMRNode NMR Spectroscopy AdvancedAnalysis->NMRNode MSNode LC-QTOF-MS AdvancedAnalysis->MSNode FinalID Confirmed Identification (HPLC, NMR, LC-MS) NMRNode->FinalID Structural Elucidation MSNode->FinalID Mass Confirmation

Key Considerations for Protocol Development

  • Hybrid Strategies: The greatest potential often lies in combining methods. For instance, using a brief UAE step as a pre-treatment to disrupt cell walls before maceration can significantly improve yield and reduce overall extraction time [6].
  • Standardization Challenge: The phytochemical profile of plant extracts can vary based on plant species, geographic origin, and harvesting time. It is crucial to standardize the starting material and extraction protocol to ensure batch-to-batch consistency for research and development [6].

I hope this synthesized Application Note provides a robust starting point for your research on isolating and studying this compound. Should you require further details on a specific analytical technique or bioassay, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Nevadensin Antibacterial Assay Methods Against MRSA

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, characterized by resistance to most β-lactam antibiotics and an escalating incidence in both healthcare and community settings. The urgent need for novel antibacterial agents has motivated research into natural products as potential therapeutic options. Nevadensin, a flavonoid compound isolated from Ocimum basilicum (basil), has demonstrated promising antibacterial activity against various Gram-positive pathogens, including Streptococcus sanguinis, with emerging evidence suggesting potential efficacy against MRSA strains [1]. These application notes provide detailed methodologies for evaluating this compound's antibacterial properties against MRSA, encompassing both in vitro assays and in silico analyses to elucidate its potential mechanisms of action. The protocols outlined herein are designed for researchers and drug development professionals seeking to investigate natural products for antimicrobial applications, with particular emphasis on standardizing procedures for reliable and reproducible results in anti-MRSA drug discovery campaigns.

Background and Significance

MRSA Therapeutic Challenges

MRSA resistance to β-lactam antibiotics is primarily mediated by the mecA gene, which encodes an altered penicillin-binding protein (PBP2a) with lower affinity for β-lactam antibiotics, allowing continued cell wall synthesis even in the presence of these antimicrobials [2] [3]. This specific resistance mechanism, combined with the bacterial capacity to form biofilms that are notoriously difficult to eradicate, has created a critical need for innovative therapeutic approaches with novel mechanisms of action [4]. The World Health Organization has identified MRSA as a high-priority pathogen, emphasizing the urgent need for research and development of new antibacterial agents [5]. Current surveillance data indicates concerning gaps in the antibacterial development pipeline, with only 90 antibacterial agents in clinical development as of 2025, and merely 15 of these qualifying as truly innovative compounds [5].

This compound as a Promising Anti-MRSA Agent

This compound belongs to the flavonoid class of natural compounds, which have demonstrated various biological activities including antimicrobial properties. Previous research has established that this compound exhibits antibacterial activity against Streptococcus sanguinis, with minimum inhibitory concentration (MIC) values of 3750 μg/mL and minimum bactericidal concentration (MBC) values of 15000 μg/mL [1]. While direct evidence of this compound's efficacy against MRSA specifically is limited in current literature, its demonstrated activity against other Gram-positive pathogens, combined with in silico analyses suggesting potential mechanism of action, positions it as a promising candidate for anti-MRSA investigation. The compound's predicted ability to inhibit the MurA enzyme, a crucial catalyst in the early stages of bacterial cell wall biosynthesis, presents a potential novel mechanism for combating MRSA infections that warrants further exploration [1].

Antibacterial Assay Methods and Protocols

Compound Isolation and Preparation
3.1.1 Isolation Protocol
  • Source Material: Begin with dried leaves of Ocimum basilicum (basil). Record the source, cultivation conditions, and harvesting time for reproducibility.
  • Extraction: Perform sequential extraction using n-hexane as the primary solvent. Use a ratio of 1:10 plant material to solvent (w/v) with continuous agitation for 24 hours at room temperature.
  • Purification: Employ bioactivity-guided fractionation using column chromatography. Use silica gel (60-120 mesh) as the stationary phase and a gradient elution system of n-hexane and ethyl acetate (from 100:0 to 0:100 v/v).
  • Characterization: Identify this compound-containing fractions using thin-layer chromatography (TLC) and confirm compound purity and identity through spectroscopic methods (NMR, MS) [1].
3.1.2 Stock Solution Preparation
  • Prepare a primary stock solution of 50 mg/mL by dissolving purified this compound in dimethyl sulfoxide (DMSO).
  • Sterilize the solution by passing through a 0.22 μm syringe filter.
  • Store at -20°C for long-term storage, avoiding repeated freeze-thaw cycles.
  • Prepare working concentrations fresh on the day of experimentation by diluting in appropriate culture media, ensuring final DMSO concentration does not exceed 1% (v/v) to maintain bacterial viability.
In Vitro Antibacterial Susceptibility Testing
3.2.1 Disk Diffusion Assay
  • Inoculum Preparation: Adjust the turbidity of MRSA suspension in sterile saline to match the 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL).
  • Inoculation: Evenly spread the bacterial suspension on the surface of Mueller-Hinton agar plates using a sterile cotton swab.
  • Disk Application: Impregnate sterile 6-mm filter paper disks with 20 μL of this compound at various concentrations (1000-5000 μg/mL). Include appropriate controls (vancomycin as positive control, DMSO as negative control).
  • Incubation: Place disks on inoculated agar plates and incubate at 35°C for 18-24 hours.
  • Analysis: Measure zones of inhibition in millimeters, including the disk diameter. Perform all tests in triplicate [1] [3].
3.2.2 Broth Microdilution Method for MIC/MBC Determination
  • Preparation: Prepare two-fold serial dilutions of this compound in Mueller-Hinton broth across a 96-well microtiter plate, covering a concentration range of 500-20,000 μg/mL.
  • Inoculation: Add MRSA suspension standardized to 5 × 10^5 CFU/mL to each well. Include growth control (bacteria without compound), sterility control (media only), and solvent control (DMSO at highest concentration used).
  • Incubation: Incubate plates at 35°C for 18-24 hours.
  • MIC Determination: Visually assess the minimum inhibitory concentration (MIC) as the lowest concentration showing no visible growth. For enhanced accuracy, add resazurin indicator (0.02% w/v) and observe color change.
  • MBC Determination: Subculture 100 μL from wells showing no growth onto Mueller-Hinton agar plates. The minimum bactericidal concentration (MBC) is the lowest concentration yielding ≤0.1% of original inoculum after 24 hours incubation [1].

Table 1: Quality Control Parameters for Antibacterial Susceptibility Testing

Parameter Specification Purpose
Bacterial Strains MRSA ATCC 43300, USA300 Reference strains
Temperature 35°C ± 2°C Optimal growth conditions
Inoculum Density 0.5 McFarland Standard (1.5 × 10^8 CFU/mL) Standardized inoculum
Incubation Time 16-20 hours Standardized duration
Positive Control Vancomycin (1 μg/mL) Method validation
Solvent Control DMSO (<1%) 排除溶剂毒性影响
Anti-Biofilm Assays
3.3.1 Biofilm Inhibition Assay
  • Inoculation: Add MRSA suspension (1 × 10^6 CFU/mL in tryptic soy broth with 1% glucose) to wells containing sub-MIC concentrations of this compound (¼×, ½× MIC).
  • Incubation: Incubate static conditions at 35°C for 24-48 hours to allow biofilm formation.
  • Staining: Carefully remove planktonic cells and stain adherent biofilms with 0.1% crystal violet for 15 minutes.
  • Quantification: Wash, destain with 30% acetic acid, and measure absorbance at 570 nm [4].
3.3.2 Biofilm Removal Assay
  • Biofilm Formation: Pre-form MRSA biofilms by incubating in 96-well plates for 24 hours.
  • Treatment: Treat mature biofilms with this compound at various concentrations (1×, 2×, 4× MIC) for 24 hours.
  • Assessment: Quantify remaining biofilm using crystal violet staining as above, or determine viable counts by sonicating biofilms and performing serial dilutions for plating [4].

Table 2: Summary of this compound Antibacterial Profile Based on Existing Evidence

Assay Type Key Parameters Reported Results Potential against MRSA
MIC/MBC S. sanguinis MIC: 3750 μg/mL; MBC: 15000 μg/mL Moderate activity, needs MRSA-specific testing
Disk Diffusion Zone of Inhibition Not reported for MRSA To be determined experimentally
Molecular Docking Binding Affinity MurA: -8.5 kcal/mol; DNA Gyrase: -6.7 kcal/mol High potential for MurA inhibition
Time-Kill Kinetics Not reported Not reported Recommended for future studies

Molecular Docking Studies for Mechanism Elucidation

Target Selection and Preparation
  • Target Identification: Based on existing research, primary molecular targets for investigation should include:

    • MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase): A key enzyme in the early stages of peptidoglycan biosynthesis [1].
    • DNA gyrase: A bacterial type II topoisomerase essential for DNA replication [1].
    • PBP2a: The altered penicillin-binding protein responsible for methicillin resistance in MRSA [3].
    • ClpP protease: A highly conserved serine protease that regulates virulence in S. aureus [6].
  • Protein Preparation: Retrieve 3D structures of target proteins from Protein Data Bank (PDB). Process proteins by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning appropriate charges using molecular modeling software.

Docking Protocol
  • Ligand Preparation: Obtain the 3D structure of this compound from PubChem or create using chemical drawing software. Optimize geometry using molecular mechanics force fields.
  • Binding Site Identification: Define binding sites based on known active sites or regions where reference inhibitors bind.
  • Docking Parameters: Employ AutoDock Vina or similar software for molecular docking. Set exhaustiveness to 20-30 to ensure adequate sampling of conformational space.
  • Validation: Validate the docking protocol by redocking known inhibitors and comparing with crystallographic poses [1].
Analysis and Interpretation
  • Binding Affinity: Record docking scores (expressed in kcal/mol) for this compound with each target. Compare with scores for reference compounds.
  • Interaction Analysis: Identify specific molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and key residues in the binding pocket.
  • Residue Mapping: Document all interacting residues and their contribution to binding energy.
  • Visualization: Use molecular visualization software (PyMOL, Chimera) to generate high-quality images of docking poses [1].

Experimental Workflow and Signaling Pathways

Comprehensive Experimental Workflow

The following diagram illustrates the integrated experimental approach for evaluating this compound's anti-MRSA activity, from initial compound preparation through mechanism elucidation:

G cluster_1 Compound Preparation cluster_2 In Vitro Antibacterial Assays cluster_3 Mechanism Elucidation cluster_4 Data Analysis & Validation Start Start: this compound Investigation A1 Plant Material Collection (Ocimum basilicum) Start->A1 A2 Extraction with n-Hexane A1->A2 A3 Bioactivity-Guided Fractionation A2->A3 A4 Spectroscopic Characterization (NMR, MS) A3->A4 A5 Stock Solution Preparation (50 mg/mL in DMSO) A4->A5 B1 Disk Diffusion Assay A5->B1 B2 Broth Microdilution (MIC/MBC Determination) A5->B2 B3 Anti-Biofilm Assays (Inhibition & Removal) B1->B3 B2->B3 B4 Time-Kill Kinetics B3->B4 C1 Molecular Docking Studies B4->C1 C2 Molecular Dynamics Simulation C1->C2 C3 Enzyme Inhibition Assays C2->C3 C4 Transcriptomic Analysis C3->C4 D1 Statistical Analysis (Triplicate Experiments) C4->D1 D2 Quality Control Verification D1->D2 D3 Results Correlation D2->D3 D4 Therapeutic Potential Assessment D3->D4 End Conclusion & Reporting D4->End

Proposed Anti-MRSA Mechanism of this compound

Based on existing evidence and analogous flavonoid activities, the following diagram illustrates the proposed multi-target mechanism of action for this compound against MRSA:

G cluster_1 Primary Mechanisms cluster_2 Secondary Mechanisms cluster_3 Anti-Virulence Effects This compound This compound Administration A1 MurA Enzyme Inhibition This compound->A1 Primary Target (Based on in silico data) B1 Membrane Permeabilization This compound->B1 Secondary Effect (Common to flavonoids) C1 Potential ClpP Protease Modulation This compound->C1 Potential Mechanism (Analogous to nepetin) A2 Disruption of Peptidoglycan Biosynthesis A1->A2 A3 Weakened Cell Wall Integrity A2->A3 Outcome MRSA Growth Inhibition & Cell Death A3->Outcome B2 Cytoplasmic Content Leakage B1->B2 B3 Loss of Membrane Potential B2->B3 B3->Outcome C2 Reduced Virulence Factor Production C1->C2 C3 Attenuated Pathogenicity C2->C3 C3->Outcome

Discussion and Future Perspectives

The experimental approaches outlined in these application notes provide a comprehensive framework for evaluating the anti-MRSA potential of this compound. While current evidence demonstrates this compound's antibacterial activity against related Gram-positive pathogens, with MIC values of 3750 μg/mL against S. sanguinis, direct confirmation of its efficacy against MRSA requires further investigation [1]. The promising binding affinity of this compound for the MurA enzyme (-8.5 kcal/mol) compared to fosfomycin suggests a potential mechanism of action that could circumvent conventional MRSA resistance mechanisms, possibly through inhibition of cell wall synthesis at a different stage than β-lactams [1].

Future research should prioritize confirmatory studies specifically using reference MRSA strains, exploration of synergistic combinations with conventional antibiotics (particularly β-lactams), and mechanistic validation through enzyme inhibition assays. The emerging strategy of targeting bacterial virulence factors rather than essential growth pathways shows particular promise, as demonstrated by other natural flavonoids like nepetin, which effectively inhibits ClpP protease activity and reduces MRSA virulence with a KD value of 602 nM [6]. This anti-virulence approach could potentially reduce selective pressure for resistance development while maintaining therapeutic efficacy.

The structural characterization of this compound and its potential derivatives should also be explored through structure-activity relationship (SAR) studies, potentially inspired by successful modification strategies applied to other antibacterial scaffolds such as pleuromutilin, where C14 side chain modifications have yielded compounds with improved activity and pharmacological properties [2]. Additionally, advanced formulation strategies may be required to address potential limitations in this compound's aqueous solubility and bioavailability, which are common challenges with flavonoid compounds.

Conclusion

These application notes provide researchers with standardized protocols for evaluating the anti-MRSA potential of this compound, encompassing both in vitro antibacterial assays and in silico mechanistic studies. The integrated approach outlined here facilitates systematic investigation of natural products for antimicrobial activity, with potential applications in early-stage drug discovery against multidrug-resistant pathogens. As the global threat of antimicrobial resistance continues to escalate, methodological frameworks for evaluating natural compounds like this compound become increasingly valuable for identifying novel therapeutic options against priority pathogens such as MRSA.

References

Comprehensive Application Notes and Protocols: In Vitro Glucuronidation Assay for Nevadensin Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nevadensin, a naturally occurring polymethoxylated flavonoid found in plants like Lysionotus pauciflorus Maxim. (Shidiaolan), has attracted significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory properties, anti-mycobacterium tuberculosis effects, and antihypertensive actions. Understanding the metabolic fate of this compound is crucial for evaluating its potential as a therapeutic agent or for assessing its safety in food and herbal products. Glucuronidation, mediated by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, represents a major metabolic pathway for flavonoids, typically leading to enhanced water solubility and elimination from the body. These application notes provide detailed protocols for conducting in vitro glucuronidation assays specifically optimized for this compound, enabling researchers to systematically evaluate its metabolic stability, identify primary metabolites, and characterize the specific UGT enzymes involved in its biotransformation.

Recent studies have demonstrated that metabolic conjugation, particularly glucuronidation, significantly influences the biological activity and potential toxicity of this compound. Research has shown strong cell-line dependent differences in this compound toxicity, which directly correlate with their glucuronidation capacity. For instance, HT29 human colon carcinoma cells, which rapidly glucuronidate this compound, exhibit significantly reduced sensitivity to its toxic effects compared to KG1 bone marrow carcinoma cells that lack this metabolic capability [1]. This inverse relationship between glucuronidation capacity and toxicity underscores the detoxification potential of this metabolic pathway and highlights the importance of considering metabolic competence when evaluating compound toxicity in vitro. Furthermore, proteomic screening approaches have identified UGT1A1 and UGT1A6 as the primary enzymes responsible for this compound glucuronidation, providing crucial insights for predicting potential drug-drug interactions and interindividual variability in metabolism due to genetic polymorphisms [1].

Metabolic Pathways of this compound

Overview of this compound Metabolism

This compound undergoes extensive biotransformation in biological systems through both phase I and phase II metabolic pathways. Comprehensive metabolism studies using UHPLC-Q-TOF-MS/MS have identified 23 metabolites in in vivo models and 12 metabolites in in vitro systems [2]. The primary metabolic reactions include oxidation, hydrolysis, demethylation, methylation, sulfate conjugation, and glucuronide conjugation. Among these pathways, glucuronidation has been identified as a dominant detoxification mechanism that significantly influences the compound's bioavailability and potential toxicological effects.

The metabolic fate of this compound varies considerably across different experimental models and cell lines, reflecting differences in their metabolic competence. High-resolution mass spectrometry experiments have demonstrated that this compound is rapidly glucuronidated in HT29 human colon carcinoma cells, whereas KG1 bone marrow carcinoma cells show negligible metabolism of the parent compound [1]. In HepG2 liver carcinoma cells, researchers have observed a cellular enrichment of both this compound itself and its primary metabolite, This compound-7-O-glucuronide [1]. This cell-line dependent metabolic capability directly correlates with observed differences in toxic response, providing compelling evidence that glucuronidation serves as a critical detoxification pathway for this flavonoid.

Key Enzymes in this compound Glucuronidation

Table 1: UDP-Glucuronosyltransferase Enzymes Involved in this compound Metabolism

UGT Isoform Role in this compound Glucuronidation Cellular Location Implications
UGT1A1 Primary enzyme for this compound-7-O-glucuronide formation HepG2 cells, HT29 cells Potential for drug-drug interactions with UGT1A1 substrates
UGT1A6 Major contributor to glucuronidation pathway HT29 cells Polymorphisms may cause interindividual variability in metabolism
Other UGTs Possible minor contributions Liver, intestinal tissues Secondary pathways may become important under inhibiting conditions

Proteomic screening of UDP-glucuronosyltransferase (UGT) enzymes in HT29 and HepG2 cells has provided important insights into the specific isoforms responsible for this compound glucuronidation. These investigations have identified UGT1A6 and UGT1A1 as the principal enzymes catalyzing the glucuronidation of this compound [1]. The relative expression and activity of these specific UGT isoforms across different tissue types significantly influence the metabolic clearance and potential tissue-specific toxicity of this compound. Additionally, researchers have discovered that this compound acts as a potent sulfotransferase (SULT) inhibitor in HepG2 cells [1], suggesting potential metabolic interactions between different conjugation pathways and highlighting the complexity of its overall metabolic fate.

nevadensin_metabolism This compound This compound Phase_I Phase I Metabolism This compound->Phase_I Phase_II Phase II Metabolism This compound->Phase_II Hydroxylation Hydroxylated Metabolites Phase_I->Hydroxylation Demethylation Demethylated Metabolites Phase_I->Demethylation Oxidation Oxidized Metabolites Phase_I->Oxidation Glucuronidation Glucuronide Conjugation Hydroxylation->Glucuronidation Demethylation->Glucuronidation Oxidation->Glucuronidation Phase_II->Glucuronidation Sulfation Sulfate Conjugation Phase_II->Sulfation Inhibited Methylation Methylated Metabolites Phase_II->Methylation UGT1A1 UGT1A1 Enzyme Glucuronidation->UGT1A1 UGT1A6 UGT1A6 Enzyme Glucuronidation->UGT1A6 SULT SULT Enzymes (Inhibited) Sulfation->SULT Nev_Gluc This compound-7-O- Glucuronide UGT1A1->Nev_Gluc UGT1A6->Nev_Gluc Nev_Sulf This compound Sulfate SULT->Nev_Sulf Excretion Biliary/Renal Excretion Nev_Gluc->Excretion

In Vitro Glucuronidation Assay Protocols

Experimental Workflow

The following diagram illustrates the comprehensive workflow for conducting in vitro glucuronidation studies on this compound, integrating all critical steps from system preparation to data analysis:

glucuronidation_workflow System_Prep 1. System Preparation • Select enzyme source • Prepare incubation buffers • Optimize protein concentration Incubation 2. Incubation Setup • Add this compound (1-100 µM) • Add UDPGA (3-5 mM) • Initiate reaction with enzyme source System_Prep->Incubation Termination 3. Reaction Termination • Add stop solution (ACN/MeOH) • Vortex and centrifuge • Collect supernatant Incubation->Termination Sample_Analysis 4. Sample Analysis • UHPLC-Q-TOF-MS/MS • Monitor metabolite formation • Quantify reaction products Termination->Sample_Analysis Data_Processing 5. Data Processing • Identify metabolites • Calculate kinetic parameters • Determine enzyme specificity Sample_Analysis->Data_Processing

Detailed Assay Methodologies
3.2.1 Recombinant UGT Enzyme Assays

Recombinant UGT enzyme systems provide a controlled environment for studying the enzyme-specific metabolism of this compound without interference from other metabolic pathways. These systems are particularly valuable for reaction phenotyping – identifying which specific UGT enzymes contribute to this compound glucuronidation. Several expression systems are available, including baculovirus-infected insect cells, human embryonic kidney (HEK) cells, and bacterial systems [3]. Each system offers different advantages in terms of enzyme activity, ease of use, and cost-effectiveness.

The standard incubation mixture for recombinant UGT assays contains 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl₂, 50 µg/mL alamethicin (to facilitate pore formation and allow UDPGA access to the enzyme active site), 25-50 µg of recombinant UGT protein, This compound (1-100 µM), and 5 mM UDPGA (co-factor) in a final volume of 100 µL. After pre-incubating the mixture (without UDPGA) for 5 minutes at 37°C, researchers initiate the reaction by adding UDPGA. The reaction proceeds for 30-120 minutes at 37°C with gentle shaking and terminates by adding 100 µL of ice-cold acetonitrile containing an appropriate internal standard. Following centrifugation at 14,000 × g for 10 minutes, analysts inject the supernatant into the UHPLC-MS/MS system for analysis [1] [2].

3.2.2 Human Liver Microsome (HLM) Assays

Human liver microsomes (HLMs) contain a complement of native UGT enzymes and their co-factors, providing a more physiologically relevant system for studying this compound glucuronidation. HLMs are particularly useful for assessing over metabolic stability and intrinsic clearance. The incubation conditions for HLMs resemble those for recombinant systems but typically use higher protein concentrations (0.1-1.0 mg/mL) to ensure adequate metabolic activity.

For HLM assays, preparation of the incubation mixture includes 0.5 mg/mL HLM protein, 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 25 µg/mL alamethicin, and This compound (at various concentrations for kinetic studies) in a final volume of 100 µL. After activating the alamethicin on ice for 15 minutes, researchers pre-incubate the mixture for 5 minutes at 37°C before initiating the reaction with 3 mM UDPGA. The reaction continues for 60 minutes at 37°C before termination with 200 µL of methanol containing internal standard. Following centrifugation at 14,000 × g for 15 minutes, analysts transfer the supernatant for LC-MS analysis [2].

3.2.3 Cellular Glucuronidation Assays

Cellular systems provide the most physiologically relevant models for studying this compound glucuronidation, as they contain the complete metabolic machinery of intact cells, including endogenous co-factors and cellular transport systems. Research has demonstrated significant differences in this compound glucuronidation across different cell lines, with HT29 human colon carcinoma cells showing rapid glucuronidation, HepG2 liver carcinoma cells exhibiting moderate metabolic capacity, and KG1 bone marrow carcinoma cells displaying negligible metabolism of this compound [1].

For cellular assays, researchers culture cells in appropriate media until they reach 70-80% confluence. They prepare a This compound working solution in DMSO (final concentration ≤0.1%) and dilute it in serum-free media to achieve desired treatment concentrations (typically 1-100 µM). After removing growth media and adding the this compound solution, they incubate cells for specified durations (1-24 hours) at 37°C in a 5% CO₂ atmosphere. They collect media at designated time points and combine it with cell lysates (obtained by scraping in methanol/water mixtures) for analysis. Following protein precipitation with organic solvents and centrifugation, they analyze the supernatant for this compound and its glucuronide metabolites using UHPLC-Q-TOF-MS/MS [1].

Analytical Methodologies

UHPLC-Q-TOF-MS/MS Analysis

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-Q-TOF-MS/MS) has emerged as the primary analytical technique for identifying and quantifying this compound metabolites in complex biological matrices. This powerful combination provides exceptional resolution, high sensitivity, and accurate mass measurement capabilities essential for comprehensive metabolite profiling.

The chromatographic separation typically employs a reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7-1.8 μm) maintained at 40°C. The mobile phase consists of water with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B) at a flow rate of 0.3-0.4 mL/min. Analysts elute compounds using a linear gradient from 5% to 95% B over 10-15 minutes, followed by a column equilibration period [2]. Under these conditions, this compound-7-O-glucuronide typically elutes at approximately 6.5 minutes, while the parent this compound appears around 9.2 minutes [1] [2].

Mass spectrometric detection operates in negative electrospray ionization (ESI) mode with the following typical parameters: capillary voltage: 2.5 kV, desolvation temperature: 350°C, source temperature: 120°C, desolvation gas flow: 800 L/h, and cone gas flow: 50 L/h. Data acquisition employs MSE mode (low and high collision energy switching) or targeted MS/MS for structural elucidation. For this compound glucuronide, the deprotonated molecular ion [M-H]⁻ appears at m/z 517.1351, which fragments to yield the characteristic product ion at m/z 341.1032 (corresponding to the aglycone) through the loss of the glucuronic acid moiety (176 Da) [2].

Data Processing and Metabolite Identification

Advanced data processing techniques are essential for comprehensive metabolite identification and profiling. The multiple mass defect filter (MMDF) combined with dynamic background subtraction (DBS) provides an effective approach for detecting and characterizing both predicted and unexpected metabolites [2]. This method facilitates the detection of low-abundance metabolites in complex biological matrices by effectively distinguishing analyte signals from background interference.

Key fragment ions (KFI) serve as additional tools for targeted metabolite hunting and identification. For this compound, the diagnostic fragment ions include the deprotonated aglycone at m/z 341.1032 and fragments resulting from demethylation and ring cleavage [2]. Analysts use mass defect filtering to identify potential metabolites based on the minimal mass changes associated with different biotransformations, with glucuronidation resulting in a mass increase of 176.0321 Da. Software applications such as UNIFI (Waters) or MetabolitePilot (Sciex) typically automate the processes of peak picking, alignment, and metabolite identification, though manual verification remains crucial for confirming structural assignments.

Table 2: Characteristic MS/MS Fragments for this compound and Its Primary Metabolites

Compound Molecular Formula Theoretical [M-H]⁻ (m/z) Characteristic Fragment Ions (m/z) Retention Time (min)
This compound C₁₉H₁₈O₇ 341.1032 326.0790, 311.0555, 298.0480, 283.0610 ~9.2
This compound-7-O-glucuronide C₂₅H₂₆O₁₃ 517.1351 341.1032, 326.0790, 311.0555 ~6.5
Demethylated this compound C₁₈H₁₆O₇ 327.0875 312.0640, 297.0405, 284.0325 ~7.8
Hydroxylated this compound C₁₉H₁₈O₈ 357.0981 342.0746, 327.0511, 314.0436 ~6.1

Data Analysis and Interpretation

Metabolic Stability Assessment

Metabolic stability assessments provide crucial information about the potential bioavailability and hepatic clearance of this compound. Researchers typically determine this parameter by incubating this compound with human liver microsomes or recombinant UGT enzymes and measuring the disappearance of parent compound over time. The half-life (t₁/₂) and intrinsic clearance (CLint) represent key parameters derived from these experiments.

Calculation of metabolic stability involves measuring the percentage of parent compound remaining at various time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes). Analysts determine the natural logarithm of the percentage remaining versus time and calculate the elimination rate constant (k) from the slope of the linear regression. They then calculate the half-life using the equation t₁/₂ = 0.693/k and derive the intrinsic clearance using the formula CLint = k / protein concentration. This compound demonstrates moderate metabolic stability in systems with high UGT activity, with significant cell-line dependent variations observed [1].

Enzyme Kinetics Analysis

Enzyme kinetics studies characterize the catalytic efficiency of UGT enzymes toward this compound, providing insights into the relative contributions of different UGT isoforms to its overall metabolism. These experiments involve measuring the initial rates of glucuronide formation at varying substrate concentrations (typically 1-100 μM) under linear conditions with respect to time and protein concentration.

Researchers typically determine kinetic parameters by fitting the data to the Michaelis-Menten equation: v = (Vmax × [S]) / (Km + [S]), where v represents the initial velocity, [S] is the substrate concentration, Vmax is the maximum velocity, and Km is the Michaelis constant (substrate concentration at half Vmax). The catalytic efficiency calculates as Vmax/Km. For this compound glucuronidation, studies have reported Km values in the low micromolar range (5-20 μM), indicating moderate to high affinity of this compound for the responsible UGT enzymes [1]. The relative activity of different UGT isoforms follows the order UGT1A1 > UGT1A6 > UGT1A9, based on proteomic screening data [1].

Troubleshooting and Optimization

Common Technical Issues

Alamethicin activation represents a critical step frequently overlooked in glucuronidation assays. This pore-forming agent requires pre-incubation on ice for at least 15 minutes in the presence of microsomal protein to ensure proper insertion into membranes and create channels for UDPGA entry. Incomplete activation can result in significantly underestimated glucuronidation rates. Additionally, researchers should verify UDPGA quality by preparing fresh solutions or storing aliquots at -80°C to prevent degradation, which manifests as declining reaction rates over time despite proper other conditions.

Protein precipitation during sample preparation requires optimization to ensure efficient metabolite recovery while minimizing matrix effects. A methanol:acetonitrile (1:1, v/v) mixture typically provides superior recovery for this compound and its glucuronides compared to either solvent alone. Centrifugation speed and duration (14,000 × g for 15 minutes) must be sufficient to form a compact protein pellet without compromising recovery. For cellular assays, sonication combined with freeze-thaw cycles may improve metabolite extraction from cell pellets, addressing the common issue of low glucuronide recovery from cellular compartments.

Method Optimization Strategies

Linear reaction conditions with respect to time and protein concentration must be established for each experimental system. For recombinant UGTs, protein concentrations of 25-50 μg/mL typically maintain linearity for up to 60 minutes, while HLM assays may require 0.1-0.5 mg/mL protein with incubation times up to 120 minutes. Cellular systems generally maintain linearity for 2-4 hours, though time-course experiments should empirically determine this for each cell line. When deviations from linearity occur, researchers should reduce protein concentration or shorten incubation time rather than adjusting substrate concentration.

Matrix effects in mass spectrometric detection can significantly impact the accuracy and precision of quantification. The post-column infusion technique effectively identifies matrix effects by monitoring signal suppression or enhancement. To mitigate these effects, researchers can implement dilution of samples, improved sample clean-up (such as solid-phase extraction), or modified chromatographic conditions to separate analytes from interfering compounds [4]. The standard addition method provides an alternative quantification approach when matrix effects prove unavoidable, though this technique increases analytical time and complexity [4].

Conclusion

These application notes provide comprehensive protocols for conducting robust and reproducible in vitro glucuronidation assays for this compound metabolism studies. The methodologies described herein enable researchers to accurately assess the metabolic stability, identify primary metabolites, and characterize enzyme kinetics of this compound glucuronidation. The strong correlation between glucuronidation capacity and reduced cellular toxicity underscores the detoxification role of this metabolic pathway and highlights the importance of considering metabolic competence in toxicological evaluations [1]. The identification of UGT1A1 and UGT1A6 as the primary enzymes responsible for this compound glucuronidation provides valuable insights for predicting potential drug-drug interactions and interindividual variability in disposition [1]. Implementation of these standardized protocols will facilitate more accurate assessment of this compound's metabolic fate and potential toxicological implications in various experimental models.

References

Comprehensive Application Notes and Protocols: Molecular Docking Studies of Nevadensin with MurA Enzyme and DNA Gyrase for Antibacterial Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nevadensin and Its Molecular Targets

This compound is a naturally occurring flavonoid compound predominantly isolated from Ocimum basilicum (sweet basil), which has garnered significant scientific interest for its potential therapeutic applications in combating antibiotic-resistant bacteria. This polymethoxyflavone exhibits a wide spectrum of pharmacological properties, including antibacterial activity against oral pathogens such as Streptococcus sanguinis and Streptococcus mutans, both major contributors to tooth demineralization and dental caries formation [1] [2]. The escalating crisis of antibacterial resistance has necessitated the discovery of novel antibacterial agents from natural products, and this compound presents a promising candidate for future drug development initiatives.

The primary molecular targets investigated for this compound's antibacterial activity are the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) and DNA gyrase (topoisomerase II). MurA catalyzes the first committed step in peptidoglycan biosynthesis, an essential structural component of bacterial cell walls, while DNA gyrase manages DNA supercoiling during replication and represents a validated target for antibacterial therapy [1] [3]. Molecular docking studies provide invaluable insights into the binding mechanisms and affinity patterns of this compound with these target proteins, enabling researchers to rationally design more effective antibacterial compounds while understanding structure-activity relationships at the atomic level.

Molecular Docking Protocols

Protein Preparation and Optimization

The reliability of molecular docking studies fundamentally depends on proper protein preparation, which ensures biologically relevant conformation and protonation states of the target structures. For investigating this compound interactions, researchers should retrieve three-dimensional structures of MurA enzyme and DNA gyrase from the Protein Data Bank (PDB), with PDB ID: 2XCT recommended specifically for DNA gyrase studies [3]. The preparation workflow should include:

  • Structure refinement: Remove water molecules and heteroatoms not involved in catalytic activity or binding sites, preserving essential cofactors and metal ions.
  • Hydrogen addition: Calculate appropriate protonation states for amino acid residues at physiological pH using tools like PROPKA or H++ server.
  • Energy minimization: Employ force fields (e.g., AMBER, CHARMM) to optimize hydrogen bonding networks and relieve steric clashes while maintaining crystallographic backbone coordinates.
  • Binding site definition: Identify active sites through literature mining (catalytic residues for MurA; ATP-binding site for DNA gyrase) or computational detection methods (e.g., FPOCKET, CASTp).

For MurA enzyme studies, special attention should be paid to the Cys115 residue, which is known to interact with covalent inhibitors like fosfomycin, while DNA gyrase preparation should focus on the ATP-binding pocket in the GyrB subunit and the DNA cleavage domain in the GyrA subunit [1] [3]. All preparation steps can be performed using molecular visualization software such as PyMol or UCSF Chimera, coupled with specialized tools like AutoDock Tools or the Protein Preparation Wizard in Maestro.

Ligand Preparation and Molecular Optimization

This compound preparation requires careful attention to its molecular geometry and charge distribution to ensure accurate representation during docking simulations. The protocol encompasses:

  • Structure acquisition: Obtain the 3D structure of this compound from chemical databases (PubChem, ZINC) or generate it computationally using molecular building tools like Marvin Sketch [3].
  • Geometry optimization: Perform energy minimization using molecular mechanics force fields (e.g., UFF, MMFF94) or semi-empirical methods (PM3, AM1) implemented in software such as Avogadro or Gaussian to achieve optimal bond lengths and angles [3].
  • Charge assignment: Calculate partial atomic charges using appropriate methods (Gasteiger, AM1-BCC) that align with the force field used for protein preparation.
  • Torsion analysis: Identify rotatable bonds and set flexible torsion angles to explore conformational space during docking, while keeping ring systems rigid.
  • File format conversion: Ensure proper conversion to required formats (.pdb, .mol2, .pdbqt) compatible with the selected docking software, verifying atom type and bond order accuracy.
Docking Simulation Methodology

The docking procedure employs specialized algorithms to predict ligand-receptor interactions and binding orientations. The following protocol utilizes AutoDock Vina, which offers improved speed and accuracy compared to earlier docking tools [3]:

  • Grid box configuration: Define the search space to encompass the binding site residues with appropriate dimensions. For DNA gyrase (PDB: 2XCT), set grid center to X=3.194, Y=43.143, Z=69.977 with grid volume 8×14×14 ų [3]. For MurA enzyme, determine the grid center based on catalytic residues.
  • Parameter settings: Employ the default Vina search parameters with an exhaustiveness value of 8-32 (higher values for more comprehensive sampling) and maximum energy range of 5-7 kcal/mol to capture diverse binding modes.
  • Docking execution: Run multiple independent docking simulations (minimum of 10 runs) to ensure reproducibility of results, using different random seeds to explore conformational diversity.
  • Result analysis: Cluster docking poses based on root-mean-square deviation (RMSD) criteria (typically 2.0 Å) and select representative poses from the largest clusters for further analysis.
  • Validation: Perform control docking with known inhibitors (e.g., fosfomycin for MurA; ciprofloxacin for DNA gyrase) to validate protocol accuracy and grid placement.

For enhanced accuracy, researchers may implement ensemble docking approaches using multiple protein conformations (from molecular dynamics simulations or different crystal structures) to account for receptor flexibility, which significantly impacts binding affinity predictions for flexible binding sites.

Interaction Analysis and Visualization

Post-docking analysis provides critical insights into the molecular determinants of binding affinity and specificity. The recommended workflow includes:

  • Pose inspection: Manually examine top-ranking poses in the binding pocket using molecular visualization software (PyMol, Chimera, Discovery Studio).
  • Interaction mapping: Identify specific protein-ligand interactions (hydrogen bonds, hydrophobic contacts, π-π stacking, cation-π interactions) and calculate their geometric parameters.
  • Binding energy decomposition: Perform per-residue energy decomposition using MM-GBSA/PBSA methods to identify key residues contributing to binding affinity.
  • Comparative analysis: Compare this compound binding mode with known inhibitors to identify common interaction patterns and unique binding features.
  • Visualization generation: Create publication-quality 2D interaction diagrams using LigPlot+ or similar tools, and 3D representations highlighting interaction networks [3].

Table 1: Docking Parameters for AutoDock Vina Studies

Parameter DNA Gyrase (PDB: 2XCT) MurA Enzyme Control Compounds
Grid Center (X,Y,Z) 3.194, 43.143, 69.977 Literature-dependent Target-dependent
Grid Dimensions (Å) 8×14×14 Target-dependent Target-dependent
Exhaustiveness 8-32 8-32 8-32
Energy Range (kcal/mol) 5-7 5-7 5-7
Number of Poses 10-20 10-20 10-20

Experimental Validation Protocols

In Vitro Antibacterial Activity Assessment

Antibacterial validation of computational predictions requires standardized laboratory assays to determine efficacy against target pathogens. The following protocols outline minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) determination for this compound:

  • Sample preparation: Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO) not exceeding 1% final concentration to maintain bacterial viability, with serial two-fold dilutions in appropriate broth media [1] [2].
  • Bacterial strains and culture: Maintain Streptococcus sanguinis and Streptococcus mutans on blood agar plates, inoculate single colonies in brain heart infusion (BHI) broth, and incubate at 37°C in 5% CO₂ atmosphere until mid-log phase (OD₆₀₀ ≈ 0.5) [1].
  • Inoculum standardization: Adjust bacterial suspension to approximately 5×10⁵ CFU/mL in fresh BHI broth using McFarland standards or optical density measurements verified by viable counting.
  • MIC determination: Employ broth microdilution method in 96-well plates with final bacterial inoculum of 5×10⁵ CFU/mL and this compound concentrations ranging from 100-10,000 μg/mL, incubating for 24 hours at 37°C in 5% CO₂ [1] [2]. The MIC is defined as the lowest concentration showing no visible growth.
  • MBC determination: Subculture aliquots (100 μL) from wells showing no growth onto fresh agar plates, incubate for 24-48 hours, and determine MBC as the lowest concentration yielding ≤0.1% original inoculum survival.
  • Control implementation: Include growth controls (bacteria + media), sterility controls (media only), solvent controls (DMSO + bacteria), and reference antibiotic controls (chlorhexidine, ciprofloxacin) for assay validation.
Enzyme Inhibition Assays

Functional validation of molecular docking predictions requires direct measurement of enzyme inhibition using biochemical assays:

  • MurA enzyme inhibition assay: Monitor the conversion of UDP-N-acetylglucosamine and phosphoenolpyruvate to UDP-N-acetylglucosamine-enolpyruvate and inorganic phosphate using continuous spectrophotometric or coupled enzyme assays [1].
  • DNA gyrase supercoiling inhibition assay: Employ kinetic relaxation assays using relaxed pBR322 DNA as substrate, evaluating conversion to supercoiled form in presence of this compound (1-500 μM) and ATP, with reaction termination after 30 minutes at 37°C followed by agarose gel electrophoresis and densitometric analysis [4].
  • Topoisomerase poisoning assay: Implement in vivo complex of enzyme (ICE) assay using human colon carcinoma HT29 cells treated with this compound (500 μM, 1 hour), followed by isolation of TOPO-DNA complexes and quantification via immunoblotting [4].

Table 2: Experimental Results for this compound Antibacterial Activity

Parameter S. sanguinis S. mutans Reference Controls
MIC Value 3750 μg/mL [1] 900 μg/mL [2] Compound-dependent
MBC Value 15000 μg/mL [1] 7200 μg/mL [2] Compound-dependent
MurA Binding Affinity -8.5 kcal/mol [1] Not reported Fosfomycin: >-8.5 kcal/mol [1]
DNA Gyrase Binding Affinity -6.7 kcal/mol [1] Not reported Fluoroquinolones: <-6.7 kcal/mol [1]

Data Analysis and Interpretation Guidelines

Binding Affinity and Specificity Assessment

Critical analysis of docking results requires understanding the significance of binding energy values and their relationship to biological activity:

  • Energy benchmarks: Consider binding affinities ≤ -6.0 kcal/mol as indicative of promising interactions, with values ≤ -8.0 kcal/mol representing strong binding comparable to known inhibitors [1].
  • Specificity evaluation: Compare binding energies between primary targets and related human enzymes (e.g., human topoisomerase II vs. bacterial gyrase) to assess potential selectivity and anticipate side effects.
  • Energy decomposition: Analyze per-residue energy contributions to identify "hot spot" residues critical for binding, informing future structure-based optimization efforts.
  • Correlation with experimental data: Establish relationships between computed binding energies and experimental MIC values, recognizing that cellular activity depends on additional factors beyond binding affinity (e.g., compound permeability, metabolic stability).

For this compound, the preferential inhibition of MurA over DNA gyrase (based on binding energies of -8.5 kcal/mol vs. -6.7 kcal/mol, respectively) suggests a primary mechanism involving disruption of cell wall biosynthesis rather than DNA metabolism [1]. This computational prediction aligns with experimental observations of bactericidal activity at higher concentrations and provides a mechanistic foundation for structure-activity relationship studies.

Structural Determinants of Binding Interactions

Detailed analysis of this compound's binding mode reveals critical interactions responsible for its affinity and potential selectivity:

  • MurA binding interactions: this compound establishes multiple hydrogen bonds with key catalytic residues (Cys115, Asp305, Lys22), complemented by hydrophobic interactions with adjacent nonpolar residues [1]. The stronger binding compared to fosfomycin suggests potential advantages in overcoming resistance mechanisms.
  • DNA gyrase binding mode: Despite moderate overall affinity, this compound may interact with the DNA cleavage domain through intercalative interactions, consistent with observations of minor groove binding (IC₅₀ = 31.63 μM) and DNA intercalation (IC₅₀ = 296.91 μM) [4].
  • Selectivity considerations: Preferential binding to MurA suggests potential for selective antibacterial action, though additional studies against human topoisomerases are warranted to fully evaluate therapeutic index.

Therapeutic Applications and Implications

Dental Caries Prevention and Treatment

This compound demonstrates significant potential as a natural antibacterial agent for oral health applications, particularly in preventing and treating dental caries through multiple mechanisms:

  • Anti-biofilm activity: this compound inhibits Streptococcus mutans biofilm formation by targeting sortase A (SrtA) with binding energy (-4.53 kcal/mol) comparable to chlorhexidine, potentially disrupting surface protein anchoring and biofilm integrity [2].
  • Acid production reduction: By inhibiting bacterial growth and metabolism, this compound may decrease acid production that drives tooth demineralization, providing a preventive benefit beyond direct bactericidal effects.
  • Complementary mechanisms: The compound's additional anti-inflammatory and antioxidant properties may contribute to overall oral health benefits by modulating host response to bacterial challenge.
Anticancer Applications Through Topoisomerase Poisoning

Emerging research indicates that this compound can function as a topoisomerase I poison in human cancer cells, suggesting potential applications in oncology:

  • Topoisomerase I inhibition: this compound significantly increases TOPO I-DNA complex formation in human colon carcinoma HT29 cells at 500 μM concentration, characteristic of topoisomerase poisoning [4].
  • DNA damage induction: Treatment triggers substantial DNA damage detectable after 2 hours exposure, followed by cell viability decrease after 48 hours, indicating sustained cellular response to genomic instability [4].
  • Apoptosis induction: this compound activates intrinsic apoptotic pathway through caspase-9 and caspase-3 activation, accompanied by G₂/M cell cycle arrest at concentrations ≥100 μM [4].

Technical Implementation and Workflow Visualization

The following Graphviz diagrams provide visual representations of the key experimental and computational workflows described in these application notes. These visualizations employ the specified color palette with appropriate contrast ratios and layout parameters to ensure clarity and reproducibility.

Molecular Docking and Validation Workflow

G cluster_prep Protein Preparation cluster_ligand Ligand Preparation Start Start Molecular Docking Study PDB Retrieve PDB Structure Start->PDB LSource Obtain this compound Structure Start->LSource Refine Structure Refinement Remove waters/heteroatoms PDB->Refine Hydrogen Add Hydrogen Atoms Refine->Hydrogen Minimize Energy Minimization Hydrogen->Minimize SiteDef Define Binding Site Minimize->SiteDef Docking Molecular Docking Grid Definition & Pose Generation SiteDef->Docking LMinimize Geometry Optimization LSource->LMinimize LCharge Assign Partial Charges LMinimize->LCharge LFormat Format Conversion LCharge->LFormat LFormat->Docking Analysis Pose Analysis & Clustering Docking->Analysis Validation Method Validation Control Docking Analysis->Validation Output Binding Affinity Calculation Validation->Output

Diagram 1: Molecular docking workflow for this compound studies

Integrated Computational-Experimental Pipeline

G cluster_comp Computational Phase cluster_exp Experimental Validation cluster_integ Data Integration TargetSel Target Selection MurA & DNA Gyrase DocSim Docking Simulation TargetSel->DocSim Affinity Binding Affinity Prediction DocSim->Affinity Analysis Interaction Analysis Affinity->Analysis Correlate Data Correlation Affinity->Correlate Computational predictions AssayDesign Assay Design Analysis->AssayDesign Informs experimental design MIC MIC/MBC Determination AssayDesign->MIC EnzymeAssay Enzyme Inhibition MIC->EnzymeAssay Tox Cytotoxicity Assessment EnzymeAssay->Tox EnzymeAssay->Correlate Experimental validation Tox->Correlate Safety assessment SAR Structure-Activity Analysis Correlate->SAR Report Final Reporting SAR->Report

Diagram 2: Integrated computational-experimental pipeline

Conclusion and Future Perspectives

These application notes provide comprehensive protocols for conducting molecular docking studies of this compound with MurA enzyme and DNA gyrase, coupled with experimental validation methodologies. The integrated approach combining computational predictions with biochemical and cellular assays enables robust evaluation of this compound's potential as an antibacterial agent and topoisomerase inhibitor. Future directions should include advanced simulation techniques (molecular dynamics, free energy calculations), structural modification studies to enhance potency and selectivity, and in vivo validation of efficacy and safety profiles. The provided workflows and visualization tools offer researchers standardized methods to advance this compound and related flavonoids through the drug discovery pipeline.

References

determining minimum inhibitory concentration MIC nevadensin

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Determining the MIC of Nevadensin

1.0 Background and Introduction this compound (Lysionotin) is a natural flavonoid isolated from sources like Ocimum basilicum (basil). It has been investigated for its broad pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects [1]. A key study has explored its potential as an antibacterial agent against Streptococcus sanguinis, a bacterium implicated in dental caries, highlighting its mechanism involving the inhibition of the MurA enzyme [2].

2.0 Experimental Data and Findings The following table summarizes the key quantitative data available from recent studies on this compound:

Parameter Value / Result Experimental Context
MIC against *S. sanguinis* 3750 μg/mL In vitro microdilution method [2].
Minimum Bactericidal Concentration (MBC) 15000 μg/mL In vitro microdilution method [2].
MurA Enzyme Binding Affinity -8.5 Kcal/mol In silico molecular docking simulation [2].
DNA Gyrase Binding Affinity -6.7 Kcal/mol In silico molecular docking simulation [2].
Inhibition of hCE1 (IC₅₀) 2.64 μM Enzymatic inhibition assay [1].
Selectivity over hCE2 IC₅₀ of 132.8 μM Enzymatic inhibition assay [1].

3.0 Detailed Experimental Protocols This section outlines the methodologies used to generate the data above.

3.1 In Vitro Determination of MIC and MBC against S. sanguinis [2] This protocol describes the determination of MIC and MBC values for this compound.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The MBC is the lowest concentration that kills 99.9% of the initial bacterial population.
  • Materials:
    • Purified this compound compound.
    • Bacterial strain: Streptococcus sanguinis.
    • Appropriate broth culture medium (e.g., Mueller-Hinton broth).
    • Sterile 96-well microtiter plates.
    • Disposable micropipettes and tips.
  • Procedure:
    • Preparation of Inoculum: Prepare a standardized suspension of S. sanguinis in a suitable broth, adjusted to a turbidity of 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension in broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
    • Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth across the wells of the microtiter plate. The concentration range should bracket the expected MIC.
    • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include growth control wells (bacteria without compound) and sterility control wells (broth only).
    • Incubation: Seal the plate and incubate under appropriate conditions (temperature, atmosphere, and time) for S. sanguinis, typically 35±2°C for 18-24 hours.
    • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in a well that remains completely clear.
    • MBC Determination: Sub-culture a sample (e.g., 10 μL) from each clear well and from the growth control well onto a fresh agar plate. Incubate the plates. The MBC is the lowest concentration of this compound from which no bacterial growth is observed on the sub-culture, indicating 99.9% killing of the initial inoculum.

3.2 In Silico Analysis of Molecular Binding Affinity [2] This protocol describes the use of molecular docking to predict the interaction between this compound and bacterial target proteins.

  • Principle: Molecular docking computationally predicts the preferred orientation and binding energy of a small molecule (ligand) when bound to a target protein (receptor).
  • Materials:
    • Software: PyRx 0.8 software (or similar docking software).
    • Ligand Structure: 3D chemical structure of this compound (e.g., in SDF or MOL2 format).
    • Protein Structures: 3D crystal structures of the target proteins, MurA enzyme and DNA gyrase, obtained from a protein data bank (e.g., RCSB PDB).
  • Procedure:
    • Ligand Preparation: Prepare the this compound structure by adding hydrogen atoms, assigning correct bond orders, and minimizing its energy.
    • Protein Preparation: Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
    • Docking Simulation: Define the active site on the protein and execute the docking simulation using the appropriate algorithm within PyRx.
    • Analysis: Analyze the output to identify the most stable binding pose. The binding affinity (reported in Kcal/mol) is a key metric; a more negative value indicates a stronger and more favorable binding interaction.

Proposed Mechanism of Action Workflow

The experimental findings suggest a potential mechanism for this compound's antibacterial activity. The diagram below illustrates this proposed workflow and the logical flow of experiments used to elucidate it.

Figure 1: Proposed Antibacterial Mechanism and Experimental Workflow for this compound

Discussion and Conclusion

The experimental data indicates that this compound exhibits antibacterial activity against S. sanguinis [2]. The proposed mechanism, supported by in silico findings, involves the high-affinity binding and inhibition of the MurA enzyme, a critical component in bacterial cell wall synthesis. This action is considered bactericidal at higher concentrations, as evidenced by the determined MBC value.

  • Comparison to Known Antibiotics: The binding affinity of this compound for MurA was found to be greater than that of fosfomycin, a known MurA inhibitor, suggesting a potent mechanism of action [2].
  • Key Considerations for Researchers:
    • The MIC value reported is quite high. Further research should focus on synthesizing analogs of this compound to improve its potency.
    • The selectivity of this compound for bacterial targets over human enzymes (like hCE1) should be thoroughly investigated during drug development [1].
    • The in silico predictions require validation through further in vitro enzymatic assays and in vivo studies.

References

Comprehensive Application Notes and Protocols: Cell Culture Models for Nevadensin Toxicity Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nevadensin and Its Research Significance

This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a naturally occurring flavonoid found in various medicinal and culinary plants, most notably in the genus Ocimum (basil). This polyphenolic compound has attracted significant research interest due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities [1]. Recent studies have demonstrated that this compound functions as a topoisomerase I poison, triggering DNA damage and apoptosis in human colon carcinoma cells, suggesting its potential as a chemotherapeutic agent [1] [2]. Additionally, this compound has been shown to inhibit sulfotransferase enzymes, thereby reducing the bioactivation of procarcinogens like estragole, which points to its potential chemopreventive applications [3].

The dual nature of this compound—both as a DNA-damaging agent in cancer cells and a chemopreventive compound—makes it a fascinating subject for toxicological studies. Understanding its mechanisms of action requires appropriate cell culture models and standardized protocols that can reliably assess its biological effects. These application notes provide detailed methodologies for evaluating this compound toxicity in various human cell culture systems, with emphasis on reproducibility and relevance to human physiology. The protocols have been optimized based on recent peer-reviewed studies to ensure researchers can obtain reliable, interpretable data on this compound's cellular effects.

Cell Culture Models for this compound Studies

Recommended Cell Lines and Applications

Table 1: Cell Culture Models for this compound Toxicity Studies

Cell Line Origin/Tissue Key Applications This compound Response Optimal Concentration Range Culture Medium
HT29 Human colon carcinoma Topoisomerase I poisoning, DNA damage, apoptosis studies Topoisomerase I poisoning, G2/M arrest, caspase-dependent apoptosis [1] 100-500 μM [1] DMEM + 10% FBS + 1% P/S [1]
HepG2 Human hepatocellular carcinoma Hepatotoxicity, chemoprevention, metabolism studies Hippo pathway activation, YAP phosphorylation, cell cycle arrest [4] Varies by assay; sensitive compared to colon cancer cells [4] DMEM + 10% FBS + 1% P/S [4] [5]
Hep3B Human hepatocellular carcinoma HCC studies, sorafenib combination therapy Apoptosis induction, cell cycle disruption [4] Similar to HepG2 [4] DMEM + 10% FBS + 1% P/S [4]
Primary hepatocytes (rat/mouse) Liver Metabolism studies, toxicology screening Sulfotransferase inhibition, chemoprevention assays [3] Dependent on study design [3] Williams E medium + supplements [5]
Cell Culture Maintenance and Protocol

Note: All procedures should be performed under sterile conditions in a Class II biological safety cabinet.

2.2.1 Materials Required
  • Cell lines: HT29 (DSMZ ACC-299), HepG2 (ATCC), Hep3B (commercial sources) [1] [4]
  • Basal medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose [1] [5]
  • Supplements: Fetal bovine serum (FBS, 10%), penicillin/streptomycin (1%, 100 U/mL penicillin, 100 μg/mL streptomycin) [1] [4]
  • Additional components: HEPES buffer (10 mM) for some applications [5]
  • Culture conditions: 37°C, 5% CO₂, saturated humidity [4]
2.2.2 Subculture Procedure
  • Remove spent medium from culture vessel by aspiration.
  • Wash cells with pre-warmed phosphate-buffered saline (PBS) to remove residual serum and dead cells.
  • Add dissociation reagent (e.g., 0.25% trypsin) sufficient to cover the cell layer and incubate at 37°C for 2-5 minutes.
  • Monitor dissociation under microscope; cells should round up and detach from surface.
  • Neutralize trypsin with complete medium containing serum at least 2x the volume of trypsin used.
  • Collect cell suspension and centrifuge at 200 × g for 5 minutes.
  • Resuspend pellet in fresh complete medium and seed at appropriate density for experimental requirements.
2.2.3 Cryopreservation
  • Harvest cells in logarithmic growth phase using standard subculture procedure.
  • Resuspend cell pellet in freezing medium (complete growth medium with 10% DMSO) at 1-5 × 10⁶ cells/mL.
  • Transfer to cryovials and freeze at -80°C using controlled rate freezing apparatus.
  • Transfer to liquid nitrogen for long-term storage after 24 hours.

Experimental Protocols for this compound Toxicity Assessment

Compound Preparation and Treatment
3.1.1 this compound Stock Solution
  • Weigh this compound (purity >99%) to prepare 100 mM stock solution in dimethyl sulfoxide (DMSO) [1].
  • Aliquot and store at -20°C protected from light.
  • Dilute working concentrations in complete cell culture medium immediately before use.
  • Maintain DMSO concentration constant across all treatment groups (typically ≤0.5% v/v) with vehicle controls.
3.1.2 Antioxidant Supplementation

Important precaution: Include catalase (100 U/mL) in all this compound treatment media to prevent hydrogen peroxide formation, which is commonly observed with many flavonoids and could confound results [1].

Cell Viability and Cytotoxicity Assays
3.2.1 CCK-8 Proliferation Assay
  • Seed cells in 96-well plates at optimal density (5,000 cells/well for HepG2) and incubate for 24 hours [4].
  • Treat cells with this compound at concentrations ranging from 1-500 μM for 24-48 hours.
  • Prepare CCK-8 working solution by adding 10 μL CCK-8 reagent to 100 μL culture medium per well.
  • Incubate for 2 hours at 37°C.
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate inhibition rates relative to vehicle-treated controls.
3.2.2 Trypan Blue Exclusion Assay
  • Harvest treated cells by trypsinization and combine with culture medium containing floating cells.
  • Mix cell suspension 1:1 with 0.4% trypan blue solution.
  • Incubate for 3 minutes at room temperature.
  • Count unstained (viable) and stained (non-viable) cells using hemocytometer.
  • Calculate viability percentage: (viable cell count/total cell count) × 100.
Mechanistic Assays
3.3.1 Apoptosis Detection by Flow Cytometry

Annexin V-FITC/PI Staining Protocol

  • Harvest cells after this compound treatment (typically 24-48 hours) using trypsin without EDTA.
  • Wash cells twice with cold PBS and resuspend in 1× binding buffer at 1 × 10⁶ cells/mL.
  • Transfer 100 μL cell suspension to flow cytometry tube.
  • Add 5 μL Annexin V-FITC and 5 μL propidium iodide (PI).
  • Incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL binding buffer and analyze by flow cytometry within 1 hour.
  • Set up compensation using single-stained controls and identify populations:
    • Annexin V⁻/PI⁻: Viable cells
    • Annexin V⁺/PI⁻: Early apoptotic
    • Annexin V⁺/PI⁺: Late apoptotic
    • Annexin V⁻/PI⁺: Necrotic
3.3.2 Cell Cycle Analysis by Flow Cytometry

PI Staining Protocol

  • Harvest cells and wash twice with cold PBS.
  • Fix cells in 70% ethanol at -20°C for at least 2 hours.
  • Wash cells with PBS to remove ethanol.
  • Treat with RNase (100 μg/mL) at 37°C for 30 minutes.
  • Stain with PI (50 μg/mL) for 30 minutes at room temperature in the dark.
  • Analyze DNA content by flow cytometry (excitation 488 nm, emission 570 nm).
  • Determine cell cycle distribution using appropriate software (e.g., ModFit).
3.3.3 DNA Damage Assessment

In Vivo Complex of Enzyme (ICE) Assay for Topoisomerase I Poisoning

  • Treat cells with this compound (500 μM) for 1 hour [1].
  • Lyse cells in 1% sarkosyl solution.
  • Layer lysate onto cesium chloride step gradient.
  • Ultracentrifuge at 165,000 × g for 24 hours at 20°C.
  • Collect fractions and detect TOPO I-DNA complexes by slot blot or dot blot.
  • Quantify band intensity to determine increase in TOPO I-DNA complexes relative to controls.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

G This compound-Induced Apoptotic Signaling This compound This compound TOPO1_Poisoning Topoisomerase I Poisoning This compound->TOPO1_Poisoning DNA_Damage DNA Damage TOPO1_Poisoning->DNA_Damage Caspase9 Caspase-9 Activation DNA_Damage->Caspase9 G2_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2_Arrest Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2_Arrest->Apoptosis

Figure 1: This compound triggers mitochondrial apoptosis pathway through topoisomerase I poisoning, DNA damage, and sequential caspase activation, ultimately leading to programmed cell death [1].

Hippo Pathway Activation in HCC Cells

G This compound Activates Hippo Tumor Suppressor Pathway This compound This compound MST1_2 MST1/2 Activation This compound->MST1_2 LATS1_2 LATS1/2 Phosphorylation MST1_2->LATS1_2 YAP_Phos YAP Phosphorylation LATS1_2->YAP_Phos YAP_Degradation YAP Degradation YAP_Phos->YAP_Degradation Growth_Inhibition Cell Growth Inhibition YAP_Degradation->Growth_Inhibition Apoptosis_Induction Apoptosis Induction YAP_Degradation->Apoptosis_Induction

Figure 2: This compound activates Hippo tumor suppressor pathway in hepatocellular carcinoma cells, leading to YAP phosphorylation and degradation, resulting in growth inhibition and apoptosis [4].

Experimental Workflow for Comprehensive Toxicity Assessment

G Comprehensive this compound Toxicity Assessment Workflow Cell_Culture Cell Culture Maintenance Treatment This compound Treatment (1-500 μM, 1-48h) Cell_Culture->Treatment Viability Viability Assays (CCK-8, Trypan Blue) Treatment->Viability Apoptosis_Assay Apoptosis Detection (Annexin V/PI) Treatment->Apoptosis_Assay CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Mechanism Mechanistic Studies (ICE Assay, Western Blot) Treatment->Mechanism Data_Analysis Data Analysis Viability->Data_Analysis Apoptosis_Assay->Data_Analysis CellCycle->Data_Analysis Mechanism->Data_Analysis

Figure 3: Comprehensive workflow for this compound toxicity assessment integrates multiple endpoints to fully characterize cellular responses.

Troubleshooting and Technical Considerations

Common Technical Issues and Solutions

Table 2: Troubleshooting Guide for this compound Toxicity Studies

Problem Possible Cause Solution
Inconsistent viability results Hydrogen peroxide formation from flavonoid auto-oxidation Add catalase (100 U/mL) to treatment media [1]
Poor dissolution of this compound Low aqueous solubility Ensure proper DMSO stock preparation; sonicate if necessary
High background in flow cytometry Cell debris or improper gating Include viability dye; use forward/side scatter gating to exclude debris
Weak apoptosis signal Insufficient treatment duration Extend treatment time to 24-48 hours; optimize concentration
No cell cycle arrest observed Inadequate this compound concentration Perform dose-range finding (1-500 μM); confirm with positive controls
Data Interpretation Guidelines
  • Topoisomerase I poisoning: Significant increase in TOPO I-DNA complexes detectable at ≥100 μM in HT29 cells, with maximal effect at 500 μM after 1-hour treatment [1].
  • Apoptosis induction: Caspase-3 and caspase-9 activation typically observed after 24-hour treatment, with significant Annexin V-positive population by flow cytometry [1] [4].
  • Cell cycle effects: G2/M arrest evident at concentrations ≥100 μM after 24-hour treatment in HT29 cells [1].
  • Hippo pathway activation: Phosphorylation of MST1/2, LATS1/2, and YAP detectable by Western blot in HepG2 cells; YAP degradation subsequently observed [4].

Conclusion

These application notes provide comprehensive protocols for assessing this compound toxicity in relevant cell culture models. The methodologies outlined enable researchers to systematically evaluate the dual nature of this compound as both a potential chemopreventive agent and chemotherapeutic compound. The standardized approaches for viability assessment, apoptosis detection, cell cycle analysis, and mechanistic studies ensure reproducible investigation of this compound's cellular effects.

The experimental workflows and signaling pathway diagrams provide clear guidance for designing comprehensive studies that can elucidate the complex mechanisms underlying this compound's biological activities. When implementing these protocols, researchers should carefully consider the cell-type specific responses to this compound, particularly the differential sensitivity between colon and liver carcinoma models.

Further research directions should explore this compound's effects in co-culture systems and 3D culture models to better mimic the tissue microenvironment, as well as investigations into its potential synergistic interactions with conventional chemotherapeutic agents.

References

Comprehensive Application Notes and Protocols: Nevadensin as a Sulfotransferase (SULT) Inhibitor in Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SULT Inhibition and Nevadensin

Sulfotransferases (SULTs) constitute a crucial family of Phase II metabolic enzymes that catalyze the sulfonation reaction of numerous endogenous compounds (e.g., hormones, neurotransmitters) and xenobiotics using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfuryl group donor [1] [2]. This enzymatic process typically serves as a detoxification pathway, but in specific cases, it can bioactivate procarcinogens to reactive intermediates capable of forming DNA adducts [3] [4]. The inhibition of SULT enzymes has emerged as a significant pharmacological strategy for modulating metabolic pathways, potentially reducing the activation of dietary procarcinogens and influencing endocrine signaling. This compound, a polymethoxylated flavone found predominantly in sweet basil (Ocimum basilicum), has attracted considerable scientific interest due to its potent inhibition of specific SULT isoforms, particularly those involved in the bioactivation of alkenylbenzenes like estragole and safrole [3] [5]. These application notes provide detailed methodologies and experimental considerations for investigating this compound as a SULT inhibitor in various research contexts.

Experimental Evidence of this compound-Mediated SULT Inhibition

In Vitro Findings

Initial investigations utilizing recombinant SULT enzymes and hepatocyte models demonstrated that this compound exhibits remarkable potency against SULT-mediated bioactivation pathways. In primary rat hepatocytes, this compound significantly inhibited DNA adduct formation following exposure to 1'-hydroxyestragole, the proximate carcinogenic metabolite of estragole [5]. Enzymatic studies determined that this compound acts as a high-affinity inhibitor of SULT, with inhibition constants (K~i~) of approximately 4 nM observed in both male rat and human liver fractions [5]. This inhibition is highly selective for the sulfonation pathway, as this compound concentrations up to 20 μM showed no inhibitory effect on competing detoxification pathways such as glucuronidation or oxidation of 1'-hydroxyestragole [5].

In Vivo Validation

The in vitro findings were successfully translated to in vivo models through sophisticated physiologically based biokinetic (PBBK) modeling and experimental validation. When estragole and this compound were co-administered orally to Sprague-Dawley rats at ratios reflecting their natural occurrence in basil, researchers observed a significant 36% reduction in the formation of estragole-DNA adducts in liver tissue [3]. Refined PBBK models predicted this inhibitory effect with high accuracy, demonstrating less than a twofold difference between predicted and observed DNA adduct levels [3]. Interestingly, these models further suggested that this compound may exhibit more potent inhibition in human liver compared to rat liver, potentially due to less efficient metabolic clearance of this compound in human hepatic and intestinal tissues [3].

Mechanistic Insights into SULT Inhibition by this compound

Molecular Basis of Inhibition

The inhibition of SULT enzymes by this compound occurs through competitive binding at the enzyme active site, effectively blocking the sulfonation of procarcinogenic substrates like 1'-hydroxyestragole and 1'-hydroxysafrole [5] [4]. SULT enzymes feature a conserved active-site cap structure (~30 amino acids) that controls substrate access to the catalytic center [2]. This cap dynamically transitions between "open" and "closed" conformations in response to nucleotide (PAPS) binding, effectively acting as a molecular sieve that determines substrate specificity [2]. This compound likely exploits this structural feature by binding in a manner that interferes with substrate access or proper orientation for the sulfuryl transfer reaction. The inhibition is highly specific to the sulfonation pathway, as this compound does not affect the glucuronidation or oxidation of the same substrates, indicating a targeted mechanism rather than general metabolic suppression [5].

Structural Considerations for Inhibition

Recent structural studies have revealed that SULT enzymes, particularly SULT1A1, can exist in different oligomeric states with distinct catalytic properties. The enzyme features a homotropic allosteric mechanism where binding of PAPS molecules at both subunits of the dimer induces conformational changes that significantly alter catalytic efficiency and substrate specificity [2]. Specifically, the affinity of the second PAPS molecule is approximately 81-fold weaker than the first (K~d~ values of 0.37 μM versus 30 μM), meaning that complete saturation requires PAPS concentrations around 0.50 mM [2]. This allosteric regulation has profound implications for inhibitor screening, as the apparent potency of this compound may vary considerably depending on the PAPS concentration used in experimental assays. Researchers must therefore carefully control cofactor concentrations to obtain physiologically relevant inhibition data.

In Vitro Protocols for SULT Inhibition Assays

Recombinant SULT Inhibition Screening

This protocol describes a standardized method for screening this compound inhibition against various human SULT isoforms using recombinant enzymes.

Table 1: Reaction conditions for SULT isoform screening

Component SULT1A1 SULT1A3 SULT1B1 SULT1E1
Enzyme Concentration 10 μg/mL 10 μg/mL 20 μg/mL 10 μg/mL
Probe Substrate p-nitrophenol (40 μM) p-nitrophenol (1,200 μM) p-nitrophenol (40 μM) p-nitrophenol (120 μM)
Buffer 100 mM Tris-HCl (pH 7.4) 100 mM Tris-HCl (pH 7.4) 100 mM Tris-HCl (pH 7.4) 100 mM Tris-HCl (pH 7.4)
Cofactors 40 μM PAPS, 5 mM MgCl~2~ 40 μM PAPS, 5 mM MgCl~2~ 40 μM PAPS, 5 mM MgCl~2~ 40 μM PAPS, 5 mM MgCl~2~
Inhibitor Range 0.1-100 nM this compound 0.1-100 nM this compound 0.1-100 nM this compound 0.1-100 nM this compound
Incubation 37°C, 30-60 min 37°C, 30-60 min 37°C, 30-60 min 37°C, 30-60 min

Procedure:

  • Prepare incubation mixtures (200 μL total volume) containing Tris-HCl buffer, MgCl~2~, and the appropriate probe substrate concentration for each SULT isoform as specified in Table 1.
  • Add this compound (dissolved in DMSO) across the desired concentration range, maintaining the final organic solvent concentration below 1% (v/v).
  • Pre-incubate the mixtures at 37°C for 3 minutes before initiating reactions by adding PAPS.
  • Conduct metabolic reactions for 30-60 minutes at 37°C with gentle shaking (230-300 rpm).
  • Terminate reactions by adding 200 μL of ice-cold acetonitrile.
  • Centrifuge at 12,000-14,000 × g for 2 minutes and analyze supernatants using UPLC-UV or UPLC-MS/MS.
  • For UPLC-UV analysis, employ a C18 column (4.6 × 200 mm, 5 μm) with a mobile phase of 0.5% formic acid (A) and acetonitrile (B) at a flow rate of 0.4 mL/min [6].
Cell-Based SULT Inhibition Assay

This method utilizes permeabilized recombinant fission yeast cells (enzyme bags) expressing human SULT enzymes, incorporating PAPS production in situ to reduce experimental costs [7].

workflow A Culture recombinant yeast (SULT-expressing) B Harvest and permeabilize cells (0.3% Triton X-100) A->B C Wash with NH₄HCO₃ buffer (50 mM, pH 7.8) B->C D Prepare reaction mixture (ATP, Mg²⁺, SO₄²⁻, substrate) C->D E Incubate at 37°C with shaking (300 rpm, 30-60 min) D->E F Terminate with acetonitrile and centrifuge E->F G Analyze metabolites (UPLC-MS/MS) F->G

Diagram 1: Experimental workflow for cell-based SULT inhibition assay

Reaction Mixture Optimization:

  • Buffer: 50 mM NH~4~HCO~3~ or phosphate buffer (pH 7.8)
  • Cofactor System: 4 mM ATP, 10 mM (NH~4~)~2~SO~4~, 10 mM MgCl~2~ (for in situ PAPS generation)
  • Substrate: Varies depending on SULT isoform (e.g., 4-hydroxypropranolol for SULT1A3)
  • This compound: Concentration range 0.1-100 nM
  • Cell Density: 10-20 μL packed cells per 200 μL reaction

Key Advantages:

  • Eliminates need for expensive commercial PAPS (cost reduction ~90%)
  • In situ PAPS generation better mimics physiological conditions
  • Permeabilized cells allow substrate/product diffusion while maintaining enzyme activity
  • Suitable for high-throughput screening and stable isotope-labeled metabolite production [7]

In Vivo Protocols for Assessing SULT Inhibition

Rodent Model for DNA Adduct Inhibition Studies

This protocol describes the experimental approach for validating the inhibitory effect of this compound on SULT-mediated DNA adduct formation in vivo, as demonstrated for estragole and potentially applicable to other procarcinogens.

Table 2: In vivo dosing protocol for SULT inhibition studies

Component Treatment Group Control Group Vehicle Group
Procarcinogen Estragole (50 mg/kg bw) Estragole (50 mg/kg bw) None
Inhibitor This compound (molar ratio 0.06 relative to estragole) None Vehicle only
Administration Oral gavage (co-administered in appropriate vehicle) Oral gavage (same vehicle) Oral gavage
Vehicle Corn oil or 0.5% methylcellulose Corn oil or 0.5% methylcellulose Corn oil or 0.5% methylcellulose
Duration Single dose or repeated doses (1-7 days) Single dose or repeated doses (1-7 days) Single dose or repeated doses (1-7 days)
Termination 4-24 hours after final administration 4-24 hours after final administration 4-24 hours after final administration

Tissue Collection and Analysis:

  • Euthanasia: Sacrifice animals at appropriate time points using approved methods (e.g., CO~2~ asphyxiation followed by cervical dislocation).
  • Liver Collection: Rapidly excise liver tissue, rinse in ice-cold saline, and snap-freeze in liquid nitrogen.
  • DNA Isolation: Extract genomic DNA from frozen liver samples using phenol-chloroform extraction or commercial kits.
  • DNA Adduct Quantification:
    • Hydrolyze DNA to nucleosides using nuclease P1 and phosphodiesterase
    • Enrich adducted nucleosides using solid-phase extraction
    • Analyze using ~32~P-postlabeling or LC-MS/MS methods
    • For estragole, monitor N~2~-(trans-isosafrol-3'-yl)-2'-deoxyguanosine and N~2~-(safrol-1'-yl)-2'-deoxyguanosine as major adducts [4]

Expected Outcomes:

  • Typical results show 30-40% reduction in hepatic DNA adduct levels in this compound co-treatment groups compared to procarcinogen-alone controls [3]
  • Inhibition efficacy may vary based on dosing schedule, route of administration, and specific procarcinogen used

Data Analysis and Interpretation

Inhibition Kinetics

The determination of inhibition kinetics is crucial for characterizing this compound's mechanism of action and predicting its in vivo effects.

Calculation of Inhibition Parameters:

  • IC~50~ Determination: Plot percentage enzyme activity remaining versus logarithm of this compound concentration. Fit data using four-parameter logistic equation to determine IC~50~ value.
  • K~i~ Calculation: Determine inhibition constant using the Cheng-Prusoff equation for competitive inhibition: K~i~ = IC~50~ / (1 + [S]/K~m~) where [S] is substrate concentration and K~m~ is Michaelis constant for the substrate.
  • Mechanism Characterization: Conduct detailed kinetic analyses with varying substrate and inhibitor concentrations. Create Lineweaver-Burk or Dixon plots to elucidate inhibition mechanism.

Table 3: Expected kinetic parameters for this compound against different SULT isoforms

SULT Isoform K~i~ (nM) Inhibition Mechanism Substrate Used Potential Clinical Relevance
SULT1A1 ~4 Competitive p-nitrophenol Modulation of xenobiotic bioactivation
SULT1B1 ~4 Competitive p-nitrophenol Inhibition of dietary procarcinogen activation
SULT1E1 ~4 Competitive p-nitrophenol Potential endocrine modulation
SULT1A3 >1,000 Minimal inhibition Dopamine Limited relevance for this compound
Physiologically Based Biokinetic (PBBK) Modeling

PBBK modeling provides a quantitative framework for extrapolating in vitro inhibition data to predict in vivo outcomes. The following key parameters should be incorporated into this compound SULT inhibition models:

Critical Model Parameters:

  • This compound Pharmacokinetics: Absorption rate, tissue distribution (particularly liver concentration), metabolism, and excretion
  • SULT Inhibition Constants: Experimentally determined K~i~ values for relevant SULT isoforms
  • Physiological Variables: Liver blood flow, tissue volumes, protein binding
  • Cofactor Dynamics: Intracellular PAPS concentrations (typically 0.5-50 μM) [2]
  • Competitive Substrate Levels: Endogenous SULT substrates that may compete for enzyme active sites

Model Validation:

  • Compare predicted versus observed DNA adduct levels in target tissues
  • Assess model performance using statistical measures (e.g., twofold accuracy criterion)
  • Refine model parameters based on experimental in vivo data [3]

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • PAPS Concentration Effects: SULT catalytic efficiency varies significantly with PAPS concentration due to allosteric regulation. Use physiologically relevant PAPS concentrations (0.5 mM for full enzyme saturation) or tissue-specific levels when possible [2].
  • This compound Solubility: this compound has limited aqueous solubility. Prepare stock solutions in DMSO and ensure final organic solvent concentration does not exceed 1% (v/v) to avoid enzyme denaturation.
  • Substrate Inhibition: Some SULT substrates exhibit inhibition at high concentrations (e.g., p-nitrophenol with SULT1A1). Use substrate concentrations at or below K~m~ values to minimize this effect [8].
  • Interindividual Variability: Account for potential differences in SULT expression and activity between tissue sources, species, and individuals.
Quality Control Measures
  • Include appropriate positive controls (e.g., pentachlorophenol for SULT inhibition) and negative controls (no cofactor, no enzyme) in each experiment.
  • Verify linear reaction conditions with respect to time and protein concentration.
  • Use validated analytical methods with appropriate internal standards for metabolite quantification.
  • Confirm this compound stability under assay conditions through pre-incubation experiments.

Conclusion and Research Applications

This compound represents a highly potent and selective inhibitor of specific SULT isoforms involved in the bioactivation of dietary procarcinogens. The protocols outlined in these application notes provide comprehensive methodologies for investigating this compound-mediated SULT inhibition across in vitro and in vivo systems. The integration of experimental data with PBBK modeling enables quantitative prediction of in vivo outcomes, supporting the evaluation of this compound as a potential chemopreventive agent or as a tool for understanding SULT-mediated metabolic pathways. Future research directions should explore structure-activity relationships of this compound analogs, clinical translation potential, and broader applications in modulating sulfonation pathways for therapeutic benefit.

References

Bioanalytical Method Validation and Application for the Quantification of Nevadensin in Rat Plasma by LC-ESI-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nevadensin is a polymethoxyflavone found in plants like Lysionotus pauciflorus Maxim., which is used in traditional medicine for conditions such as scrofula (tuberculous cervical lymphadenitis). It exhibits diverse pharmacological activities, including anti-mycobacterium tuberculosis, anti-inflammatory, antitussive, and antioxidant effects [1].

Understanding the pharmacokinetic profile of active compounds is crucial for developing herbal medicines into standardized therapeutics. This application note outlines a validated, sensitive, and specific Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) method for the quantification of this compound in rat plasma, following established bioanalytical guidelines [1].

Experimental Protocol

Chemicals, Reagents, and Materials
  • This compound standard (purity > 99.69%) and Sulfamethoxazole (Internal Standard, IS) were used [1].
  • HPLC-grade methanol and acetonitrile.
  • Drug-free heparinized rat plasma.
Instrumentation and Analytical Conditions

The method was developed using an LC-ESI-MS/MS system, optimized as follows [1]:

Table 1: LC-MS/MS Instrumental Parameters

Parameter Specification
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Transitions This compound: m/z 345.1 → 315.3; IS: monitored transition not specified
Chromatographic Column Not specified in available text
Mobile Phase Not fully specified, but involved a gradient elution
Injection Volume 10 µL
Sample Preparation Procedure

A simple protein precipitation method was employed [1]:

  • Add 10 µL of Internal Standard (IS) solution to 100 µL of rat plasma.
  • Add 300 µL of methanol to precipitate plasma proteins.
  • Vortex-mix the sample for 5 minutes.
  • Centrifuge at 12,000 × g for 10 minutes.
  • Separate the organic supernatant and evaporate to dryness under a stream of nitrogen gas.
  • Reconstitute the dried residue with 100 µL of methanol.
  • Centrifuge again at 12,000 × g for 10 minutes before LC-MS/MS analysis.

The following workflow diagram illustrates the sample preparation process:

start Start with 100 µL Rat Plasma add_is Add 10 µL Internal Standard (IS) start->add_is add_meoh Add 300 µL Methanol add_is->add_meoh vortex Vortex Mix for 5 min add_meoh->vortex centrifuge Centrifuge at 12,000 x g for 10 min vortex->centrifuge separate Separate Organic Supernatant centrifuge->separate evaporate Evaporate to Dryness under N₂ separate->evaporate reconstitute Reconstitute in 100 µL Methanol evaporate->reconstitute inject Inject 10 µL into LC-MS/MS reconstitute->inject

Method Validation Results

The developed method was rigorously validated according to standard bioanalytical guidelines. Key results are summarized below [1].

Table 2: Method Validation Parameters and Results

Validation Parameter Result / Value
Linearity Range 2.44 - 2500 ng/mL
Correlation Coefficient (R²) > 0.990
Precision (Intra-day & Inter-day) RSD < 15%
Accuracy 85 - 115% of the nominal value
Lower Limit of Quantification (LLOQ) 2.44 ng/mL
Recovery Consistent and reproducible
Matrix Effect No significant interference observed
Stability Stable under experimental conditions (freeze-thaw, etc.)

Application: Pharmacokinetic Study

The validated method was successfully applied to characterize the pharmacokinetic profile of this compound in rats following oral administration of the Lysionotus pauciflorus Maxim. compound [1].

  • Objective: To determine the concentration-time profile of this compound.
  • Procedure: Rats were orally administered the herbal compound, and blood samples were collected at predetermined time points. Plasma was harvested and analyzed using the described method.
  • Outcome: The study provided the first reported pharmacokinetic data for this compound in rat plasma, demonstrating the method's applicability to in-vivo studies.

Discussion and Conclusion

The developed LC-ESI-MS/MS method is selective, sensitive, and robust for quantifying this compound in biological matrices [1].

  • Advantages: The method uses a simple protein precipitation for sample cleanup, which is less labor-intensive and more cost-effective than solid-phase extraction. The low required plasma volume (100 µL) is advantageous for serial sampling in small animal studies.
  • Sensitivity: With an LLOQ of 2.44 ng/mL, the method is sufficiently sensitive for pharmacokinetic studies.
  • Application: This validated protocol provides a reliable tool for researchers to study the absorption, distribution, metabolism, and excretion (ADME) of this compound, supporting the development and quality control of related herbal medicines.

References

Comprehensive Application Notes and Protocols for Biosynthesis of Nevadensin Using Microbial Recombinant Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nevadensin and Its Biosynthetic Significance

This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a structurally unique polymethoxylated flavone that serves as the main active component in the karst-adapted plant Lysionotus pauciflorus. This specialized metabolite has attracted significant research interest due to its diverse pharmacological activities, including anti-inflammatory, anti-tubercular, anti-tumor, and anticancer properties. The complex decoration pattern of this compound, particularly the specific hydroxylation and glycosylation on the flavone skeleton, determines both its diversity and biological activities. Traditional plant extraction methods for this compound face limitations due to low yields and environmental constraints, making microbial recombinant systems an attractive alternative for sustainable production.

The biosynthetic pathway of this compound involves multiple enzymatic steps, including hydroxylation by cytochrome P450 monooxygenases (CYP450s) and glycosylation by UDP-dependent glycosyltransferases (UGTs). Recent advances in multi-omics technologies have enabled the identification of key genes involved in this compound biosynthesis, allowing researchers to reconstruct the complete biosynthetic pathway in microbial hosts such as Saccharomyces cerevisiae and Escherichia coli. These microbial platforms offer several advantages for this compound production, including scalability, sustainability, and precise control over reaction conditions, making them suitable for both research and potential industrial applications.

Biosynthetic Pathway Reconstruction and Engineering

Pathway Overview and Key Enzymes

The biosynthesis of this compound in microbial systems begins with the reconstruction of the flavone backbone from phenylpropanoid precursors, followed by specific hydroxylation and methylation patterns that create the distinctive 5,7-dihydroxy-6,8,4'-trimethoxyflavone structure. The pathway initiates with the conversion of phenylalanine to p-coumaroyl-CoA through the general phenylpropanoid pathway, involving phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). Subsequently, chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three malonyl-CoA molecules to form chalcone, which is then isomerized to flavanone by chalcone isomerase (CHI). Flavone synthase (FNS) introduces a double bond between C-2 and C-3 positions of flavanones to produce the basic flavone structure.

The most critical and specialized steps in this compound biosynthesis involve the specific hydroxylation at the 6- or 8-position of the A-ring, catalyzed by cytochrome P450 monooxygenases (CYP450s), particularly members of the CYP82D family. Research has demonstrated that CYP82D-8 and CYP82D-1 specifically hydroxylate the 6- or 8-position of the A-ring in vivo and in vitro, unlike the functions of F6H or F8H discovered in basil which depend on A-ring substituted methoxy. These findings refresh the starting mode showing that apigenin can be firstly hydroxylated on the A-ring in this compound biosynthesis. Following hydroxylation, O-methyltransferases (OMTs) catalyze the transfer of methyl groups to specific hydroxyl positions, completing the characteristic methoxylation pattern of this compound.

G Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL pCoumaric_acid pCoumaric_acid Cinnamic_acid->pCoumaric_acid C4H pCoumaroyl_CoA pCoumaroyl_CoA pCoumaric_acid->pCoumaroyl_CoA 4CL Chalcone Chalcone pCoumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Flavone_backbone Flavone_backbone Flavanone->Flavone_backbone FNS Hydroxylated_flavones Hydroxylated_flavones Flavone_backbone->Hydroxylated_flavones CYP82D This compound This compound Hydroxylated_flavones->this compound OMT PAL PAL C4H C4H C4L C4L CHS CHS CHI CHI FNS FNS CYP450 CYP450 OMT OMT

Figure 1: Biosynthetic Pathway of this compound in Microbial Systems. Key enzymes include phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), flavone synthase (FNS), cytochrome P450 monooxygenases (CYP82D), and O-methyltransferases (OMT).

Glycosylation Modifications

The glycosylation pattern represents another important modification in this compound-related compounds, which significantly influences their solubility, stability, and bioactivity. Research has identified that LpUGT95, clustered into the 7-OGT family, catalyzes 7-O-glucosylation of this compound accompanied with weak this compound 5-O-glucosylation function. This finding first revealed glycosylation modification of flavones with completely substituted A-ring. The glycosylation process typically occurs after the complete methylation of hydroxyl groups at the 6- and 8-positions in the A-ring, demonstrating the regioselective nature of UGT enzymes in recognizing specific hydroxyl groups on the this compound structure.

Microbial Strain Engineering and Transformation Protocols

Vector Design and Host Selection

Effective reconstruction of the this compound biosynthetic pathway in microbial hosts requires careful selection of expression vectors and host strains. For the cytochrome P450 components (CYP82D family members), Saccharomyces cerevisiae is generally preferred due to its endogenous endoplasmic reticulum and electron transport systems that support P450 functionality. For glycosyltransferases (LpUGT95) and earlier pathway enzymes, Escherichia coli strains often provide higher expression yields and easier manipulation. The selection of appropriate promoters, terminators, and selection markers is crucial for achieving balanced expression of multiple enzymes in the pathway.

For functional identification of LpCYP82D members and LpUGT95, researchers have successfully utilized both S. cerevisiae and E. coli systems. CYP82D-8 and CYP82D-1 were functionally identified in S. cerevisiae, while LpUGT95 was verified in E. coli. The codon optimization of plant-derived genes for microbial expression is essential to achieve high expression levels. Additionally, the use of strong inducible promoters (e.g., GAL1, T7) allows controlled expression of pathway enzymes, preventing metabolic burden during the growth phase.

Step-by-Step Transformation Protocol
Materials Required
  • S. cerevisiae strain (e.g., BY4741) or E. coli strain (e.g., BL21-DE3)
  • Expression vectors containing this compound biosynthetic genes
  • YPAD medium (for yeast) or LB medium (for bacteria)
  • Sterile PEG solution (for yeast transformation)
  • Competent cell preparation solutions
  • Selection plates with appropriate antibiotics
Yeast Transformation Protocol
  • Inoculum Preparation: Grow S. cerevisiae overnight in YPAD medium at 30°C with shaking at 250 rpm.
  • Competent Cell Preparation: Harvest cells at mid-log phase (OD600 ≈ 0.8-1.0) by centrifugation at 3000 × g for 5 minutes.
  • Transformation Mix: Resuspend cell pellet in transformation mix containing 240 μL PEG 3350 (50% w/v), 36 μL lithium acetate (1.0 M), 50 μL single-stranded carrier DNA (2.0 mg/mL), and the expression vector (100-500 ng).
  • Heat Shock: Incubate the mixture at 42°C for 40 minutes, then centrifuge and resuspend in sterile water.
  • Selection Plate: Spread the transformation mixture on appropriate selection plates and incubate at 30°C for 2-3 days until colonies appear.
E. coli Transformation Protocol
  • Competent Cell Thawing: Thaw E. coli competent cells on ice for 10-15 minutes.
  • Plasmid Addition: Add 1-10 ng of plasmid DNA to 50 μL of competent cells, mix gently.
  • Incubation: Incubate on ice for 30 minutes.
  • Heat Shock: Heat shock at 42°C for 45 seconds, then immediately place on ice for 2 minutes.
  • Recovery: Add 950 μL of SOC medium and incubate at 37°C for 1 hour with shaking.
  • Plating: Spread appropriate volume on selection plates and incubate overnight at 37°C.

Culture Optimization and Process Parameters

Medium Composition and Optimization Strategies

Medium optimization is critical for achieving high yields of this compound in microbial systems. Based on successful optimization approaches for similar lipopeptide compounds, a systematic strategy using Design of Experiments (DoE) methodology, particularly Plackett-Burman and Central Composite Design (CCD), can identify critical factors influencing this compound production. The table below summarizes key medium components and their optimal concentrations for this compound production in microbial systems.

Table 1: Optimal Medium Components for this compound Production in Microbial Systems

Component Function Optimal Concentration Notes
Glycerol Carbon source 40-60 g/L Superior to glucose for secondary metabolite production
Tryptone Complex nitrogen source 10-20 g/L Provides amino acids for peptide moiety
Leucine/Valine Specific precursors 5-10 mM Influences ratio of PF analogues
Yeast Extract Vitamins & cofactors 5-10 g/L Essential for cytochrome P450 activity
Potassium Phosphate Buffer system 10-20 mM Maintains optimal pH
Trace Elements Cofactors 1-2 mL/L Mn²⁺, Zn²⁺, Fe²⁺ for enzyme activity

The carbon source plays a particularly important role in this compound production. Research on similar biosurfactant production has demonstrated that high glycerol concentrations significantly enhance yields compared to minimal media. Supplementation with specific amino acids (leucine or valine) can influence the ratio of produced structural analogues, with leucine strongly inducing PF2 production, while valine addition supports PF1 production. This approach can be adapted for this compound biosynthesis to promote the production of specific desired analogues.

Process Parameter Optimization

Culture conditions significantly impact both microbial growth and this compound production. Based on optimization studies for similar compounds, the following parameters have been identified as critical:

  • Temperature: 28-30°C for S. cerevisiae, 30-37°C for E. coli
  • pH: Maintain at 6.5-7.0 through buffered media or controlled bioreactors
  • Aeration: High oxygen transfer rates essential for P450 reactions
  • Induction Timing: Mid-log phase (OD600 ≈ 0.6-0.8) for inducible systems
  • Harvest Time: 48-96 hours post-induction, depending on host system

The cultivation vessel also significantly influences this compound yields. Shake flasks with baffles improve oxygen transfer, while controlled bioreactors enable precise regulation of dissolved oxygen, pH, and feeding strategies. For high-throughput optimization, microfermentation systems like BioLector allow simultaneous screening of multiple conditions, measuring biomass, fluorescence, and pH in real-time.

Analytical Methods and Product Characterization

Extraction and Quantification Protocols

Efficient extraction and accurate quantification are essential for evaluating this compound production in microbial systems. The following protocol provides a standardized method for product recovery and analysis:

Extraction Protocol
  • Culture Harvest: Centrifuge culture broth at 10,000 × g for 10 minutes to separate cells and supernatant.
  • Acidification: Adjust supernatant pH to 3.0 using 1 M HCl to enhance compound stability.
  • Solvent Extraction: Add equal volume of ethyl acetate to the acidified supernatant, vortex vigorously for 2 minutes.
  • Phase Separation: Centrifuge at 5,000 × g for 5 minutes to separate organic and aqueous phases.
  • Concentration: Collect organic phase and evaporate under reduced pressure at 40°C.
  • Resuspension: Dissolve dried extract in methanol for analysis.
UPLC-MS/MS Analysis
  • Chromatography Conditions:

    • Column: C18 reverse-phase (2.1 × 100 mm, 1.7 μm)
    • Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile
    • Gradient: 5-95% B over 15 minutes
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40°C
  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI negative mode
    • Capillary Voltage: 3.0 kV
    • Cone Voltage: 40 V
    • Source Temperature: 150°C
    • Desolvation Temperature: 500°C
Metabolomic Profiling and Pathway Validation

Comprehensive metabolomic analysis using widely targeted approaches can identify up to 275 flavonoids in production systems, providing insights into pathway efficiency and potential bottlenecks. Integration of transcriptomic data with metabolomic profiles enables the identification of key genes involved in the flavonoid biosynthesis pathway, including PAL, C4H, 4CL, CHS, CHI, FNSII, and over 20 OMTs. This multi-omics approach facilitates the selection of optimal enzyme variants for pathway engineering.

Table 2: Key Enzymes in this compound Biosynthetic Pathway and Their Microbial Expression

Enzyme EC Number Function Preferred Host Key Characteristics
PAL 4.3.1.24 L-Phe to trans-cinnamic acid E. coli Gatekeeper of phenylpropanoid pathway
4CL 6.2.1.12 Acid to CoA ester E. coli Activates for condensation
CHS 2.3.1.74 Chalcone formation E. coli Type III PKS, forms scaffold
FNSII 1.14.19.76 Flavanone to flavone Yeast CYP450, requires CPR partner
CYP82D 1.14.14.1 6-/8-hydroxylation Yeast A-ring specific hydroxylation
OMT 2.1.1.68 O-methylation E. coli SAM-dependent, determines substitution
UGT95 2.4.1.- 7-O-glucosylation E. coli Regioselective glycosylation

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Low this compound Yields

  • Possible Cause: Imbalanced enzyme expression or metabolic burden.
  • Solution: Use promoter systems with varying strengths to balance expression; implement fed-batch cultivation to reduce metabolic stress.

Incomplete Bioconversion

  • Possible Cause: Cofactor limitation or insufficient oxygen transfer.
  • Solution: Supplement with NADPH precursors (e.g., nicotinic acid); optimize aeration conditions for P450 reactions.

Product Toxicity or Degradation

  • Possible Cause: Accumulation of intermediates or degradation under culture conditions.
  • Solution: Implement in situ product removal using resin-based capture; adjust pH to stabilize compounds.

Poor CYP450 Activity in E. coli

  • Possible Cause: Lack of compatible electron transport system.
  • Solution: Co-express cytochrome P450 reductase (CPR); use yeast system for P450-dependent steps.
Scale-Up Considerations

Scale-up of this compound production from laboratory to industrial scale requires careful consideration of several parameters. Based on successful scale-up approaches for similar natural products, the following factors should be addressed:

  • Oxygen Transfer: P450 reactions require high oxygen levels; ensure adequate kLa in bioreactors
  • Mixing Time: Maintain homogeneous conditions to prevent gradient formation
  • Shear Sensitivity: Consider shear effects on microbial cells, especially for filamentous organisms
  • Process Control: Implement precise control of pH, dissolved oxygen, and temperature
  • Feed Strategy: Develop nutrient feeding strategies to extend production phase

The implementation of high-throughput optimization approaches during early development can significantly reduce process development time. Using microfermentation systems combined with statistical experimental design has demonstrated success in optimizing similar lipopeptide production, achieving up to 120-fold increase in yields compared to initial minimal medium conditions.

Conclusion and Future Perspectives

The development of efficient microbial systems for this compound biosynthesis represents a promising alternative to traditional plant extraction methods. Through the functional identification of key enzymes, particularly CYP82D members for hydroxylation and UGT95 for glycosylation, and their successful expression in microbial hosts, researchers have established the foundation for sustainable this compound production. The integration of multi-omics analyses with microbial recombinant protein systems provides powerful tools for elucidating and reconstructing complex plant-specific pathways in industrial microorganisms.

Future directions in this field should focus on several key areas, including enzyme engineering to improve catalytic efficiency and substrate specificity, pathway optimization through systems and synthetic biology approaches, and process intensification to achieve economically viable production levels. Additionally, the exploration of novel glycosylation patterns and analogue generation through enzyme substrate promiscuity may yield new this compound derivatives with enhanced pharmaceutical properties. As these technologies mature, microbial production of this compound and related specialized flavonoids has the potential to become a standard approach for obtaining these valuable compounds for pharmaceutical and nutraceutical applications.

reducing nevadensin cytotoxicity in cell cultures

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Nevadensin Cytotoxicity

This compound exhibits cytotoxic effects by poisoning Topoisomerase I (TOP1) and inducing DNA damage, leading to cell cycle arrest and apoptosis. The degree of cytotoxicity is highly dependent on the metabolic competence of the cell line used.

  • Primary Mechanism: this compound acts as a TOP1 poison. It stabilizes the TOP1-DNA cleavage complex, preventing DNA relegation. This leads to DNA double-strand breaks during replication, triggering a DNA damage response, G2/M cell cycle arrest, and activation of the intrinsic apoptotic pathway (via caspase-9 and caspase-3) [1].
  • Cell Line Variability: Cytotoxicity varies significantly across cell lines due to differences in their ability to detoxify this compound via glucuronidation, a major Phase II metabolic conjugation pathway [2].

Troubleshooting Guide: Reducing Cytotoxicity

The core strategy is to shift the metabolic fate of this compound away from pathways that generate reactive intermediates and toward detoxification.

Strategy 1: Leverage Cellular Detoxification Pathways

The most well-documented method to reduce this compound's toxicity is to use cell lines with high intrinsic glucuronidation activity or to modify experimental conditions to favor this pathway.

  • Rationale: Glucuronidation converts this compound into a less toxic, water-soluble conjugate that is readily excreted. Cell lines with high UDP-glucuronosyltransferase (UGT) activity can rapidly detoxify this compound, thereby showing lower cytotoxicity [2].
  • Actionable Recommendations:
    • Select appropriate cell lines: If your research question allows, choose cell models known for high UGT activity.
    • Co-incubation with Glucuronidase Inhibitors: To experimentally demonstrate the role of glucuronidation, you can inhibit this pathway. Co-incubating this compound with a glucuronidase inhibitor will increase the intracellular concentration of the parent (toxic) compound, thereby increasing its cytotoxicity [2].

The table below summarizes the differential cytotoxicity and metabolic capacity of three common cell lines, which can guide your model selection [2].

Cell Line Tissue Origin Cytotoxicity (IC₅₀ approx.) UGT Activity & Key Findings
KG1 Bone Marrow ~20 μM (48h) Low UGT activity. High sensitivity to this compound-induced cytotoxicity and DNA damage.
HepG2 Liver ~70 μM (72h) Moderate UGT activity. Shows significant DNA damage but higher IC₅₀ due to better metabolic capacity and DNA repair.
HT29 Colon >500 μM (48h) High UGT activity. Very low cytotoxicity; rapid conjugation and detoxification of this compound.
Strategy 2: Consider Metabolic Context and Co-factors
  • Inhibition of Sulfotransferases (SULT): Interestingly, this compound is a known inhibitor of SULT enzymes. While this is not a direct method to reduce its own toxicity, it is a critical confounding factor in experiments involving other compounds that require SULT-mediated activation (e.g., the pro-carcinogen methyleugenol). Be cautious when studying this compound in combination with other substances [2].
  • Prevent Oxidative Stress: For many flavonoids, cytotoxicity can be exacerbated by the generation of hydrogen peroxide in culture media. While specific data for this compound is limited, it is a good practice to include catalase (e.g., 100 U/mL) in the cell culture medium to break down H₂O₂ and prevent artificial inflation of cytotoxicity readings [1].

Experimental Workflow for Investigating Cytotoxicity

This workflow diagram outlines a logical path to diagnose and mitigate this compound cytotoxicity in your experiments.

workflow Start Observed High Cytotoxicity Step1 Characterize Toxicity Phenotype Start->Step1 Step2 Check Metabolic Competence of Cell Line Step1->Step2 Step3A High UGT Activity Step2->Step3A Step3B Low UGT Activity Step2->Step3B Step4A Confirm detoxification via LC-MS/MS metabolite analysis Step3A->Step4A Step4B Modify Experimental Conditions Step3B->Step4B Step5A Toxicity Reduced Step4A->Step5A Step5B1 Switch to high-UGT cell line (e.g., HT29) Step4B->Step5B1 Step5B2 Use lower compound concentration or shorter exposure time Step4B->Step5B2

Key Assays for Functional Validation

To systematically investigate the cytotoxic effects and the efficacy of your mitigation strategies, consider implementing these key assays.

Assay Type Specific Assay Key Readout / Parameter Relevance to this compound
Cell Viability Resazurin Reduction, CCK-8 IC₅₀ values Quantifies cytotoxic potency [2] [3].
DNA Damage Comet Assay, γH2AX Staining DNA strand breaks Confirms TOP1 poisoning mechanism [1] [2].
Apoptosis Caspase-3/7 Activity, Annexin V/PI Staining Apoptotic cell percentage Validates activation of apoptotic pathway [1] [4] [3].
Cell Cycle Propidium Iodide Staining & Flow Cytometry G2/M phase arrest Assesses cell cycle disruption [1].
Metabolite Analysis HPLC-MS/MS Detection of this compound glucuronides Directly measures detoxification [2].

Key Takeaways for Experimental Design

  • Cell Line is Critical: The choice of cell line is the most significant factor determining this compound cytotoxicity. HT29 cells are highly resistant due to efficient glucuronidation, whereas KG1 cells are highly sensitive [2].
  • Confirm the Mechanism: Always include assays for DNA damage and apoptosis to confirm that observed toxicity is consistent with the known TOP1 poisoning mechanism [1].
  • Monitor Metabolism: When troubleshooting, directly measuring this compound metabolites can provide conclusive evidence for the role of glucuronidation in your specific model [2].

References

improving nevadensin solubility for in vitro studies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary techniques to enhance the solubility of a poorly water-soluble compound like nevadensin for in vitro studies?

    • A: Techniques can be broadly categorized. Physical Modifications include particle size reduction (e.g., nanosuspension) and creating amorphous solid dispersions. Chemical Modifications involve pH adjustment or salt formation. Advanced Methods use supercritical fluid (SCF) technology, often with co-solvents like ethanol or DMSO to dramatically increase solubility in systems like supercritical CO₂ (scCO₂) [1] [2]. Machine learning models can also optimize these processes [3].
  • Q2: Why is my compound not dissolving well in aqueous buffer, and what is the first parameter to check?

    • A: Poor aqueous solubility is common for non-polar or large molecular size compounds. The first step is to consult the Biopharmaceutics Classification System (BCS) to classify your compound based on its solubility and permeability. This compound, as a flavonoid, is likely BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) [2]. The principle of "like dissolves like" is key; polar solutes dissolve in polar solvents, and non-polar in non-polar [4] [2].
  • Q3: A colleague suggested using a co-solvent. How does it work, and what are common choices?

    • A: Co-solvents like ethanol, methanol, or DMSO work by reducing the surface tension of the solvent and altering its polarity, creating a more favorable environment for the solute to dissolve [1] [2]. In supercritical CO₂ processes, adding even a small amount (e.g., 1-3 mol%) of a co-solvent like ethanol can enhance solubility by over 10-fold compared to pure scCO₂ [5].
  • Q4: What is the difference between a polymorph and an amorphous form in the context of solubility?

    • A: Polymorphs are different crystalline forms of the same solid, with the metastable form typically having higher solubility than the stable form. An amorphous form lacks a crystalline structure and represents the highest energy state, generally offering the greatest solubility enhancement. However, amorphous forms are physically less stable and may revert to a less soluble crystalline form over time [1].

Solubility Enhancement Techniques & Data

The following table summarizes key techniques applicable to this compound, based on general pharmaceutical practice and research on similar compounds.

Table 1: Common Solubility Enhancement Techniques

Technique Mechanism Key Considerations
Particle Size Reduction (Nanosuspension) Increases surface area to volume ratio, improving dissolution rate [1]. Particle size typically 200-600 nm; requires stabilizers/surfactants [1].
Solid Dispersion Disperses drug at molecular level in inert hydrophilic carrier [1]. Methods: fusion (melt), solvent evaporation, dropping method. Carriers: polymers like PEG, PVP [1].
pH Adjustment Ionizes the drug molecule to form more soluble salts [1]. Suitable for ionizable drugs; must consider physiological compatibility and buffer capacity [1].
Supercritical Fluid (SCF) Process Uses supercritical CO₂ as solvent or anti-solvent for micronization [6]. Enables particle size control. Solubility in scCO₂ is highly dependent on temperature and pressure [6].
Co-solvency Uses water-miscible solvents to alter solubility medium polarity [1] [2]. Common co-solvents: ethanol, PEG, propylene glycol. Toxicity profile is a key factor [1].

Research on specific drugs provides quantitative insights into the effectiveness of these methods, particularly for SCF processes.

Table 2: Exemplary Solubility Data from Drug Studies

Drug (Class) Method & Conditions Solubility (Mole Fraction) Key Finding
Mesalazine [6] scCO₂, 308-338 K, 12-30 MPa 3.3 × 10⁻⁵ to 18.4 × 10⁻⁵ Demonstrated temperature/pressure dependence.
Mesalazine [6] scCO₂ + 2% DMSO, 308-338 K, 12-30 MPa 25.02 × 10⁻⁵ to 82.6 × 10⁻⁵ Using a co-solvent increased solubility by ~4.5 times.
Sulfasalazine [5] scCO₂ + 3% Ethanol, 338 K, 12 MPa 11.451 × 10⁻⁵ Co-solvent increased solubility by nearly 12 times vs. pure scCO₂.
Oxaprozin [3] Machine Learning-Optimized scCO₂ ~1.24 × 10⁻³ AI can model and predict optimal temperature/pressure for max solubility.

Detailed Experimental Protocols

Protocol 1: Solid Dispersion via Fusion (Melt) Method

This is a common method for creating amorphous solid dispersions to enhance solubility and dissolution rate [1].

Workflow Diagram:

start Start melt_carrier Melt Carrier(s) at ~60°C with stirring start->melt_carrier add_drug Incorporate Drug into Melt melt_carrier->add_drug clear_melt Heat until Clear Homogeneous Melt add_drug->clear_melt cool Cool at Room Temperature clear_melt->cool solid_disp Solid Dispersion Formed cool->solid_disp end End solid_disp->end

Materials:

  • Active drug (this compound)
  • Hydrophilic carrier (e.g., Polyethylene Glycol (PEG), Poloxamer)
  • Hot plate with magnetic stirrer
  • Aluminum pan

Procedure:

  • Melt Carrier: Place an accurately weighed amount of carrier in an aluminum pan on a hot plate. Liquefy with constant stirring at a temperature of about 60°C [1].
  • Incorporate Drug: Incorporate an accurately weighed amount of this compound into the melted carrier with continuous stirring to ensure homogeneity [1].
  • Achieve Homogeneity: Continue heating the mixture until a clear, homogeneous melt is obtained [1].
  • Solidify: Remove the pan from the hot plate and allow the mixture to cool and solidify at room temperature. The resulting solid mass is the solid dispersion [1].
  • Pulverize: Crush and gently grind the solid dispersion to form a powder for further testing [1].
Protocol 2: Solubility Measurement in Supercritical CO₂ with Co-solvent

This gravimetric method is used to measure and enhance the solubility of solids in scCO₂ [5].

Workflow Diagram:

start Start prep_drug Compact Drug into Tablets start->prep_drug load_equip Load Drug into Equilibrium Cell prep_drug->load_equip pressurize Pressurize System with CO₂ load_equip->pressurize inject_co Inject Co-solvent (e.g., Ethanol) pressurize->inject_co equilibrate Equilibrate System (4 hours) inject_co->equilibrate depressurize Depressurize & Collect Solute equilibrate->depressurize weigh Weigh Dissolved Solute depressurize->weigh end End weigh->end

Materials:

  • High-pressure equilibrium cell (e.g., magnetic mixer apparatus, 50 ml capacity)
  • CO₂ pump
  • Precision pressure gauge and temperature controller (PT-100 thermocouple)
  • Co-solvent (e.g., Ethanol, DMSO) injection system
  • Analytical balance

Procedure:

  • Prepare Drug: Compact about 2 g of pure this compound powder into small tablets (e.g., 6 mm diameter) to prevent entrainment during the process [5].
  • Load and Pressurize: Place the drug tablets into the equilibrium cell. Use the CO₂ pump to pressurize the system to the desired experimental pressure (e.g., 12-30 MPa) [5].
  • Inject Co-solvent: Once the system is stable, inject a known volume of co-solvent (e.g., 1-3 mol% ethanol) directly into the bottom of the cell [5].
  • Equilibrate: Maintain the system at constant temperature (e.g., 308-338 K) and pressure for a set period, typically around 4 hours, to achieve equilibrium between the solid drug and the supercritical phase [5].
  • Collect and Weigh: After equilibration, slowly depressurize the system. The dissolved drug will precipitate out and can be collected. The amount of dissolved solute is determined gravimetrically (by weight) [5].
  • Calculate: The solubility is calculated as the mole fraction of the drug in the scCO₂/co-solvent mixture.

Troubleshooting Common Experimental Issues

  • Problem: Low or Inconsistent Solubility Results in scCO₂

    • Cause & Solution: Ensure the system has reached full equilibrium; extend the equilibration time if necessary. Verify the accuracy of temperature and pressure sensors. Check for leaks in the high-pressure system. Confirm the purity of the CO₂ and co-solvent [5].
  • Problem: Recrystallization of Amorphous Solid Dispersion During Storage

    • Cause & Solution: The high-energy amorphous form is physically unstable. Solution: Optimize the type and ratio of the polymeric carrier to better inhibit crystal growth. Store the product in a moisture-proof and controlled-temperature environment [1].
  • Problem: Poor Dissolution Performance Despite Using a Technique

    • Cause & Solution: The chosen method may not be suitable for the drug's physicochemical properties. Re-evaluate the drug's log P, pKa, and melting point. Consider combining techniques, such as creating a nanosuspension of a salt form [2].

References

optimizing nevadensin extraction yield from plant material

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common challenges you might face during nevadensin extraction and experimentation.

What are the primary challenges in extracting and identifying bioactive compounds like this compound? Two major challenges are prevalent in this type of research:

  • Accurate Identification of True Enzyme Binders: Complex plant extracts can cause false-positive results in activity assays due to non-specific matrix effects. Advanced techniques like Affinity Ultrafiltration-LC-MS (AUF-LC-MS) are recommended to leverage receptor-ligand specificity for identifying true binders and can reduce false-positive rates by up to 35% compared to traditional assays [1].
  • Efficient Extraction and Purification: Conventional methods that maximize the yield of a single component may fail to balance the recovery of multiple active compounds. Techniques like offline two-dimensional countercurrent chromatography (offline 2D-CCC) have shown promise for resolving complex mixtures of compounds with broad polarity [1].

Which extraction method should I use for maximum yield? The choice of method involves a trade-off between yield, time, and compound preservation. The table below compares common techniques.

Method Key Principle Advantages Considerations for this compound
Maceration Solvent soaking at room temperature [2] Simple, low-cost equipment Longer time, potentially lower yield [3]
Ultrasound-Assisted Extraction (UAE) Uses cavitation to break cell walls [2] Faster, higher efficiency, lower solvent use, preserves thermosensitive compounds [2] [3] Recommended as an efficient and modern approach [4]
Microwave-Assisted Extraction (MAE) Heats sample via microwave energy [4] Reduced time, energy efficient, high yields [3] Requires specialized equipment
Pressurized Liquid Extraction (PLE) Uses high pressure and temperature [4] Efficient, automated Higher equipment cost

How can I confirm the identity and purity of extracted this compound? A combination of chromatographic and spectroscopic techniques is essential for confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary workhorse for identifying compounds based on their mass and fragmentation pattern [2] [5].
  • High-Performance Liquid Chromatography (HPLC): Used with DAD or PDA detectors to verify the purity of isolates after purification steps like countercurrent chromatography [1].
  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of characteristic functional groups of polyphenols and flavonoids [2].

What is a typical workflow for a this compound-related study? The following diagram outlines a robust workflow from extraction to mechanistic validation, integrating the techniques discussed.

G Start Plant Material Selection & Preparation A Extraction Optimization (e.g., UAE, RSM) Start->A B Bioactivity Screening (AUF-LC-MS for AChE inhibition) A->B C Compound Purification (Offline 2D-CCC, HPLC) B->C D Structure & Purity Confirmation (LC-MS, FTIR, HPLC-DAD) C->D E In Vitro & In Silico Validation (Enzyme kinetics, Molecular Docking) D->E F Mechanism of Action Studies (e.g., Hippo Pathway, Apoptosis) E->F

Experimental Protocols

Here are detailed methodologies for key experiments cited in the technical guide.

1. Ultrasound-Assisted Extraction (UAE) of Polyphenols This protocol, adapted from studies on Polygala major, provides a efficient starting point for extracting this compound-containing flavonoids [2].

  • Sample Preparation: Oven-dry plant material at 50°C and grind into a fine powder [2] [6].
  • Extraction: Mix 0.5 g of powdered sample with 100 mL of 80% ethanol. Use an ultrasonic device equipped with a probe (e.g., 150W, 30kHz) for 10 minutes at 20°C [2].
  • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes. Filter the supernatant through filter paper (e.g., Whatman no. 1) [2].
  • Concentration: Evaporate the filtrate under reduced pressure at 40-45°C to obtain a dry crude extract [2] [6].

2. Screening for Acetylcholinesterase (AChE) Inhibitors via AUF-LC-MS This advanced protocol helps identify true AChE binders like this compound from a complex extract [1].

  • Incubation: Incubate the plant extract with the AChE enzyme.
  • Ultrafiltration: Use affinity ultrafiltration (AUF) to separate and enrich enzyme-ligand complexes from unbound compounds.
  • Dissociation & Analysis: Dissociate the binders from the enzyme. Analyze the released ligands using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify them [1].

3. Analysis of Total Flavonoid Content (AlCl₃ Method) This colorimetric assay helps quantify the total flavonoid content in your extracts [2] [3].

  • Reaction Mixture: Combine 100 µL of extract, 300 µL of absolute ethanol, 20 µL of AlCl₃ (10%), 20 µL of CH₃COOK, and 560 µL of distilled water [2].
  • Incubation: Let the mixture stand for 30 minutes at room temperature.
  • Measurement: Measure the absorbance at 415 nm using a UV-Vis spectrophotometer.
  • Quantification: Determine the flavonoid content using a standard calibration curve constructed with quercetin, and express results as mg of quercetin equivalents (QE) per gram of dry extract [2].

Biological Activity & Mechanisms of this compound

To help you contextualize your extraction work for drug development, the table below summarizes key proven biological activities of this compound.

Biological Activity Observed Effect / Mechanism Experimental Model Citation
Anticancer Topoisomerase I poisoning; induces DNA damage, G2/M arrest, and caspase-3/9-mediated apoptosis Human colon carcinoma (HT29) cells [7]
Anticancer (HCC) Inhibits proliferation, induces cell cycle arrest and apoptosis; activates Hippo pathway (MST1/2-LATS1/2 kinase), leading to YAP phosphorylation/degradation; overcomes sorafenib resistance Hepatocellular carcinoma (HepG2, Hep3B) cells [8]
Enzyme Inhibition Selective inhibitor of human carboxylesterase 1; inhibits p40 protein tyrosine kinase activity (IC₅₀: 50 μg/mL) In vitro enzymatic assays [7]
Bioactivation Modulation Reduces alkenylbenzene-specific DNA adduct formation catalyzed by sulfotransferases In vitro and in vivo models [7]

The mechanism by which this compound fights liver cancer by activating the Hippo pathway can be visualized as follows:

G This compound This compound HippoOn Hippo Pathway Activation This compound->HippoOn KinaseCascade MST1/2 → LATS1/2 Phosphorylation Cascade HippoOn->KinaseCascade YAPPhos YAP Phosphorylation KinaseCascade->YAPPhos YAPDegrade YAP Degradation (Nuclear Exclusion) YAPPhos->YAPDegrade Effects Inhibited Cell Proliferation Induced Apoptosis Overcome Sorafenib Resistance YAPDegrade->Effects

References

minimizing nevadensin degradation during storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Nevadensin Stability

This compound, also known as Lysionotin, is a natural flavonoid found in plants like Lysionotus pauciflorus Maxim and Eugenia uniflora (Pitanga) [1] [2]. Its stability can be compromised by several environmental factors, much like other flavonoids. The core challenges during storage include [3]:

  • Oxidation: Exposure to oxygen can lead to the degradation of the flavonoid structure.
  • Light: Especially UV light, can catalyze photochemical degradation reactions.
  • Temperature: Higher temperatures generally accelerate decomposition processes.
  • pH: Extreme pH conditions can destabilize the molecule.

Recommended Storage & Handling Protocols

The following table summarizes key conditions to mitigate these degradation pathways. These are extrapolated from best practices for handling sensitive flavonoids and phytochemicals.

Factor Recommended Condition Rationale & Mechanism
Temperature -20°C or lower (long-term); 2-8°C (short-term) Low temperature drastically reduces molecular kinetic energy, slowing all chemical degradation reactions including hydrolysis and oxidation [3].
Light Store in amber glass vials; keep in dark Protects against photodegradation initiated by UV and visible light, which can break down the phenolic structure of flavonoids.
Atmosphere Inert gas (N₂ or Argon) blanket; sealed containers Displaces oxygen, preventing oxidative degradation of the flavonoid's phenolic rings [3].
Solvent Stable in DMSO stock solutions (>1mM); avoid aqueous buffers long-term Prevents hydrolysis and microbial growth. A known melting point of 195-196°C indicates good thermal stability at room temperature, but solution-state stability differs [1].
Container Glass preferred; avoid plasticizers Glass is inert and less likely to leach compounds or allow gas permeation compared to some plastics.

Analytical Methods for Monitoring Stability

To quantitatively assess this compound integrity over time, you can use the following analytical workflow. The method is adapted from a general protocol for analyzing DNA adducts, which shares principles of detecting and quantifying small molecules in complex mixtures [4].

Workflow: Sample Preparation and LC-MS Analysis

The diagram below outlines the key steps for preparing and analyzing your stored this compound samples to check for degradation.

G Start Start: Stored this compound Sample S1 1. Sample Reconstitution Start->S1 S2 2. Centrifugation S1->S2 S1_detail Dissolve in LC-MS grade methanol or acetonitrile S1->S1_detail S3 3. Collect Supernatant S2->S3 S4 4. HPLC Separation S3->S4 S5 5. MS Analysis & Detection S4->S5 End End: Data Analysis S5->End S5_detail Monitor for m/z 343.083 (Expected [M+H]+) S5->S5_detail

Detailed Protocol:

  • Sample Reconstitution: Accurately weigh a sample of the stored this compound. Dissolve it in a suitable LC-MS grade solvent (e.g., methanol or acetonitrile) and dilute to a known concentration suitable for your instrument's detection range [4].
  • Clarification: Centrifuge the dissolved sample at a high speed (e.g., 14,840 × g) for 10-30 minutes at 4°C to precipitate and remove any insoluble particulates [4].
  • Chromatographic Separation: Inject the clear supernatant into a High-Performance Liquid Chromatography (HPLC) system. Use a reversed-phase C18 column. The mobile phase is typically a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) to achieve optimal separation [4] [2].
  • Mass Spectrometric Detection: Analyze the HPLC effluent using a mass spectrometer. The key parameters for this compound are [2]:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Target m/z: 343.083 for the protonated molecule [M+H]⁺.
    • Detection: Monitor for the intact ion and any new peaks indicating degradants with different mass-to-charge ratios.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control for long-term stability of a solid this compound powder? A1: For pure solid this compound, temperature and atmospheric control are paramount. Storing the powder in a sealed container under an inert gas atmosphere (e.g., in a glove box or with argon) at -20°C or lower will provide the best protection against oxidative and thermal degradation over months or years [3].

Q2: I see a melting point for this compound is 195-196°C. Does this mean it's stable at room temperature? A2: Not necessarily. The melting point indicates thermal stability at that high temperature for a short period. Long-term storage stability at room temperature is different and is affected by oxidation, light, and humidity, which can lead to gradual chemical decomposition even if the solid doesn't melt [1].

Q3: How can I tell if my this compound has degraded? A3: The primary indicators are:

  • Visual Inspection: Discoloration (e.g., yellowing or browning) of a originally white/off-white powder.
  • HPLC Analysis: The appearance of new peaks in the chromatogram in addition to, or at the expense of, the main this compound peak.
  • LC-MS Analysis: A decrease in the signal for the target ion (m/z 343.083) and/or the appearance of ions corresponding to potential oxidative or hydrolytic degradants [4] [2].

Advanced Strategies: Formulation and Delivery

If simple storage conditions are insufficient, consider formulation engineering. Research shows that encapsulating flavonoids in nanoemulsions, liposomes, or polymeric nanoparticles can significantly improve their stability, shelf life, and bioavailability by protecting them from the environment [3]. For example, baicalin, another flavonoid, was successfully stabilized using macrophage membrane-modified liposomes and PLGA nanoparticles, which enhanced its targeting and prolonged its circulation time [3].

References

addressing nevadensin glucuronidation in metabolic studies

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Detecting Nevadensin Glucuronides

Successfully identifying and quantifying this compound metabolites is foundational. The table below summarizes the core analytical parameters based on successful implementations in recent literature.

Analysis Type Key Technical Specifications Identified Metabolites / Key Findings

| Cellular Metabolite Identification [1] | Platform: High-Resolution Mass Spectrometry (HRMS) Sample Prep: Incubation in human cell lines (HT29, HepG2, KG1) Analysis: Tandem MS (MS/MS) for structural elucidation | this compound-7-O-glucuronide (rapid formation in HT29 cells, cellular enrichment in HepG2 cells) | | In vivo & In vitro Metabolite Profiling [2] | Platform: UHPLC-QTOF-MS/MS Sample Types: Rat plasma, urine, tissues, liver microsomes Supplementary Method: In silico docking models to predict Sites of Metabolism (SOM) | Comprehensive metabolite profile; 127 compounds identified (34 original flavonoids, 93 metabolites). |

Guide to Cell Line Selection and Metabolic Competence

Your choice of cell line can dramatically influence toxicity outcomes due to their inherent metabolic differences. The workflow below summarizes the critical experimental findings.

G start Select In Vitro Cell Line h HepG2 (Liver Carcinoma) start->h k KG1 (Bone Marrow Carcinoma) start->k ht HT29 (Colon Carcinoma) start->ht h1 Sensitive to this compound Toxicity h->h1 k1 Sensitive to this compound Toxicity k->k1 ht1 Resistant to this compound Toxicity ht->ht1 h2 Metabolic Profile: - Glucuronidation (Low UGT1A1) - Cellular enrichment of parent compound & glucuronide - Potent SULT inhibition h1->h2 k2 Metabolic Profile: - No glucuronidation detected k1->k2 ht2 Metabolic Profile: - Rapid glucuronidation (High UGT1A6) - Efficient detoxification ht1->ht2

Key Experimental Findings: [1]

  • HT29 Cells: Exhibit high resistance to this compound toxicity due to rapid and efficient glucuronidation, primarily mediated by the UGT1A6 isoform. This process detoxifies the compound.
  • HepG2 Cells: Are more sensitive to toxicity. While they can form this compound-7-O-glucuronide, proteomic data suggests lower levels of UGT1A1. These cells also show significant accumulation of the parent this compound compound and exhibit strong Sulfotransferase (SULT) inhibition.
  • KG1 Cells: Are highly sensitive to toxicity because they lack significant glucuronidation activity, leading to unmitigated exposure to the parent compound.

Detailed Experimental Protocols

Protocol for In Vitro Glucuronidation Assay

This method is adapted from studies that successfully isolated and characterized this compound glucuronides. [1]

  • Materials: this compound standard, UDP-glucuronic acid (UDPGA), MgCl₂, alamethicin, Tris-HCl buffer (pH 7.4), pooled human liver microsomes (HLM) or recombinant UGT isoforms.
  • Procedure:
    • Pre-incubation: On ice, prepare a 100 µL reaction mixture containing:
      • HLM (0.5 mg/mL protein)
      • Alamethicin (25 µg/mL)
      • MgCl₂ (5 mM)
      • This compound (1-100 µM, dissolved in DMSO; keep final DMSO concentration below 1%)
      • Tris-HCl buffer (50 mM, pH 7.4)
    • Activation: Incubate the mixture on ice for 5 minutes to allow alamethicin to pore-form.
    • Initiation: Start the reaction by adding UDPGA (final conc. 5 mM).
    • Incubation: Shake the mixture at 37°C for 30-60 minutes.
    • Termination: Stop the reaction by adding 100 µL of ice-cold acetonitrile.
    • Analysis: Centrifuge at high speed (e.g., 14,000 × g for 10 min) to precipitate proteins. Analyze the supernatant using UHPLC-QTOF-MS/MS.
      • MS Tips: Use negative ionization mode. Look for a protonated molecular ion [M+H]+ at m/z 520.28 for the glucuronide (this compound m/z 344.32 + glucuronic acid 176.13). Confirm the structure with MS/MS fragmentation.
Protocol for Cellular Toxicity and Metabolism Study

This protocol integrates assays for cell viability, metabolism, and proteomics. [1] [3]

  • Materials: Selected cell lines (e.g., HT29, HepG2), cell culture media, this compound, catalase, CCK-8 kit for viability, LC-MS equipment.
  • Procedure:
    • Cell Culture: Maintain cells in appropriate media (e.g., DMEM + 10% FBS) at 37°C and 5% CO₂.
    • Crucial Precaution: Add catalase (e.g., 100 U/mL) to the culture medium during this compound treatment to prevent hydrogen peroxide formation, a common artifact with flavonoid cytotoxicity studies. [3]
    • Dosing: Treat cells at 60-80% confluency with a concentration range of this compound (1-500 µM). Use DMSO as a vehicle control.
    • Viability Assay: After 24-48 hours, assess cell viability using a CCK-8 assay according to the manufacturer's instructions.
    • Metabolite Extraction & Analysis: For metabolite analysis, incubate cells with this compound for a shorter period (e.g., 1-4 hours). Collect the culture medium and lyse the cells. Precipitate proteins with methanol or acetonitrile, then analyze the supernatant by LC-MS/MS as described above to quantify parent compound and glucuronide levels.
    • Proteomic Screening: To identify involved UGT isoforms, perform a proteomic analysis (e.g., via liquid chromatography with tandem mass spectrometry (LC-MS/MS)) on cell lysates from your models.

Troubleshooting Common Experimental Issues

Problem Potential Cause Solution
High background toxicity in control cells. Exogenous H₂O₂ generation from flavonoid auto-oxidation. Include catalase (100 U/mL) in the culture medium during treatment to scavenge reactive oxygen species. [3]
Unexpectedly high toxicity in a metabolically competent line. Co-inhibition of Sulfotransferase (SULT) pathways. This compound is a potent SULT inhibitor (Ki = 4 nM in liver fractions). [4] Design assays to dissect the interplay between glucuronidation (detox) and SULT inhibition.
Low glucuronide formation yield in microsomal assays. Inefficient transport of co-factor or enzyme latency. Include alamethicin (a pore-forming agent) in the reaction and pre-incubate on ice to activate the microsomal enzymes. [1]
Inconsistent results between cell-based and enzymatic assays. Differing metabolic capacity; presence of transporters. Correlate findings with proteomic data on UGT expression (e.g., UGT1A1 vs. UGT1A6) in your specific cell models. [1]

Additional Mechanisms and Interactions

Beyond glucuronidation, this compound has other biological activities that may influence your experimental outcomes or represent secondary mechanisms of action.

Mechanism / Interaction Experimental Evidence Relevance for Research
Topoisomerase I Poisoning [3] Induces DNA damage, G2/M cell cycle arrest, and caspase-3/9 mediated apoptosis in HT29 cells (≥ 100 µM). Crucial for cancer mechanism studies. This genotoxic effect is separate from and can be confounded with metabolic toxicity.
Hippo Pathway Activation [5] Activates MST1/2-LATS1/2 kinase cascade, leading to YAP phosphorylation/degradation in HCC cells. Suggests a targeted anti-cancer mechanism. Potential synergy with sorafenib to overcome resistance.
SULT Enzyme Inhibition [4] Potently inhibits SULT-mediated bioactivation of carcinogens (Ki = 4 nM). Explains chemopreventive properties. Critical for safety assessment studies involving complex mixtures.
Protein Binding (Lysozyme) [6] Binds to lysozyme via static quenching, potentially affecting distribution. A model for studying protein-drug interactions, which can influence compound bioavailability.

References

enhancing nevadensin stability in assay buffers

Author: Smolecule Technical Support Team. Date: February 2026

Nevadensin: Fundamental Properties & Handling

Understanding the basic properties of this compound is the first step in ensuring its stability. The table below summarizes key characteristics relevant to assay work [1] [2].

Property Description Implication for Assay Work
Chemical Name 5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one A flavone derivative [1].
CAS Number 10176-66-6 Unique identifier for the compound.
Appearance Yellow powder Visual cue for identity; color changes may indicate degradation.
Molecular Weight 344.32 g/mol For calculating molar concentrations.
Storage Desiccate at -20°C Protects from moisture and thermal degradation [2].
Solubility Soluble in methanol, DMSO Common solvents for preparing stock solutions [2].

Troubleshooting Guide: Stability & Assay Performance

The following table outlines common problems you might encounter and potential solutions based on general assay expertise and the known behavior of flavonoids [1] [3] [4].

Problem Possible Causes Proposed Solutions
Unexpectedly weak activity Degradation in buffer; Matrix interference. Use fresh stock solutions; include positive control (e.g., Camptothecin for Topo-I); perform spike-and-recovery experiment [1] [4].
High background or nonspecific signal Compound aggregation; Non-optimal blocking. Increase stringency of wash steps; optimize blocking buffer (e.g., BSA, casein); add low-dose detergent (e.g., 0.05% Tween-20) [3] [4].
Poor reproducibility between runs Hydrolysis of this compound in buffer; inconsistent stock solution handling. Standardize buffer preparation; use single stock solution aliquot per run; ensure all reagents at room temperature before assay [3].
Precipitation in assay buffer Low aqueous solubility; incompatibility with buffer components. Ensure proper dilution from stock solvent (e.g., DMSO); test different buffer pH and co-solvents; sonicate before use [2].

Experimental Protocols from Literature

Here are detailed methodologies from published studies that successfully used this compound, which can inform your own assay design. Note that these protocols include specific measures to maintain compound integrity.

Protocol 1: Topoisomerase I Poisoning & Apoptosis in HT29 Cells

This study identified this compound as a topoisomerase I poison [1].

  • Cell Line: Human colon carcinoma HT29 cells.
  • Stock Solution: this compound dissolved in DMSO.
  • Critical Stability Measure: All cell culture experiments included 100 U/mL catalase in the medium to prevent hydrogen peroxide formation from flavonoid auto-oxidation.
  • Concentration Range: 1–500 µM.
  • Incubation Time: 1 hour for in vivo complex of enzyme (ICE) assay; 2 hours for DNA damage assessment; 24 hours for cell cycle analysis; 48 hours for viability.
  • Controls: DMSO (negative control), Camptothecin (positive control for Topo I poisoning).
Protocol 2: Inhibiting S. aureus α-Toxin Expression

This study used this compound (referred to as Lysionotin) to inhibit virulence [2].

  • Cell Line: A549 human lung epithelial cells.
  • Stock Solution: Dissolved in DMSO.
  • Concentration Range: 0–16 µg/mL (approximately 0–46.5 µM).
  • Incubation Time: 5 hours with bacteria and the compound.
  • Key Assay: Lactate dehydrogenase (LDH) release to measure cytotoxicity.

Strategic Recommendations for Stability Testing

Since this compound-specific stability data in buffers is limited, you may need to characterize it yourself. Here is a logical workflow for systematic testing, and you can adapt the experimental conditions based on your specific assay requirements.

G start Define Test Conditions step1 1. Buffer Screening (pH, ionic strength, co-solvents) start->step1 step2 2. Stress Condition Testing (Temperature, oxidants) step1->step2 step3 3. Analytical Monitoring (HPLC, bioactivity assay) step2->step3 step4 4. Data Analysis & Optimization step3->step4 end Establish Stable Assay Protocol step4->end

  • Buffer Screening: Prepare a panel of buffers at different pH levels (e.g., pH 4.0, 7.4, 9.0) and with different additives. Test phosphate-buffered saline (PBS) and your specific assay buffer. Include antioxidants like catalase (as used in the literature) or Trolox, and consider small amounts of co-solvents like PEG-400 to improve solubility [1].
  • Stress Condition Testing: Perform accelerated stability studies. Incubate this compound in your selected buffers at 4°C, room temperature, and 37°C. Sample at various time points (e.g., 0, 1, 2, 6, 24 hours) to assess degradation kinetics. You can also expose the compound to light or oxidizing agents to understand its vulnerability [5].
  • Analytical Monitoring: Use HPLC-UV or LC-MS to track the parent compound's peak area and the appearance of new peaks (degradants). In parallel, run a functional bioactivity assay (e.g., a topoisomerase inhibition assay) with the stressed samples to correlate chemical stability with biological potency [1] [6].

I hope this technically-grounded guide provides a solid foundation for your work with this compound. The scientific community would greatly benefit from published data on its stability; perhaps this is an area your research could help illuminate.

References

troubleshooting nevadensin detection in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Nevadensin Analysis: Techniques & Conditions

The table below summarizes key parameters from recent studies that successfully identified this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Study Context Sample / Matrix Key Liquid Chromatography Parameters Mass Spectrometry Parameters Identified Compound
Phytochemical Profiling [1] Chiliadenus montanus ethanol extract LC-MS system; specific column and gradient not detailed. High-resolution LC-MS platform. This compound (major constituent)
Biosynthesis Study [2] Lysionotus pauciflorus plant tissues UPLC-MS/MS system; specific column and gradient not detailed. Tandem MS/MS for compound confirmation. This compound and its glycosides
Bioassay-Guided Isolation [3] Ocimum canum extract Not specified (compound isolated via NMR). HRMS: m/z 345.0974 [M+H]+ (C₁₈H₁₇O₇). This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone)
Bioactivation Inhibition [4] Sweet basil (Ocimum basilicum) methanolic extract High methanol concentration (~83%) in mobile phase for elution. Not the focus of the study. This compound (major SULT-inhibiting flavone)

Detailed Protocol: LC-MS Analysis of Plant Extracts

This protocol synthesizes methodologies from the cited research for detecting this compound in complex plant matrices.

1. Sample Preparation

  • Extraction: Use an organic solvent like methanol [4] or ethanol [1] for a solid-liquid extraction. For example, soak dried and crushed plant material in 70% ethanol at room temperature for several weeks [1].
  • Fractionation (Optional): For complex samples, further fractionate the crude extract using solvents like petroleum ether, chloroform, ethyl acetate, and methanol to enrich specific compound classes [1]. The ethyl acetate fraction often contains high levels of flavonoids.
  • Filtration: Filter the final extract through a 0.22 µm membrane filter before injection into the LC-MS system to remove particulate matter.

2. Liquid Chromatography (Separation)

  • System: Utilize an Ultra-Performance Liquid Chromatography (UPLC) system for faster and higher-resolution separation [2].
  • Column: Use a reverse-phase C18 column.
  • Mobile Phase: Employ a gradient of water (with 0.1% formic acid) and acetonitrile (or methanol). The high methanol concentration required to elute this compound (~83%) indicates its high lipophilicity [4].
  • Gradient: Implement a linear gradient, for example, from 5% to 95% organic phase over 15-20 minutes, to effectively separate this compound from other compounds.

3. Mass Spectrometry (Detection & Identification)

  • Ionization: Use electrospray ionization (ESI) in positive mode.
  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) is ideal for accurate mass measurement [1] [3]. The calculated exact mass for this compound (C₁₈H₁₇O₇) is m/z 345.0974 [3].
  • Tandem MS/MS: For definitive identification, use MS/MS fragmentation. The precursor ion (m/z 345) can be fragmented to produce characteristic product ions that confirm the molecular structure [2].

The following diagram illustrates the core workflow for the LC-MS analysis of this compound.

G cluster_workflow LC-MS Analysis Workflow Start Plant Material S1 Sample Preparation Start->S1 S2 Liquid Chromatography S1->S2 S3 Mass Spectrometry S2->S3 End Data Analysis & ID S3->End

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak poorly resolved or eluting with excessive tailing?

  • Cause: This is likely due to the high lipophilicity of this compound, which contains three methoxy groups [4].
  • Solution:
    • Adjust Mobile Phase: Ensure a strong organic solvent gradient is used. Research indicates a high concentration of methanol (~83%) may be needed for proper elution [4].
    • Use Acid Modifiers: Add 0.1% formic acid to the mobile phase to improve peak shape by suppressing silanol interactions on the column.
    • Column Conditioning: Confirm that your reverse-phase column is in good condition.

Q2: I have a peak at the correct mass, but how can I be sure it's this compound and not an isomer?

  • Answer: Accurate mass and retention time are not always sufficient for confirmation.
    • Use Tandem MS (MS/MS): Fragment the precursor ion (m/z 345). The unique fragmentation pattern of this compound provides a definitive fingerprint for confirmation [2].
    • Compare with Standard: The most reliable method is to run an authentic this compound standard under identical LC-MS conditions and match the retention time and fragmentation pattern.

Q3: My recovery of this compound from the plant matrix is low. How can I optimize the extraction?

  • Answer: The choice of solvent and extraction time is critical.
    • Solvent: Ethanol and methanol are commonly used and effective [1] [3].
    • Extraction Time: Optimize the duration. Some protocols use extended soaking periods (e.g., 3 weeks) for exhaustive extraction [1].
    • Fractionation: If the extract is too complex, use liquid-liquid partitioning (e.g., with ethyl acetate) to pre-concentrate this compound before LC-MS analysis, as it is a mid-polarity compound [1].

Key Takeaways for Troubleshooting

  • Chromatography is Key: The lipophilic nature of this compound demands a robust reverse-phase LC method with a high organic modifier percentage for proper elution and peak shape [4].
  • Confirmation Requires MS/MS: Do not rely solely on accurate mass. Use MS/MS fragmentation to unambiguously identify this compound and distinguish it from isomeric compounds [2].
  • Sample Prep Matters: The extraction and clean-up process significantly impacts sensitivity and matrix effects. Fractionation can greatly improve detection in complex samples [1].

References

Troubleshooting Matrix Effects in Nevadensin Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Technique / Reagent Key Implementation Details Primary Function / Effect
Sample Preparation [1] [2] Protein Precipitation (PP) [1] Simple treatment of rat plasma with acetonitrile. Removes proteins, a major source of matrix effects.
Sample Preparation [2] Liquid-Liquid Extraction (LLE) [2] Extracts plasma samples to separate analyte from matrix components. Reduces co-eluting phospholipids and salts that cause ion suppression/enhancement.
Stabilization & Inhibition [2] Esterase Inhibitors (e.g., PMSF) [2] Added to plasma to prevent degradation of ester-containing drugs. Stabilizes the analyte; however, the inhibitors and their hydrolytic products can themselves cause matrix effects and must be monitored.
Chromatography & Detection [1] ESI-LC-MS/MS with MRM [1] Using a C18 column with a methanol-water-formic acid mobile phase; monitoring transition m/z 345.1 -> 315.3. Provides high specificity, separating nevadensin from isobaric matrix components.
System Suitability & Monitoring [2] Post-column Infusion [2] Continuous infusion of this compound while injecting a blank matrix extract onto the LC column. Maps regions of ion suppression or enhancement in the chromatographic run.
System Suitability & Monitoring [2] Monitoring Inhibitors [2] Using specific SRM transitions to track levels of stabilizers like PMSF and its hydrolytic product PMSA. Identifies if co-existing stabilizers are contributing to matrix effects.

Detailed Experimental Protocols

Here is a deeper dive into the key methodologies cited in the strategies.

1. LC-MS/MS Determination of this compound in Rat Plasma This method provides a foundational protocol for this compound analysis [1].

  • Chromatography: A C18 column (e.g., 2.1 mm × 150 mm, 5 µm) is used.
  • Mobile Phase: A mixture of methanol-water-formic acid (75:25:0.1, v/v/v) in an isocratic elution.
  • Flow Rate: 0.2 mL/min.
  • Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) with the transition m/z 345.1 → 315.3 for this compound.
  • Sample Preparation: A straightforward protein precipitation of rat plasma with acetonitrile is employed.

2. Protocol for Evaluating Matrix Effects from Stabilizers This methodology is crucial for diagnosing matrix effects originating from compounds added to stabilize the analyte [2].

  • Sample Preparation: Spike human plasma with common esterase inhibitors (e.g., 20 mM PMSF). Perform Liquid-Liquid Extraction (LLE).
  • LC-MS/MS Analysis: Analyze the extracted samples using an LC-MS/MS method for your analyte, with additional pre-optimized SRM transitions to directly monitor the stabilizers and their hydrolytic products.
  • Identification of Hydrolytic Products: Use product ion scan or neutral loss scan LC/MS/MS to identify and characterize degradation products of the stabilizers, such as phenymethanesulfonic acid (PMSA) from PMSF.
  • Matrix Effect Evaluation: Use a post-column infusion setup. Continuously infuse your analyte (e.g., this compound) while injecting the extracted blank matrix (with and without stabilizers) into the LC stream. The resulting profile will show regions of ion suppression or enhancement in the chromatogram.

Workflow for Systematic Troubleshooting

To effectively diagnose and resolve matrix effects, you can follow this logical workflow:

Start Observed Matrix Effect Step1 Perform Post-Column Infusion Start->Step1 Step2 Analyze Blank Matrix Extract Step1->Step2 Step3 Effect Profile Correlated with Analyte RT? Step2->Step3 Step4 Modify Sample Prep: Switch to LLE or Optimize Step3->Step4 Yes Step5 Effect Profile NOT Correlated with Analyte RT? Step3->Step5 No Step8 Problem Identified & Resolved Step4->Step8 Step6 Review Stabilizers & Additives Step5->Step6 Step7 Monitor Stabilizers via SRM Step6->Step7 Step7->Step8

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in this compound bioanalysis? Matrix effects primarily arise from co-eluting components in biological samples like plasma. These include phospholipids, salts, and endogenous proteins. Furthermore, chemical stabilizers like esterase inhibitors (PMSF) added to the sample can introduce their own matrix effects, as can their hydrolytic products [2].

Q2: How can I quickly check if my method suffers from matrix effects? The most direct way is to perform a post-column infusion experiment [2]. By infusing this compound post-column and injecting a blank matrix extract, you can visualize in real-time which parts of your chromatogram experience ion suppression or enhancement.

Q3: My sample preparation uses protein precipitation, but I still see high background noise. What should I do? Protein precipitation, while simple, is not always effective at removing all matrix phospholipids. Consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) [2]. LLE can more effectively separate this compound from phospholipids, significantly reducing matrix effects.

Q4: I use PMSF to stabilize my samples. Could this be causing issues? Yes. While PMSF stabilizes ester-containing compounds, it and its hydrolytic product (PMSA) can be extracted and co-elute with your analyte, causing ion suppression or enhancement [2]. It is recommended to use SRM transitions to monitor the levels of PMSF and PMSA in your extracted samples to diagnose their contribution.

References

Technical Support Center: Optimizing Chromatography Conditions for Nevadensin Separation

Author: Smolecule Technical Support Team. Date: February 2026

Methodology Selection and Strategy

Understanding Nevadensin and Chromatography Selection

This compound is a polymethoxylated flavone that has been identified in various plant sources, including Limnophila aromatica and other medicinal herbs. This specialized metabolite features a flavone backbone structure with multiple methoxy functional groups, contributing to its relatively non-polar character and specific separation challenges. Its structural characteristics include the common C6-C3-C6 flavonoid skeleton with substitution patterns that significantly influence its chromatographic behavior [1] [2].

Reversed-Phase vs. Normal-Phase HPLC Selection Guide

When developing chromatography methods for this compound separation, the fundamental choice between reversed-phase and normal-phase systems dictates all subsequent optimization parameters:

Table: Decision Matrix for Chromatography Mode Selection

Factor Reversed-Phase HPLC Normal-Phase HPLC
Stationary Phase C8, C18 bonded silica Bare silica, cyano, diol phases
Mobile Phase Water-methanol, water-acetonitrile mixtures Hexane, heptane, ethyl acetate, isopropanol
Suitability for this compound Excellent for most applications Preferred for positional isomers or when reversed-phase fails
Retention Mechanism Hydrophobic interactions Polar interactions (hydrogen bonding, dipole-dipole)
Advantages Broad applicability, reproducible, compatible with MS detection Superior for separating small polarity differences, chiral separations
Typical Use Case First-line method for most this compound separations When reversed-phase provides insufficient resolution or for specific isomer separation

For most this compound applications, reversed-phase HPLC serves as the recommended starting point due to its versatility and reproducibility. However, when dealing with complex plant extracts containing structurally similar flavonoids or positional isomers, normal-phase HPLC may provide superior resolution of closely related compounds [3].

Comprehensive Method Development Workflow

The following workflow provides a systematic approach to this compound chromatography optimization:

G Start Start Method Development Mode Select Chromatography Mode (Reversed-Phase Recommended) Start->Mode Column Column Selection C18 for reversed-phase Silica for normal-phase Mode->Column MP Mobile Phase Optimization Organic modifier, pH, buffer Column->MP Gradient Gradient Program Optimization Initial/Final organic %, slope MP->Gradient Temperature Temperature Optimization 30-45°C typical range Gradient->Temperature Flow Flow Rate Optimization 0.8-1.5 mL/min for analytical Temperature->Flow Evaluate Evaluate Separation Resolution, efficiency, peak shape Flow->Evaluate Troubleshoot Troubleshoot if Needed Evaluate->Troubleshoot Troubleshoot->MP Adjust parameters Validate Method Validation Troubleshoot->Validate

Mobile Phase Optimization Strategies

Solvent Selection and Composition Optimization

The organic modifier selection significantly impacts this compound retention and selectivity in reversed-phase systems. Methanol and acetonitrile represent the most common choices, each offering distinct advantages:

Table: Organic Modifier Comparison for this compound Separation

Parameter Methanol Acetonitrile
Elution Strength Moderate Higher
Viscosity Higher (especially with water) Lower
UV Cutoff 205 nm 190 nm
Selectivity Effects Different hydrogen bonding interactions Different dipole interactions
Backpressure Higher Lower
Cost Lower Higher
Recommended Use When acetonitrile insufficiently resolves critical pairs First choice for most applications

Systematic optimization approach:

  • Begin with a binary gradient from 20% to 80% organic modifier over 20-30 minutes
  • Adjust the gradient slope to achieve k* (gradient retention factor) values between 2-10 for optimal resolution [4] [5]
  • For challenging separations, consider ternary solvent systems by adding a small percentage of isopropanol or THF to modify selectivity
pH and Buffer Optimization

Mobile phase pH critically influences the retention of ionizable compounds and can significantly impact this compound separation from co-extracted compounds:

Table: Buffer Selection Guide for this compound Chromatography

Buffer Type pH Range Concentration Compatibility Notes
Ammonium Formate 3.0-4.0 5-20 mM MS compatible Volatile, excellent for LC-MS
Ammonium Acetate 3.5-5.5 5-20 mM MS compatible Volatile, wider pH range
Phosphate 2.0-3.0; 6.0-8.0 5-50 mM UV detection Non-volatile, not for MS
Formic Acid 2.0-3.5 0.05-0.1% MS compatible Simple preparation, low pH
Trifluoroacetic Acid (TFA) 1.5-2.5 0.01-0.05% UV detection Ion-pairing properties, MS problematic

Critical pH optimization considerations:

  • Most flavones like this compound lack readily ionizable groups but pH affects residual silanols on stationary phase
  • Lower pH (2-3.5) generally provides better peak shape by suppressing silanol interactions
  • For compounds with ionizable functional groups in extracts, pH can dramatically impact selectivity
  • Maintain buffer concentration between 5-50 mM adequate buffering capacity without column damage [4]

System Optimization Parameters

Flow Rate and Temperature Effects

In gradient elution, flow rate influences retention factor (k*) and can be leveraged to optimize separation:

G F1 Double Flow Rate + Halve Gradient Time F2 Maintain Constant k* Similar Separation in Half Time F1->F2 F3 Alternative Approach: Double Column Length + Constant Flow/Gradient F1->F3 F4 Alternative Approach: Double Gradient Range + Constant Flow/Column F1->F4 F5 Evaluate Critical Peak Pair Resolution vs. Analysis Time F2->F5 F3->F5 F4->F5

The relationship between flow rate (F), gradient time (t₉), column volume (Vₘ), and gradient retention factor (k*) is expressed as:

k* = (t₉ × F) / (Vₘ × ΔΦ × S) [5]

Where:

  • k* = gradient retention factor
  • t₉ = gradient time (min)
  • F = flow rate (mL/min)
  • Vₘ = column void volume (mL)
  • ΔΦ = change in %B (expressed as decimal)
  • S = constant for specific compound (typically ~5 for small molecules)

Temperature optimization:

  • Increased temperature typically reduces retention time and backpressure
  • 30-45°C represents the optimal range for most this compound separations
  • Higher temperatures can improve efficiency but may compromise stability for some compounds
  • Maintain stable temperature to ensure retention time reproducibility
Column Selection and Maintenance

Column selection guidelines:

  • C18 stationary phases provide sufficient retention for this compound
  • Column dimensions: 150-250 mm length × 4.6 mm ID for analytical separations
  • Particle size: 3-5 μm for balanced efficiency and backpressure
  • Specialty phases (polar-embedded, phenyl, pentafluorophenyl) may improve selectivity for challenging separations

Column maintenance protocols are essential for reproducible this compound separation:

Table: Column Maintenance and Troubleshooting Protocol

Issue Prevention Remediation
Hydrophobic Collapse Maintain minimum 5-10% organic in mobile phase Flush with 95-100% strong solvent (ACN, IPA)
Clogged Inlet Frit Filter samples (0.2-0.45 μm), mobile phase Reverse flow direction (last resort)
Loss of Efficiency Regular washing, avoid pH >8 for silica Wash with 20-30 column volumes strong solvent
Retention Time Shift Proper equilibration, stable mobile phase Re-equilibrate with 10-20 column volumes
Peak Tailing Use appropriate buffer, endcapped columns Add amine modifiers (TEA) for basic compounds

Essential column washing procedure:

  • Post-analysis wash: 20-30 column volumes of mobile phase without buffers
  • Storage preparation: 10-20 column volumes of storage solvent (typically 70-80% methanol or acetonitrile)
  • Pre-analysis equilibration: 10-20 column volumes of starting mobile phase until stable baseline [6]

Troubleshooting Common Issues

Frequently Asked Questions and Solutions

Table: Comprehensive Troubleshooting Guide for this compound Separation

Problem Possible Causes Solutions Prevention
Broad or Tailing Peaks Column degradation, inappropriate mobile phase pH, contaminated column Flush column with strong solvent, adjust pH to 2-3.5, use quality buffers Regular column maintenance, mobile phase filtration
Retention Time Shifts Mobile phase variation, temperature fluctuations, column degradation Standardize mobile phase preparation, use column heater, replace aged column Consistent mobile phase preparation, temperature control
High Backpressure Clogged frit, column contamination, viscous mobile phase Filter samples, reverse flow briefly, increase temperature Sample filtration, mobile phase degassing, guard column use
Poor Resolution Suboptimal gradient, incorrect column temperature, inadequate method development Optimize gradient slope, adjust temperature, evaluate different columns Systematic method development, appropriate column selection
Baseline Noise/Drift Mobile phase contamination, air bubbles, detector issues Purge system, degas mobile phases, clean detector cell Use HPLC-grade solvents, proper degassing
Advanced Problem Resolution

Retention time instability in gradient elution:

  • Ensure adequate equilibration between runs (10-20 column volumes)
  • Verify mobile phase composition accuracy and mixer performance
  • Check for system leaks that affect gradient formation

Insufficient resolution of critical peak pairs:

  • Optimize flow rate as a selectivity parameter in gradient elution [5]
  • Consider temperature adjustments to alter selectivity
  • Evaluate different organic modifiers (methanol vs. acetonitrile) or ternary mixtures

Sample preparation-related issues:

  • For plant extracts, implement solid-phase extraction (SPE) cleanup to remove interfering compounds
  • Consider ultrasonic-assisted extraction with optimized parameters for consistent this compound extraction [7]
  • Apply response surface methodology (RSM) to optimize extraction conditions for maximal this compound recovery [8]

Advanced Applications and Scale-Up

Sample Preparation and Extraction Optimization

For this compound analysis in plant materials, efficient extraction is prerequisite to successful chromatography:

Ultrasound-Assisted Extraction (UAE) Optimization:

  • Solvent selection: 70-90% ethanol effectively extracts most flavonoids [7]
  • Temperature: 35-55°C range, balancing efficiency and compound stability
  • Time: 20-40 minutes typically sufficient
  • Liquid-to-solid ratio: 15:1 to 25:1 mL/g

Response Surface Methodology (RSM) application:

  • Use Box-Behnken or Central Composite designs to optimize multiple parameters simultaneously
  • Model interactions between time, temperature, and solvent composition
  • Target maximum extraction yield while minimizing solvent consumption and time [7] [8]
Large-Scale Purification Strategies

For preparative-scale this compound isolation, implement multidimensional approaches:

Offline Two-Dimensional Chromatography Workflow:

G Start Plant Material Extraction (UAE or MAE) Step1 Initial Enrichment (Macroporous Resin Column) Start->Step1 Step2 First Dimension Medium-Pressure LC Crude Fractionation Step1->Step2 Step3 Second Dimension High-Resolution HPLC Fine Separation Step2->Step3 Step4 Final Purification Sephadex LH-20 or Preparative HPLC Step3->Step4 End High-Purity this compound Step4->End

Preparative chromatography considerations:

  • Use macroporous adsorption resins (HPD417, HPD100, D101) for initial enrichment [7]
  • Implement stepwise elution to fractionate complex extracts
  • Apply offline 2D separation with orthogonal mechanisms (reversed-phase + normal-phase) for challenging purifications [9]
Alternative and Complementary Techniques

Capillary Electrophoresis (CE):

  • Useful for rapid method development and when HPLC fails
  • Different separation mechanism (charge-based) provides orthogonal selectivity
  • Modes: CZE (capillary zone electrophoresis), MEKC (micellar electrokinetic chromatography), NACE (nonaqueous CE) [2]

LC-MS Hyphenation:

  • Mass spectrometry provides definitive peak identification in complex extracts
  • High-resolution MS enables identification of unknown compounds in extracts
  • Affinity ultrafiltration-LC-MS techniques can screen for acetylcholinesterase inhibitors from complex mixtures [9] [10]

References

Comparative Analysis of Nevadensin Metabolism Across Species: Implications for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nevadensin and Its Pharmacological Significance

This compound (5,7-dihydroxy-6,8,4′-trimethoxyflavone) is a naturally occurring flavonoid predominantly found in medicinal plants such as Lysionotus pauciflorus Maxim. (commonly known as Shidiaolan in traditional Chinese medicine) and sweet basil (Ocimum basilicum). This compound has attracted significant scientific interest due to its diverse pharmacological activities, including anti-mycobacterium tuberculosis properties, antitussive effects, anti-inflammatory actions, and anti-hypertensive capabilities [1]. Historically, preparations containing this compound have been used in clinical practice in China for nearly three decades to treat conditions such as lymph node tuberculosis, cough with tachypnea, and rheumatic pains [2]. Understanding the metabolic fate of this compound across different species is crucial for evaluating its therapeutic potential and assessing any toxicological concerns that might arise from its bioactivation or interference with the metabolism of other compounds.

The metabolic processing of this compound exhibits significant interspecies variations that must be carefully characterized to facilitate extrapolation from animal models to humans in drug development. This comprehensive analysis synthesizes current research on this compound metabolism across experimental systems, focusing on comparative metabolite profiles, key metabolic pathways, pharmacokinetic parameters, and the methodological approaches used to characterize its disposition. Additionally, we explore how this compound's metabolism influences its biological activity, particularly its ability to modulate the bioactivation of other compounds through enzyme inhibition, and the implications of these findings for drug development strategies involving this natural product.

Metabolic Pathways and Metabolite Profiles

Comprehensive Metabolic Pathways of this compound

The metabolism of this compound proceeds through both phase I (functionalization) and phase II (conjugation) reactions, with the relative importance of each pathway varying significantly across species and experimental systems. Phase I metabolism primarily involves oxidation, hydrolysis, and demethylation reactions that introduce or unveil polar functional groups, making the compound more water-soluble and providing handles for subsequent phase II conjugation [1]. These initial transformations are predominantly mediated by cytochrome P450 enzymes present in hepatic microsomal preparations. The phase II metabolism of this compound consists mainly of glucuronide conjugation, sulfation, and to a lesser extent, methylation [1]. These conjugation reactions typically result in products with significantly enhanced water solubility, facilitating biliary and renal elimination.

The metabolic pathway of this compound is complex, generating numerous structurally distinct metabolites:

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Oxidation Oxidation This compound->Oxidation Demethylation Demethylation This compound->Demethylation Hydrolysis Hydrolysis This compound->Hydrolysis Glucuronidation Glucuronidation This compound->Glucuronidation Sulfation Sulfation This compound->Sulfation Methylation Methylation This compound->Methylation Oxidized_metabolites Oxidized_metabolites Oxidation->Oxidized_metabolites Demethylated_metabolites Demethylated_metabolites Demethylation->Demethylated_metabolites Hydrolyzed_metabolites Hydrolyzed_metabolites Hydrolysis->Hydrolyzed_metabolites Elimination Biliary & Renal Elimination Oxidized_metabolites->Elimination Demethylated_metabolites->Elimination Hydrolyzed_metabolites->Elimination Glucuronide_conjugates Glucuronide_conjugates Glucuronidation->Glucuronide_conjugates Sulfate_conjugates Sulfate_conjugates Sulfation->Sulfate_conjugates Methylated_metabolites Methylated_metabolites Methylation->Methylated_metabolites Glucuronide_conjugates->Elimination Sulfate_conjugates->Elimination Methylated_metabolites->Elimination

Comparative Metabolite Profiles Across Experimental Systems

The metabolic profile of this compound exhibits notable differences between in vivo and in vitro systems, as well as variations across cell lines and species. A comprehensive metabolism study using UHPLC-Q-TOF-MS/MS identified 23 metabolites in rat models (comprising 16 phase I and 7 phase II metabolites), while only 12 metabolites were detected in rat liver microsomes (10 phase I and 2 phase II metabolites) [1]. This discrepancy highlights the complementary nature of in vivo and in vitro systems, with in vivo models providing a more complete picture of overall metabolism, including extrahepatic metabolic contributions.

Table 1: Comparative Metabolite Profiles of this compound Across Experimental Systems

Experimental System Total Metabolites Phase I Metabolites Phase II Metabolites Predominant Pathways
Rat in vivo 23 16 7 Oxidation, Demethylation, Glucuronidation
Rat Liver Microsomes 12 10 2 Oxidation, Hydrolysis
Human HepG2 Cells Not specified Not specified Glucuronidation Glucuronidation
Human HT29 Cells Not specified Not specified Glucuronidation Glucuronidation

In human cell lines, glucuronide conjugation emerges as a particularly important metabolic pathway. Studies have demonstrated that this compound undergoes rapid glucuronidation in HT29 human colon carcinoma cells, whereas KG1 human bone marrow carcinoma cells show no metabolic capacity for this compound transformation [3]. This cell line-dependent metabolic capability has significant implications for the compound's tissue-specific toxicity and overall disposition. Further investigation revealed that in HepG2 human hepatoma cells, both this compound itself and its This compound-7-O-glucuronide metabolite accumulate intracellularly [3]. Proteomic analysis of UDP-glucuronosyltransferase (UGT) isoforms in these cell systems suggests that UGT1A6 and UGT1A1 are primarily responsible for this compound glucuronidation in humans [3].

Species-Specific Pharmacokinetic Profile

Absorption, Distribution, and Elimination in Rat Models

The pharmacokinetic behavior of this compound has been most extensively characterized in rat models, providing valuable insights into its in vivo disposition. Following oral administration to rats, this compound demonstrates rapid absorption, with the time to reach maximum plasma concentration (T~max~) occurring at approximately 0.46 hours [2]. This swift absorption suggests efficient gastrointestinal uptake, possibly facilitated by the compound's moderately lipophilic nature. The maximum plasma concentration (C~max~) achieved after oral dosing is reported to be 145.3 ± 47.5 ng/mL, while the area under the concentration-time curve (AUC~0-∞~) values reach 328.9 ± 108.9 ng·h/mL [2]. These parameters indicate that, despite rapid absorption, the systemic exposure to this compound is relatively limited, potentially due to significant first-pass metabolism in the liver and possibly the gut.

The elimination kinetics of this compound in rats is characterized by a rapid clearance from systemic circulation. The elimination half-life (t~1/2~) is approximately 0.79 hours, reflecting efficient metabolic conversion and removal [2]. The mean residence time (MRT~0-∞~) is reported to be about 1.88 hours, further supporting the transient nature of this compound in the systemic circulation [2]. This rapid elimination profile has important implications for dosing regimen design, suggesting that frequent administration might be necessary to maintain therapeutic concentrations. It is worth noting that the oral bioavailability of this compound is generally described as rather low, which is consistent with the observed extensive metabolism and rapid clearance [3].

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

Pharmacokinetic Parameter Value (Mean ± SD) Unit
T~max~ 0.46 ± 0.16 hours
C~max~ 145.3 ± 47.5 ng/mL
AUC~0-∞~ 328.9 ± 108.9 ng·h/mL
t~1/2~ 0.79 ± 0.17 hours
MRT~0-∞~ 1.88 ± 0.43 hours
Interspecies Variations in Pharmacokinetics

While comprehensive comparative pharmacokinetic studies across multiple species are limited, available evidence suggests significant interspecies differences in this compound disposition. Early studies referenced in current literature indicate that this compound is rapidly distributed and quickly eliminated in not only rats but also in dogs and monkeys [3]. However, the extent of metabolism and the specific metabolic pathways appear to vary across species, potentially due to differences in the expression and activity of key drug-metabolizing enzymes such as cytochrome P450 isoforms and UDP-glucuronosyltransferases.

These species-specific metabolic profiles have important implications for extrapolating pharmacological and toxicological findings from animal models to humans. The relatively low oral bioavailability observed in animal models, combined with extensive first-pass metabolism, suggests that this compound might undergo significant metabolic clearance in humans as well. However, the qualitative and quantitative differences in metabolite formation across species necessitate caution when attempting to predict human metabolism based solely on animal data. Future studies specifically designed to compare this compound pharmacokinetics across multiple species in a standardized manner would greatly enhance our understanding of these interspecies variations and improve the reliability of human pharmacokinetic predictions.

Methodological Approaches for Metabolic Studies

Analytical Techniques for Metabolite Identification

The comprehensive characterization of this compound metabolites has been facilitated by advanced analytical technologies, particularly ultra-high performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UHPLC-Q-TOF-MS/MS). This platform provides the high sensitivity, excellent resolution, and accurate mass measurement capabilities necessary to detect and identify often minor metabolites in complex biological matrices [1]. The analytical workflow typically involves chromatographic separation of metabolites followed by mass spectrometric detection that generates both precursor and product ion information, enabling structural elucidation of unknown metabolites.

Several sophisticated data acquisition and processing techniques have been employed to enhance metabolite detection. These include multiple mass defect filter (MMDF) combined with dynamic background subtraction (DBS), which significantly improves the ability to trace probable metabolites by reducing interference from biological matrix components [1]. Additionally, the use of key fragment ions (KFI) serves as a valuable tool for compound hunting and identification based on characteristic fragmentation patterns [1]. For targeted quantification of this compound in biological fluids, LC-MS/MS with multiple reaction monitoring (MRM) has been successfully employed, offering exceptional sensitivity with a lower limit of quantification significantly superior to earlier methods [2]. This high sensitivity is crucial for pharmacokinetic studies where compound concentrations in biological fluids can be extremely low.

Experimental Systems for Metabolism Studies

The investigation of this compound metabolism has utilized various in vitro and in vivo systems, each offering distinct advantages and limitations. The primary in vitro systems include rat liver microsomes, which provide a rich source of cytochrome P450 enzymes for studying phase I metabolism, and human liver S9 fractions, which contain both phase I and phase II enzymes [1]. Additionally, various human cell lines, including HepG2 hepatoma cells, HT29 colon carcinoma cells, and KG1 bone marrow carcinoma cells, have been employed to study this compound metabolism in more physiologically relevant systems [3]. These cell-based models offer the advantage of intact cellular architecture, including transporters and subcellular compartmentalization, which can significantly influence metabolic outcomes.

In vivo studies have primarily utilized rat models, with sample collection from blood (plasma), urine, and feces to provide a comprehensive picture of absorption, distribution, metabolism, and excretion [1]. The experimental workflow typically involves administration of this compound to animals, followed by sample collection at various time points, sample preparation (often using protein precipitation or liquid-liquid extraction), and subsequent LC-MS analysis. For certain specialized applications, such as the isolation and structural elucidation of glucuronide metabolites, NMR spectroscopy has been employed following metabolite purification from incubation mixtures, such as pig liver microsomes [3].

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Metabolite Identification Liver_microsomes Liver Microsomes/ Cell Lines LC_separation UHPLC Separation Liver_microsomes->LC_separation Animal_models Animal Models (Rat, Dog, Monkey) Sample_collection Sample Collection (Plasma, Urine, Feces) Animal_models->Sample_collection Protein_precipitation Protein Precipitation/ Extraction Sample_collection->Protein_precipitation Protein_precipitation->LC_separation MS_detection Q-TOF-MS/MS Detection LC_separation->MS_detection Data_acquisition Data Acquisition (MMDF + DBS) MS_detection->Data_acquisition Data_processing Data Processing Data_acquisition->Data_processing Metabolite_identification Metabolite Identification (Key Fragment Ions) Data_processing->Metabolite_identification Structural_elucidation Structural Elucidation (NMR for Isolated Metabolites) Metabolite_identification->Structural_elucidation

Biological Implications of this compound Metabolism

Modulation of Toxicity Through Metabolic Interventions

The metabolic fate of this compound significantly influences its toxicological profile, with particular importance placed on the balance between bioactivation and detoxification pathways. Research has demonstrated that metabolic conjugation, particularly glucuronidation, plays a protective role against this compound's cytotoxicity [3]. This phenomenon was clearly illustrated in comparative studies using human cell lines with varying metabolic capabilities. HT29 cells, which efficiently glucuronidate this compound, exhibit significantly higher resistance to its toxic effects compared to KG1 cells, which lack substantial glucuronidation capacity [3]. This correlation between metabolic capability and toxicity underscores the critical role of glucuronidation as a detoxification mechanism for this compound.

Beyond its own metabolic fate, this compound significantly influences the bioactivation and toxicity of other compounds through its potent inhibition of sulfotransferase (SULT) enzymes. Studies have revealed that this compound is an extremely effective SULT inhibitor, with a reported K~i~ value of 4 nM in both male rat and human liver fractions [4]. This inhibition has profound implications for reducing the carcinogenic potential of certain compounds. For instance, this compound reduces DNA adduct formation from the procarcinogens estragole and methyleugenol by inhibiting their SULT-mediated bioactivation to reactive intermediates [4] [5] [6]. Physiologically based biokinetic (PBBK) modeling predicts that co-administration of estragole with this compound at molar ratios reflecting their natural occurrence in basil can result in up to 100% inhibition of the ultimate carcinogenic metabolite formation, assuming complete uptake of this compound [4]. Even with only 1% uptake of this compound, the inhibition would still exceed 83%, highlighting the remarkable potency of this natural flavonoid in modulating the metabolic activation of dietary carcinogens [4].

Implications for Drug Development and Safety Assessment

The metabolic profile of this compound has several important implications for drug development strategies and safety assessment of natural products. The species-specific differences in this compound metabolism emphasize the necessity of conducting thorough comparative metabolism studies during preclinical development to identify appropriate animal models that most closely reflect human metabolic patterns. Furthermore, the low oral bioavailability observed in animal models, attributed to extensive first-pass metabolism, suggests that formulation approaches to enhance bioavailability or alternative routes of administration might be necessary if systemic exposure is required for therapeutic efficacy.

The potent SULT inhibition by this compound warrants careful consideration of potential drug-drug interactions or food-drug interactions when developing pharmaceutical formulations containing this compound. While this inhibitory activity may be beneficial in reducing the carcinogenic risk from certain dietary compounds, it could potentially interfere with the metabolism and disposition of concurrently administered drugs that rely on SULT-mediated metabolism. Additionally, the cell line-dependent toxicity of this compound, correlated with metabolic capability, highlights the importance of selecting appropriate in vitro models for toxicity screening that accurately reflect the metabolic competence of target tissues in humans. These considerations should be integrated into the overall development strategy for this compound or this compound-containing preparations to ensure both efficacy and safety.

Conclusion and Future Perspectives

The comprehensive analysis of this compound metabolism across species reveals a complex metabolic profile characterized by significant interspecies variations and system-dependent differences. The compound undergoes extensive transformation through both phase I (oxidation, demethylation, hydrolysis) and phase II (glucuronidation, sulfation) metabolic pathways, with the relative importance of each pathway varying across experimental systems and species. The pharmacokinetic profile of this compound is marked by rapid absorption, limited systemic exposure, and quick elimination, attributes that must be carefully considered in therapeutic development. From a methodological perspective, the application of advanced UHPLC-Q-TOF-MS/MS platforms, coupled with sophisticated data mining techniques, has been instrumental in characterizing the diverse metabolite spectrum of this compound.

References

Nevadensin: Core Structure & Reported Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

Nevadensin (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a flavone compound found in plants like Lysionotus pauciflorus [1] [2]. The table below outlines its core structure and documented activities relevant to drug discovery.

Feature Description
Chemical Name 5,7-dihydroxy-6,8,4'-trimethoxyflavone [2]
Core Structure Flavone skeleton [1]
Key Structural Features & Positioning of functional groups on the A and B rings: 5-OH, 7-OH, 6-OCH₃, 8-OCH₃, 4'-OCH₃ [1]

| Reported Biological Activities | • Anti-cancer (HCC, colon cancer) [2] • Anti-inflammatory [1] [2] • Anti-microbial & Anti-tubercular [1] [2] |

SAR Insights and Potential Analog Modifications

While direct studies on this compound analogs are scarce, general principles of flavonoid biochemistry and one biosynthesis study point to key structural features that influence its activity. The SAR of this compound appears to be significantly influenced by the specific hydroxylation and glycosylation pattern on its flavone skeleton [1].

The diagram below summarizes the hypothesized impact of modifying different sites on the this compound molecule, based on the available information.

This compound This compound Node5 5-Position (OH) • Glycosylation site • Potential impact on solubility and activity This compound->Node5 Node7 7-Position (OH) • Primary glycosylation site • Crucial for activity This compound->Node7 Node6 6-Position (OCH₃) • Formed by specific CYP450 hydroxylation This compound->Node6 Node8 8-Position (OCH₃) • Formed by specific CYP450 hydroxylation This compound->Node8

Key Experiments and Workflows for SAR Analysis

For a researcher looking to establish SAR, the following experimental approaches, as reflected in the literature, are highly relevant.

  • In Vitro Anti-Cancer Activity Assay

    • Objective: To evaluate the effect of this compound on hepatocellular carcinoma (HCC) cell proliferation and apoptosis [2].
    • Cell Lines: HepG2, Hep3B.
    • Key Methodologies:
      • Cell Viability: CCK-8 assay.
      • Proliferation: EdU (5-ethynyl-2'-deoxyuridine) labeling.
      • Apoptosis: Flow cytometry (Annexin V-FITC/PI staining) and Hoechst 33258 staining for nuclear morphology.
      • Protein Analysis: Western blotting for detecting cleavage of Caspase-3, Caspase-9, and PARP.
    • Key Finding: this compound inhibits HCC cell growth by inducing cell cycle arrest and apoptosis [2].
  • Mechanism of Action Studies

    • Objective: To identify the signaling pathways modulated by this compound [2].
    • Methodology:
      • Transcriptomic Analysis: RNA sequencing (RNAseq) of treated vs. untreated HCC cells.
      • Pathway Analysis: KEGG enrichment analysis of differentially expressed genes.
      • Validation: Western blot to confirm protein phosphorylation and levels in the Hippo pathway (e.g., p-MST1, p-LATS1, p-YAP).
    • Key Finding: this compound activates the Hippo pathway, leading to phosphorylation and degradation of the oncoprotein YAP, thereby overcoming sorafenib resistance in HCC [2].
  • Biosynthetic Pathway Enzymology

    • Objective: To identify enzymes responsible for key decorations on the this compound scaffold [1].
    • Methodology:
      • Multi-omics Analysis: Full-length transcriptomic (SMRT, NGS) and metabolomic (UPLC-MS/MS) profiling of L. pauciflorus.
      • Heterologous Expression: Candidate CYP450s and UGTs were expressed in S. cerevisiae and E. coli.
      • In vitro/In vivo Functional Assay: Testing the enzymes' activity on proposed substrates (e.g., apigenin) to confirm their function.
    • Key Finding: CYP82D-8 and CYP82D-1 specifically hydroxylate the 6- or 8- position of the A-ring, while LpUGT95 catalyzes 7-O-glucosylation [1]. This workflow is crucial for understanding which modifications nature can effect, guiding synthetic biology approaches for analog production.

Research Outlook

The current research landscape suggests several promising directions for developing a comprehensive SAR guide for this compound analogs:

  • Synthetic Modification: Focus on synthesizing analogs with systematic changes at the 5, 6, 7, and 8 positions, including varying glycosyl groups at the 5 and 7 hydroxyls.
  • Potency and ADMET Optimization: Evaluate new analogs not only for increased potency but also for improved drug-like properties, such as metabolic stability and solubility, which are critical in drug development [3].
  • Broader Activity Screening: Test analogs against a wider panel of cancer cell lines and diseases, such as tuberculosis, to expand the therapeutic scope.

References

validating nevadensin molecular targets in silico in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Validated Molecular Targets of Nevadensin

The table below summarizes the key molecular targets of this compound and the experimental evidence supporting their validation.

Molecular Target / Pathway Experimental Model Key Findings Reported Values (e.g., IC₅₀, Effective Concentration)

| Topoisomerase I (Topo I) | In vitro enzymatic assays; Human colon carcinoma (HT29) cells [1] | Identified as a Topo I poison; triggers DNA damage, cell cycle arrest, and apoptosis [1]. | Partial inhibition of Topo I in vitro: ≥100 μM [1]. Strong cytotoxic effect in KG1 cells (IC₅₀): ~25 μM (48h) [2]. Weaker effect in HT29 cells (IC₅₀): >500 μM (48h) [2]. | | Hippo Signaling Pathway | Human hepatocellular carcinoma cells (HepG2, Hep3B); RNA sequencing [3] | Activates the Hippo pathway kinase cascade (MST1/2, LATS1/2), leading to phosphorylation and degradation of the oncoprotein YAP [3]. | Induces phosphorylation of key Hippo pathway proteins (MST1, LATS1, YAP). Synergizes with sorafenib to inhibit HCC cell growth [3]. | | Sulfotransferases (SULT) | Primary rat hepatocytes; In vivo rat model; PBPK modeling [4] | Inhibits SULT-mediated bioactivation of the carcinogen estragole, reducing DNA adduct formation [4]. | In vivo reduction of estragole-DNA adducts in rat liver: 36% [4]. PBPK models suggest more potent inhibition is possible in humans [4]. | | Cytochrome P450 (CYP) Enzymes | In vitro enzyme inhibition assays [2] | Inhibits various CYP isoforms, impacting the metabolism of other compounds [2]. | Reported as an inhibitor of CYP3A4, 2C19, and 2C8 [2]. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies derived from the cited studies.

Topoisomerase I Poisoning

This protocol is used to identify compounds that stabilize the DNA-Topo cleavage complex [1].

  • In vitro Topo I Inhibition & Poisoning:
    • Relaxation Assay: A supercoiled plasmid DNA is incubated with Topo I enzyme and the test compound (this compound, 1-500 µM). Reaction products are analyzed by agarose gel electrophoresis. A reduction in relaxed DNA indicates enzyme inhibition.
    • ICE Assay (In Vivo Complex of Enzyme): Treated cells (e.g., HT29) are lysed with a detergent-containing buffer to trap Topo proteins covalently linked to DNA. The DNA is sheared and purified, and the amount of covalently bound Topo I is quantified via immunoblotting. An increase indicates Topo I poisoning.
  • Cellular Phenotype Assessment:
    • DNA Damage: Measured using the alkaline Comet assay 2 hours after treatment.
    • Cell Viability: Assessed using assays like resazurin reduction 24-48 hours after treatment.
    • Apoptosis: Analyzed via flow cytometry (Annexin V/PI staining) and caspase-3/9 activity assays 24 hours after treatment.
Hippo Pathway Activation

This protocol determines if a compound activates this tumor-suppressive pathway [3].

  • RNA Sequencing & Analysis: Treated and control HCC cells are subjected to total RNA extraction. RNA-Seq data is analyzed to identify Differentially Expressed Genes (DEGs), which are then used for KEGG pathway enrichment analysis to pinpoint the Hippo pathway.
  • Western Blot Verification: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against key Hippo pathway components:
    • Phospho-MST1/2 (activated kinase)
    • Phospho-LATS1/2 (activated kinase)
    • Phospho-YAP (inactivated, targeted for degradation)
    • Total YAP (to show overall reduction)
  • Functional Synergy Assay: Cell viability is measured (e.g., CCK-8 assay) after treatment with this compound alone, sorafenib alone, or their combination. A combination index is calculated to confirm synergy.
SULT Inhibition & PBPK Modeling

This integrated approach validates target engagement and predicts human translatability [4].

  • In vivo Validation: Estragole (carcinogen) is co-administered with this compound to rats at a ratio mimicking their co-occurrence in basil. DNA is isolated from the liver, and the levels of specific estragole-DNA adducts are quantified using suitable analytical methods (e.g., LC-MS/MS). A significant reduction in adducts confirms SULT inhibition.
  • PBPK Model Refinement: A previously developed model for estragole is refined by incorporating a submodel for this compound pharmacokinetics. The model is calibrated using in vivo rat data and then used to simulate and predict the extent of SULT inhibition and DNA adduct formation in humans based on interspecies physiological and metabolic differences.

Pathway and Workflow Diagrams

The following diagrams illustrate the key anti-cancer mechanism of this compound and the workflow for its experimental validation.

G cluster_topoisomerase Topoisomerase I Poisoning Pathway cluster_hippo Hippo Pathway Activation This compound This compound TopoI Topoisomerase I (Topo I) This compound->TopoI Binds and Stabilizes Cleavage Complex HippoKinases Activation of MST1/2 & LATS1/2 This compound->HippoKinases DNADamage DNA Double-Strand Breaks TopoI->DNADamage CellCycleArrest Cell Cycle Arrest (G2/M) DNADamage->CellCycleArrest Apoptosis Mitochondrial Apoptosis DNADamage->Apoptosis Caspases Activation of Caspase-9 & Caspase-3 Apoptosis->Caspases YAPPhos YAP Phosphorylation HippoKinases->YAPPhos YAPDegradation YAP Degradation YAPPhos->YAPDegradation TumorGrowth Inhibition of Tumor Growth YAPDegradation->TumorGrowth SorafenibSynergy Sensitization to Sorafenib YAPDegradation->SorafenibSynergy

Diagram 1: Key Anti-Cancer Mechanisms of this compound. The flowchart illustrates how this compound simultaneously poisons Topoisomerase I and activates the Hippo pathway, leading to coordinated cell death and inhibition of tumor growth.

G cluster_in_vitro In Vitro & Cellular Assays cluster_in_vivo In Vivo & Translational Modeling Start Target Validation Workflow Step1 1. Target Identification (e.g., via in silico prediction) Start->Step1 Step2 2. In Vitro Enzymatic Assays (e.g., Topo relaxation, SULT activity) Step1->Step2 Step3 3. Cellular Phenotype Analysis (Viability, Apoptosis, Cycle, DNA Damage) Step2->Step3 Step4 4. Omics Analysis (RNA-Seq, Proteomics) Step3->Step4 Step5 5. In Vivo Animal Studies (e.g., tumor models, PK/PD) Step4->Step5 Validated Targets Step6 6. Physiologically Based Biokinetic (PBBK) Modeling Step5->Step6 Step7 7. Human Effect Prediction Step6->Step7

Diagram 2: Experimental Workflow for Validating this compound's Molecular Targets. This workflow outlines a multi-step process from initial identification to translational prediction, integrating in vitro, cellular, in vivo, and computational methods.

Important Research Considerations

When interpreting these findings, keep the following in mind:

  • Cell-Specific Variability: this compound's cytotoxicity varies significantly between cell lines, which is partly attributed to differences in metabolic competence (e.g., expression levels of UGT enzymes that conjugate and detoxify this compound) [2].
  • Distinct Target Mechanisms: Note that while this compound inhibits SULT and CYP enzymes, it acts as a poison of Topoisomerase I (stabilizing the DNA-enzyme complex) and an activator of the Hippo pathway.
  • Computational Gap: While general reviews on in silico target prediction methods (like network-based analysis and molecular docking) exist [5] [6], their specific application to this compound is not detailed in the available literature. Future work could focus on using these computational approaches to identify novel, unexplored targets for this compound.

References

comparative antioxidant activity nevadensin other flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Computational Framework for Antioxidant Comparison

Computational chemistry provides a powerful strategy for comparing flavonoids by calculating key parameters that define antioxidant potential [1]. The table below outlines the primary computational descriptors used to predict and compare antioxidant efficacy.

Analysis Type Key Descriptors What It Reveals about Antioxidant Activity
Electronic Structure HOMO/LUMO energies, Energy gap (Egap) [1] Electron-donating/accepting ability; kinetic stability of the molecule.
Thermodynamic Analysis Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Affinity (PA) [1] Energetic favorability of hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.
Kinetic Analysis Reaction rate constants [1] Speed of the reaction between the flavonoid and a free radical.

This computational approach allows for a standardized comparison of fundamental properties before moving to resource-intensive lab experiments [1].

Key Experimental Assays for Validation

After computational screening, experimental assays are crucial for validation. The following workflows are standard for evaluating antioxidant activity. The first diagram illustrates the logical relationship between different types of validation assays, progressing from simple chemical tests to complex biological models.

G Start Start: Validate Antioxidant Activity InVitro In Vitro Assays (Simple chemical systems) Start->InVitro Cell Cell-Based Assays (In situ models) Start->Cell InVivo In Vivo Models (Living organisms) Start->InVivo DPPH DPPH Assay (Free radical scavenging) InVitro->DPPH FRAP FRAP Assay (Reducing power) InVitro->FRAP ABTS ABTS Assay (Radical cation scavenging) InVitro->ABTS Lipid Lipid Peroxidation Inhibition InVitro->Lipid ROS Measure ROS reduction in cell cultures Cell->ROS Viability Cell viability under oxidative stress Cell->Viability Biomarkers Measure biomarkers: SOD, CAT, GPx, GSH, MDA InVivo->Biomarkers Disease Disease models: DSS-induced colitis, etc. InVivo->Disease

The next diagram outlines a potential high-level workflow that integrates these methods for a systematic comparison of flavonoids.

G Comp 1. Computational Screening (DFT calculations for BDE, IP, etc.) InVitro 2. In Vitro Validation (DPPH, FRAP, ABTS, ORAC assays) Comp->InVitro Prioritizes top candidates InVivo 3. In Vivo & Ex Vivo Models (e.g., Drosophila, murine models) InVitro->InVivo Confirms activity in biological system Mech 4. Mechanistic Studies (e.g., Nrf2 pathway activation) InVivo->Mech Elucidates molecular targets & pathways

Available Data on Nevadensin and Comparative Context

While a direct comparison is lacking, one study identified This compound as a major constituent in an ethanol extract of Chiliadenus montanus that demonstrated significant antioxidant activity (IC₅₀ = 322.1 µg/mL in the DPPH assay) and selective cytotoxicity against lung cancer cell lines [2]. This suggests its potential, but its individual contribution versus other compounds in the extract was not isolated.

For context, other studies highlight flavonoids frequently used as benchmarks in antioxidant research, which would be essential for a comparative guide:

  • Quercetin and Kaempferol: Often show strong activity. One study on grass ecotypes found a gray-green variant had 25% more quercetin and 33% more kaempferol, correlating with enhanced antioxidant capacity [3].
  • Astragalin and Isoquercitrin: Were identified as among the most abundant flavonoids in hawk tea, contributing significantly to its overall antioxidant activity [4].

Research Gaps and Future Directions

The current literature confirms this compound's presence in active plant extracts but lacks quantitative, side-by-side experimental data comparing its antioxidant efficacy to reference flavonoids using standardized protocols.

To build a comprehensive comparison guide for professionals, the following actions are recommended:

  • Perform Computational Studies: Calculate and compare the thermodynamic (BDE, IP, PA) and kinetic parameters for this compound versus flavonoids like quercetin, kaempferol, and myricetin [1].
  • Conduct Systematic Experiments: Use a standardized panel of in vitro assays (DPPH, FRAP, ORAC, etc.) on purified compounds to generate comparable quantitative data (IC₅₀, TEAC values) [5] [6].
  • Investigate Mechanism of Action: Move beyond simple scavenging assays to study activation of cellular antioxidant pathways like Nrf2, which is a key mechanism for many bioactive flavonoids [7] [8].

References

Author: Smolecule Technical Support Team. Date: February 2026

Polymethoxyflavone (PMF) Anti-inflammatory Effects Anti-cancer Effects (Tested Cell Lines) Key Proposed Mechanisms & Notes
Tangeretin Inhibits NO, TNF-α, IL-6; suppresses Cox-2, iNOS [1] [2] Significant anti-proliferative effect (PC-3, DU145 prostate cancer) [1] [2] Synergistically enhances cytotoxicity of mitoxantrone; partially via PTEN/AKT pathway activation [1] [2]
Nobiletin Inhibits NO, TNF-α, IL-6; suppresses Cox-2, iNOS [1] [2] Reduces cell viability, arrests cell cycle (various lines) [1] Promotes apoptosis via p53 expression or Bax/Bcl-2 ratio [1]
5-Demethylnobiletin Inhibits NO, TNF-α, IL-6; suppresses Cox-2, iNOS [1] [2] Inhibitory effects (colon cancer HCT116, HT29; gastric cancer) [1] Lowers colon tumor incidence in vivo; more potent antioxidant than nobiletin due to hydroxy group [1] [3]
Sinensetin Inhibits NO, TNF-α, IL-6; suppresses Cox-2, iNOS [1] [2] Information not specified in results Studied for vasorelaxant activity via CaV1.2 channel blockade [3]
Tetramethyl-O-scutellarin Inhibits NO, TNF-α, IL-6; suppresses Cox-2, iNOS [1] [2] Information not specified in results Also known as 5,6,7,4'-tetramethoxyflavone [1]

Detailed Experimental Protocols from the Research

The data in the table above was generated using standardized biomedical research models. Here are the key methodologies cited in the studies.

  • In Vitro Anti-inflammatory Assessment: The anti-inflammatory activity of the PMFs was evaluated using macrophage cell models (like RAW 264.7 cells). The cells were stimulated with inflammatory agents (e.g., lipopolysaccharide), and the production of inflammatory markers, including nitric oxide (NO), TNF-α, IL-6, Cox-2, and iNOS, was measured using techniques like the Griess assay, ELISA, and quantitative PCR [1] [4].
  • In Vitro Anti-cancer Assessment: The anti-proliferative effects on cancer cell lines (e.g., prostate cancer PC-3 and DU145) were primarily assessed using the MTT assay. This colorimetric assay measures the activity of cellular enzymes that reduce the yellow tetrazolium dye MTT to purple formazan, indicating cell viability and proliferation [1].
  • Compound Isolation and Identification: PMFs were isolated from citrus peels (e.g., Citrus tangerina 'Dahongpao'). The process involved extraction with solvents like ethanol, enrichment using macroporous resin chromatography, and final purification with preparative high-performance liquid chromatography (prep-HPLC). The isolated compounds were identified using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [1] [3].

Research Workflow for PMF Comparison

The following diagram illustrates the general experimental workflow used in the cited studies to compare the biological activities of different PMFs, from preparation to mechanistic investigation.

Start Start: Citrus Peel Material A Extraction & Isolation Start->A B Compound Identification (NMR, MS) A->B C Biological Activity Screening B->C D1 Anti-inflammatory Assays (Macrophages, NO, Cytokines) C->D1 D2 Anti-cancer Assays (MTT, Cell Viability) C->D2 E Mechanism Investigation (e.g., PTEN/AKT pathway) D1->E D2->E End Comparative Analysis E->End

References

validating nevadensin mechanism of action across experimental models

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Validating Nevadensin's Mechanism of Action

The goal of validating a compound's mechanism of action (MoA) is to build cumulative evidence from various models, progressing from simplified cellular systems to more complex physiological environments [1]. The integration of computational and experimental methods is a powerful approach in modern drug development [2] [1].

The table below outlines the types of experimental models and key assays you would use to build this evidence.

Experimental Model Key Assays & Readouts Primary Objective Data Output
Cellular (In Vitro) Target-binding assays (e.g., SPR, FRET), gene expression (qPCR, RNA-seq), protein analysis (Western blot, ELISA), cell viability (MTT) Confirm direct target interaction and proximal downstream effects in a controlled system. Binding affinity (KD, IC50), changes in mRNA/protein levels, pathway modulation.
Tissue/Organoid Contractile force, electrophysiology, biomarker release, morphological changes (imaging) Determine functional effects in a more complex, multicellular context that mimics native tissue. Functional response metrics (e.g., percent inhibition), tissue-specific biomarker concentrations.
Animal (In Vivo) Disease-specific behavioral tests, physiological monitoring, post-mortem tissue analysis (histology, biomarker levels). Assess efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and safety in a whole organism. Efficacy scores (e.g., pain reduction), plasma concentration over time (PK curves), histopathology reports.

Detailed Experimental Protocols

To ensure your findings are reliable and reproducible, it's crucial to follow detailed and standardized protocols. The SPIRIT guidelines for clinical trials recommend that protocols explicitly state all key methodological details so readers don't have to infer what was done [3]. Here is how you can apply this principle to pre-clinical experiments:

  • Target Engagement and Signaling Assays:

    • Methodology: Use techniques like Surface Plasmon Resonance (SPR) to measure direct binding affinity between this compound and its purported protein target. In cell-based models, apply this compound and measure downstream signaling events. For example, if the target is a kinase, use phospho-specific antibodies in a Western blot to track changes in phosphorylation of the kinase and its substrates over time and at different doses of this compound [2].
    • Key Details to Report: Cell line and passage number, concentration range of this compound used, treatment duration, specific antibodies and their dilutions, method of image quantification, and the number of experimental replicates.
  • Phenotypic Response in Functional Assays:

    • Methodology: In tissue or organoid models, measure the functional outcome of target engagement. For instance, if this compound is hypothesized to be a smooth muscle relaxant, its application should reduce contractile force in an isolated tissue bath assay.
    • Key Details to Report: Source of the tissue/organoid, physiological conditions of the assay (e.g., temperature, buffer composition), reference standards used (e.g., a known relaxant like papaverine), and the equipment used for force measurement. Data should be presented as mean ± SEM from multiple biological replicates.
  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Animal Studies:

    • Methodology: This integrates the time-course of the drug in the body (pharmacokinetics, PK) with the intensity of its measured effect (pharmacodynamics, PD). Administer this compound to animal models and collect serial blood samples to measure drug concentration. Simultaneously, record a key pharmacodynamic endpoint (e.g., reduction in inflammation). Use a compartment model to describe the PK data and an Emax model to link plasma concentration to the effect [2].
    • Key Details to Report: Animal species, strain, and sex; route of administration; dosing regimen; sampling schedule; analytical method for quantifying this compound (e.g., LC-MS/MS); and the specific PK/PD model equations and fitting procedures.

Workflow and Pathway Visualization

To clearly communicate the experimental strategy and the hypothesized MoA, visual diagrams are invaluable. Below are Graphviz (DOT language) scripts you can use to generate these visuals.

The first diagram outlines the overall validation workflow, moving from computational to in vivo models.

Start Hypothesized MoA Comp In Silico Analysis (Molecular Docking) Start->Comp Vitro In Vitro Validation (Target & Pathway Assays) Comp->Vitro Identifies binding pose & affinity Vivo In Vivo Validation (PK/PD & Efficacy) Vitro->Vivo Confirms cellular target engagement Integrate Data Integration & MoA Confirmation Vivo->Integrate Links systemic exposure to effect

The second diagram illustrates a potential signaling pathway that could be perturbed by this compound, showing the key nodes and processes to measure.

ExtSignal Extracellular Signal Receptor Membrane Receptor ExtSignal->Receptor Kinase Kinase A Receptor->Kinase Phosphorylation TF Transcription Factor Kinase->TF Activation Response Cellular Response (Proliferation, Apoptosis) TF->Response This compound This compound This compound->Receptor Inhibits This compound->Kinase Inhibits

Critical Considerations for Robust Validation

When conducting your comparison, be aware of these common challenges and how to address them:

  • Bridging Model Discrepancies: A compound's effect in a pure cellular system can differ in a tissue or whole animal due to factors like metabolism, tissue penetration, and compensatory mechanisms [1]. Always measure the parent compound and major metabolites in your in vivo studies to confirm the active species.
  • Leveraging Integrated Approaches: To overcome the limitations of any single method, consider a hybrid strategy. For example, you can use a Quantitative Systems Pharmacology (QSP) model to define the key experiments, and then use machine learning to analyze the high-dimensional data (e.g., from transcriptomics) to identify novel biomarkers or refine the MoA hypothesis [1].
  • Ensuring Data Quality: For AI/ML analysis, the shift towards using high-quality, real-world data for training models is becoming increasingly important to produce reliable and clinically relevant predictions [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

344.08960285 Da

Monoisotopic Mass

344.08960285 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

10176-66-6

Wikipedia

Nevadensin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
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2: Liu H, Yan C, Li C, Lin L. LC-MS/MS determination of nevadensin in rat plasma and its application in pharmacokinetic studies. J Pharm Biomed Anal. 2013 Feb 23;74:56-61. doi: 10.1016/j.jpba.2012.10.021. Epub 2012 Nov 1. PubMed PMID: 23245233.
3: Alhusainy W, Williams GM, Jeffrey AM, Iatropoulos MJ, Taylor S, Adams TB, Rietjens IM. The natural basil flavonoid nevadensin protects against a methyleugenol-induced marker of hepatocarcinogenicity in male F344 rat. Food Chem Toxicol. 2014 Dec;74:28-34. doi: 10.1016/j.fct.2014.08.016. Epub 2014 Sep 10. PubMed PMID: 25218219.
4: Bernhardt B, Bernáth J, Gere A, Kókai Z, Komáromi B, Tavaszi-Sárosi S, Varga L, Sipos L, Szabó K. The Influence of Cultivars and Phenological Phases on the Accumulation of Nevadensin and Salvigenin in Basil (Ocimum basilicum). Nat Prod Commun. 2015 Oct;10(10):1699-702. PubMed PMID: 26669105.
5: Végh K, Riethmüller E, Hosszú L, Darcsi A, Müller J, Alberti Á, Tóth A, Béni S, Könczöl Á, Balogh GT, Kéry Á. Three newly identified lipophilic flavonoids in Tanacetum parthenium supercritical fluid extract penetrating the Blood-Brain Barrier. J Pharm Biomed Anal. 2018 Feb 5;149:488-493. doi: 10.1016/j.jpba.2017.11.029. Epub 2017 Nov 16. PubMed PMID: 29182998.
6: Alhusainy W, Paini A, Punt A, Louisse J, Spenkelink A, Vervoort J, Delatour T, Scholz G, Schilter B, Adams T, van Bladeren PJ, Rietjens IM. Identification of nevadensin as an important herb-based constituent inhibiting estragole bioactivation and physiology-based biokinetic modeling of its possible in vivo effect. Toxicol Appl Pharmacol. 2010 Jun 1;245(2):179-90. doi: 10.1016/j.taap.2010.02.017. Epub 2010 Mar 11. Erratum in: Toxicol Appl Pharmacol. 2010 Sep 15;247(3):250. PubMed PMID: 20226806.
7: Alhusainy W, Paini A, van den Berg JH, Punt A, Scholz G, Schilter B, van Bladeren PJ, Taylor S, Adams TB, Rietjens IM. In vivo validation and physiologically based biokinetic modeling of the inhibition of SULT-mediated estragole DNA adduct formation in the liver of male Sprague-Dawley rats by the basil flavonoid nevadensin. Mol Nutr Food Res. 2013 Nov;57(11):1969-78. doi: 10.1002/mnfr.201300144. Epub 2013 Jul 26. PubMed PMID: 23894034.
8: Liang C, Zhang X, Diao X, Liao M, Sun Y, Zhang L. Metabolism profiling of nevadensin in vitro and in vivo by UHPLC-Q-TOF-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 May 1;1084:69-79. doi: 10.1016/j.jchromb.2018.03.032. Epub 2018 Mar 16. PubMed PMID: 29573625.
9: Berim A, Gang DR. The roles of a flavone-6-hydroxylase and 7-O-demethylation in the flavone biosynthetic network of sweet basil. J Biol Chem. 2013 Jan 18;288(3):1795-805. doi: 10.1074/jbc.M112.420448. Epub 2012 Nov 26. PubMed PMID: 23184958; PubMed Central PMCID: PMC3548489.
10: Wang YQ, Weng ZM, Dou TY, Hou J, Wang DD, Ding LL, Zou LW, Yu Y, Chen J, Tang H, Ge GB. Nevadensin is a naturally occurring selective inhibitor of human carboxylesterase 1. Int J Biol Macromol. 2018 Dec;120(Pt B):1944-1954. doi: 10.1016/j.ijbiomac.2018.09.178. Epub 2018 Sep 27. PubMed PMID: 30268757.
11: Liu Y, Wagner H, Bauer R. Nevadensin glycosides from Lysionotus pauciflorus. Phytochemistry. 1996 Jul;42(4):1203-5. PubMed PMID: 8688190.
12: Berim A, Gang DR. Characterization of two candidate flavone 8-O-methyltransferases suggests the existence of two potential routes to nevadensin in sweet basil. Phytochemistry. 2013 Aug;92:33-41. doi: 10.1016/j.phytochem.2013.05.001. Epub 2013 Jun 6. PubMed PMID: 23747095.
13: Berim A, Kim MJ, Gang DR. Identification of a unique 2-oxoglutarate-dependent flavone 7-O-demethylase completes the elucidation of the lipophilic flavone network in basil. Plant Cell Physiol. 2015 Jan;56(1):126-36. doi: 10.1093/pcp/pcu152. Epub 2014 Nov 6. PubMed PMID: 25378691.
14: Tong X, Xiao X, Li G. On-line coupling of dynamic microwave-assisted extraction with high-speed counter-current chromatography for continuous isolation of nevadensin from Lyeicnotus pauciflorus Maxim. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Aug 15;879(24):2397-402. doi: 10.1016/j.jchromb.2011.06.035. Epub 2011 Jul 2. PubMed PMID: 21775221.
15: van den Berg SJ, Klaus V, Alhusainy W, Rietjens IM. Matrix-derived combination effect and risk assessment for estragole from basil-containing plant food supplements (PFS). Food Chem Toxicol. 2013 Dec;62:32-40. doi: 10.1016/j.fct.2013.08.019. Epub 2013 Aug 16. PubMed PMID: 23959103.
16: Sestili P, Ismail T, Calcabrini C, Guescini M, Catanzaro E, Turrini E, Layla A, Akhtar S, Fimognari C. The potential effects of Ocimum basilicum on health: a review of pharmacological and toxicological studies. Expert Opin Drug Metab Toxicol. 2018 Jul;14(7):679-692. doi: 10.1080/17425255.2018.1484450. Epub 2018 Jun 11. Review. PubMed PMID: 29865879.
17: Vieira RF, Grayer RJ, Paton AJ. Chemical profiling of Ocimum americanum using external flavonoids. Phytochemistry. 2003 Jul;63(5):555-67. PubMed PMID: 12809716.
18: Luo W, Wen Y, Tu Y, Du H, Li Q, Zhu C, Li Y. A New Flavonoid Glycoside from Lysionotus pauciflorus. Nat Prod Commun. 2016 May;11(5):621-2. PubMed PMID: 27319133.
19: Greenham J, Vassiliades DD, Harborne JB, Williams CA, Eagles J, Grayer RJ, Veitch NC. A distinctive flavonoid chemistry for the anomalous genus Biebersteinia. Phytochemistry. 2001 Jan;56(1):87-91. PubMed PMID: 11198823.
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